molecular formula C4H10ClNO2 B174224 (R)-3-Amino-2-methylpropanoic acid hydrochloride CAS No. 132605-98-2

(R)-3-Amino-2-methylpropanoic acid hydrochloride

Cat. No.: B174224
CAS No.: 132605-98-2
M. Wt: 139.58 g/mol
InChI Key: CGGBOMJVYQTWRN-AENDTGMFSA-N
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Description

(R)-3-Amino-2-methylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-3-amino-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBOMJVYQTWRN-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433358
Record name (R)-3-Amino-2-methylpropanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-98-2
Record name (R)-3-Amino-2-methylpropanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral derivative of β-aminoisobutyric acid (BAIBA), is a compound of growing interest in metabolic research. Its free form, also known as D-β-aminoisobutyric acid (D-BAIBA), is an exercise-induced myokine that plays a significant role in regulating carbohydrate and lipid metabolism. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics and biological activities, to support ongoing research and drug development efforts.

While specific experimental data for the hydrochloride salt are limited in publicly available literature, this guide compiles available information for the free amino acid and provides context based on the general properties of amino acid hydrochlorides.

Physicochemical Properties

This compound is the salt form of (R)-3-Amino-2-methylpropanoic acid, which enhances its stability and solubility for research and pharmaceutical applications.

Chemical Structure and Identification
PropertyValue
Chemical Name This compound
Synonyms (2R)-3-amino-2-methylpropanoic acid hydrochloride, D-β-Aminoisobutyric acid hydrochloride
CAS Number 132605-98-2
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
Chemical Structure InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Quantitative Physicochemical Data
PropertyValue/DescriptionSource/Note
Melting Point Amino acid hydrochlorides are typically crystalline solids with relatively high melting points, often decomposing at these temperatures.[1]Specific experimental data for this compound is not available.
Solubility Expected to be soluble in water.[2][3] Amino acids are generally soluble in water and insoluble in nonpolar organic solvents.[3]Specific quantitative solubility data (e.g., in g/L) for the hydrochloride salt is not available.
pKa pKa₁ (Carboxyl group): ~3.69 ± 0.16 (Predicted) pKa₂ (Amino group): Not availablePredicted value for the free amino acid, 3-amino-2-methylpropanoic acid.[4] Experimental values for the hydrochloride salt are not available.

Biological Activity and Signaling Pathways

The biological significance of this compound lies in the activity of its free form, (R)-3-Amino-2-methylpropanoic acid (D-BAIBA), a signaling metabolite produced during exercise.[4][5]

(R)-β-aminoisobutyric acid (D-BAIBA) is a catabolite of the pyrimidine base thymine.[6] Both the D- and L-enantiomers of BAIBA have been shown to have distinct biological roles.

Metabolic Regulation

D-BAIBA has been identified as a myokine that plays a crucial role in mediating the beneficial effects of exercise on metabolism.[4][6] Key metabolic functions include:

  • Browning of White Adipose Tissue: D-BAIBA induces the "browning" of white fat cells, leading to an increase in the expression of genes associated with thermogenesis and energy expenditure.[6]

  • Fatty Acid Oxidation: It stimulates the oxidation of fatty acids in the liver and skeletal muscle.[6]

  • Improved Glucose Homeostasis: D-BAIBA has been shown to improve glucose tolerance and insulin sensitivity.[4]

Signaling Pathways

The metabolic effects of D-BAIBA are mediated through various signaling pathways. The Peroxisome proliferator-activated receptor alpha (PPARα) is a key mediator of BAIBA's effects on adipose tissue and the liver.[7]

Below is a diagram illustrating the proposed signaling pathway for D-BAIBA in regulating Fgf23, a hormone involved in phosphate homeostasis.

D_BAIBA_Signaling DBAIBA D-BAIBA MRGPRD MRGPRD Receptor DBAIBA->MRGPRD Binds to Gai Gαi MRGPRD->Gai Activates NFkB NF-κB Gai->NFkB Activates Sclerostin Sclerostin NFkB->Sclerostin Induces Production Fgf23 Fgf23 Gene Expression Sclerostin->Fgf23 Increases

D-BAIBA signaling pathway for Fgf23 regulation.

The L-enantiomer, L-BAIBA, has been shown to signal through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD) to protect osteocytes from cell death.[8]

Experimental Protocols

Standard methodologies are employed to determine the physicochemical properties of amino acid hydrochlorides.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

Melting_Point_Workflow start Start sample_prep Sample Preparation: Pack dry sample into a capillary tube. start->sample_prep instrument_setup Instrument Setup: Place capillary in melting point apparatus. sample_prep->instrument_setup heating Heating: Heat the sample slowly (1-2 °C/min). instrument_setup->heating observation Observation: Record the temperature range from the first sign of melting to complete liquefaction. heating->observation end End observation->end

Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility in water can be determined using the shake-flask method.

  • Preparation: Add an excess amount of this compound to a known volume of water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC or titration.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) can be determined by potentiometric titration.

Logical Flow for pKa Determination

pKa_Determination dissolve Dissolve a known amount of the compound in water. titrate_acid Titrate with a standard solution of a strong base (e.g., NaOH). dissolve->titrate_acid monitor_pH Monitor the pH of the solution continuously. titrate_acid->monitor_pH plot_curve Plot the titration curve (pH vs. volume of titrant added). monitor_pH->plot_curve determine_pKa Determine the pKa values from the midpoints of the buffer regions. plot_curve->determine_pKa

Logical flow for pKa determination.

Chemical Reactivity and Stability

This compound is expected to be a stable crystalline solid under standard laboratory conditions. As an amino acid hydrochloride, it will exhibit the characteristic reactions of both the carboxylic acid and the protonated amino group. The hydrochloride salt form provides stability and prevents the zwitterionic nature of the free amino acid, which can affect its reactivity in certain non-aqueous environments.

Conclusion

This compound is a valuable compound for studying the metabolic effects of the myokine D-BAIBA. While specific experimental physicochemical data for the hydrochloride salt is sparse, its biological activity, mediated by the free amino acid, is well-documented. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this and related compounds in the context of metabolic diseases. Further experimental characterization of the hydrochloride salt is warranted to provide a more complete physicochemical profile.

References

The Biological Role of R-β-Aminoisobutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: β-Aminoisobutyric acid (BAIBA), a small molecule metabolite, has emerged as a significant signaling molecule in exercise physiology and metabolic regulation. Existing as two distinct enantiomers, R-β-Aminoisobutyric acid (R-BAIBA) and L-β-Aminoisobutyric acid (L-BAIBA), it is produced and secreted by skeletal muscle during physical activity, functioning as a myokine that mediates organ cross-talk. R-BAIBA, a catabolite of thymine, and L-BAIBA, derived from valine, exert pleiotropic effects, including the "browning" of white adipose tissue, enhancement of hepatic fatty acid oxidation, and protection of the musculoskeletal system. These effects are mediated through various signaling pathways, including the activation of PPARα and the Mas-related G-protein-coupled receptor type D (MRGPRD). This document provides a comprehensive technical overview of the biosynthesis, molecular mechanisms, physiological roles, and therapeutic potential of R-BAIBA, intended for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism of BAIBA Enantiomers

β-Aminoisobutyric acid is a non-proteinogenic amino acid with two enantiomers: R-(D)-BAIBA and S-(L)-BAIBA.[1] These enantiomers originate from distinct metabolic pathways and are processed by different enzymes, highlighting their unique biological origins.[2][3][4]

  • R-β-Aminoisobutyric acid (R-BAIBA): This enantiomer is a product of thymine catabolism, a process that occurs in the cytosol.[1][2][4] It is further metabolized in the mitochondria, primarily in the liver and kidneys, by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[1][3]

  • L-β-Aminoisobutyric acid (L-BAIBA): This enantiomer is generated from the catabolism of the branched-chain amino acid L-valine within the mitochondria.[1][2][4] Its production and degradation are catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT), which is expressed in the brain, kidney, liver, and muscles.[1][2]

Physical exercise is a potent stimulus for the production of both enantiomers. The transcriptional co-activator PGC-1α, which is upregulated in muscle during exercise, plays a key role in stimulating BAIBA synthesis.[3][5] Studies in humans have shown that acute aerobic exercise can increase plasma concentrations of R-BAIBA by 13% and L-BAIBA by 20%.[6]

Fig. 1: Biosynthesis Pathways of R- and L-BAIBA cluster_r_baiba Cytosol / Mitochondria cluster_l_baiba Mitochondria Thymine Thymine DPYD DPYD, DPYS, UPB1 Thymine->DPYD Degradation R_BAIBA R-β-Aminoisobutyric Acid (D-BAIBA) DPYD->R_BAIBA AGXT2 AGXT2 (Liver, Kidney) R_BAIBA->AGXT2 Metabolism (Mitochondria) D_MMS D-Methylmalonate Semialdehyde AGXT2->D_MMS Valine L-Valine L_MMS L-Methylmalonate Semialdehyde Valine->L_MMS Catabolism ABAT ABAT (Muscle, Liver, etc.) L_MMS->ABAT L_BAIBA L-β-Aminoisobutyric Acid (L-BAIBA) ABAT->L_BAIBA Exercise Exercise / PGC-1α Exercise->R_BAIBA Stimulates Production Exercise->L_BAIBA Stimulates Production

Fig. 1: Biosynthesis Pathways of R- and L-BAIBA

Molecular Mechanisms and Signaling Pathways

BAIBA exerts its diverse biological effects by engaging several key signaling pathways. The specific enantiomer often determines the downstream cascade, although some targets are shared.

PPARα-Dependent Mechanism

A primary mechanism for BAIBA's metabolic benefits involves the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). BAIBA treatment, both in vitro and in vivo, leads to the upregulation of brown adipocyte-specific genes, such as Uncoupling Protein 1 (UCP-1), in white adipose tissue (WAT).[3][5] This "browning" effect enhances thermogenesis and energy expenditure. Concurrently, BAIBA stimulates hepatic fatty acid β-oxidation.[5][7] These actions are dependent on PPARα, as its inhibition abrogates the observed effects.[5]

Fig. 2: PPARα-Mediated Effects of BAIBA cluster_wat White Adipose Tissue (WAT) cluster_liver Liver BAIBA R/L-BAIBA PPARa PPARα Activation BAIBA->PPARa UCP1 Upregulation of UCP-1, PGC-1α PPARa->UCP1 CPT1 Upregulation of CPT-1, ACOX PPARa->CPT1 Browning WAT Browning (Beige Fat) UCP1->Browning EnergyExp Increased Energy Expenditure Browning->EnergyExp FAO Increased Fatty Acid β-Oxidation CPT1->FAO

Fig. 2: PPARα-Mediated Effects of BAIBA
MRGPRD-Mediated Signaling in Bone

In bone tissue, both R- and L-BAIBA signal through the Mas-related G-protein-coupled receptor type D (MRGPRD).[7][8][9] This receptor is crucial for the protective effects of BAIBA on osteocytes, the most abundant cells in bone. While both enantiomers bind to MRGPRD, they activate distinct downstream G-protein signaling pathways to regulate the expression of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate homeostasis.[8][9]

  • L-BAIBA directly increases Fgf23 expression by activating Gαs and Gαq pathways, leading to the activation of PKA and PKC, respectively.[8][9]

  • R-BAIBA indirectly increases Fgf23 by first upregulating sclerostin via a Gαi/NF-κB pathway.[8][9]

This enantiomer-specific signaling demonstrates a sophisticated regulatory mechanism controlling bone metabolism in response to exercise-derived signals.

Fig. 3: Enantiomer-Specific Signaling via MRGPRD in Osteocytes cluster_l L-BAIBA Pathway cluster_r R-BAIBA Pathway MRGPRD MRGPRD Receptor Gas_Gaq Gαs / Gαq Activation MRGPRD->Gas_Gaq Gai Gαi Activation MRGPRD->Gai L_BAIBA L-BAIBA L_BAIBA->MRGPRD PKA_PKC PKA / PKC Activation Gas_Gaq->PKA_PKC FGF23 ↑ Fgf23 Expression PKA_PKC->FGF23 Direct R_BAIBA R-BAIBA R_BAIBA->MRGPRD NFkB NF-κB Activation Gai->NFkB Sclerostin ↑ Sclerostin NFkB->Sclerostin Sclerostin->FGF23 Indirect Phosphate Phosphate Homeostasis FGF23->Phosphate

Fig. 3: Enantiomer-Specific Signaling via MRGPRD in Osteocytes
AMPK Pathway Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. BAIBA has been shown to activate AMPK in various tissues, contributing to its beneficial effects. In skeletal muscle, BAIBA attenuates insulin resistance and inflammation via an AMPK-PPARδ pathway.[10] In hepatocytes, BAIBA-mediated AMPK activation helps alleviate endoplasmic reticulum (ER) stress.[3][10] Furthermore, L-BAIBA protects against lung ischemia-reperfusion injury by activating an AMPK/Nrf-2 signaling pathway, which mitigates ferroptosis.[11]

Physiological Roles and Quantitative Effects

The activation of these signaling pathways translates into significant physiological effects across multiple organ systems.

Metabolic Regulation

BAIBA is a key regulator of glucose and lipid metabolism. It improves glucose homeostasis, enhances insulin sensitivity, and is inversely correlated with cardiometabolic risk factors in humans.[5][10][12] Chronic treatment with BAIBA in murine models of obesity leads to a reduction in body fat mass and protects against high-fat diet-induced obesity.[3]

ParameterModel SystemTreatmentOutcomeReference
Plasma BAIBA Mice14 days BAIBA in drinking water (100 mg/kg/day)Significant increase in plasma BAIBA concentration[5]
WAT Gene Expression Mice14 days BAIBA (100-170 mg/kg/day)Dose-dependent increase in brown adipocyte-specific genes (e.g., UCP-1) in inguinal WAT[5]
Glucose Tolerance MiceBAIBA treatmentImproved glucose tolerance[5]
Blood Glucose STZ/HFD-induced diabetic miceLong-term BAIBA administrationReduced fasting blood glucose, improved glucose tolerance and insulin sensitivity[10]
Plasma BAIBA HumansAcute aerobic exercise (60 min)~13% increase in R-BAIBA; ~20% increase in S-BAIBA[6]
Musculoskeletal Protection

BAIBA functions as a crucial link in muscle-bone crosstalk. L-BAIBA is particularly potent in protecting musculoskeletal integrity. It prevents osteocyte death induced by reactive oxygen species (ROS), a key factor in age-related bone loss.[7][13] In models of disuse, such as hindlimb unloading in mice, BAIBA supplementation prevents bone loss and muscle dysfunction.[7][14] When combined with exercise in middle-aged mice, L-BAIBA supplementation enhances soleus muscle size, contractile force, and promotes a shift toward slow-oxidative type I muscle fibers.[15][16]

ParameterModel SystemTreatmentOutcomeReference
Osteocyte Viability MLO-Y4 osteocyte cultureH₂O₂-induced oxidative stress + L-BAIBAL-BAIBA was as or more potent than β-estradiol and N-acetylcysteine in preventing cell death[7]
Bone & Muscle Loss Murine hindlimb unloading modelBAIBA in drinking waterPrevented bone loss and loss of muscle function[7][13]
Soleus Muscle Middle-aged mice (12-mo)3 months voluntary wheel running + L-BAIBA (100mg/kg/day)Larger muscle, increased force, more type I myofibers compared to control[15][16]
Bone Properties Middle-aged mice (12-mo)3 months voluntary wheel running + L-BAIBALower bone marrow adiposity, higher trabecular thickness and connectivity vs. control[15]

Key Experimental Protocols

The study of R-BAIBA involves a range of in vivo and in vitro methodologies to elucidate its mechanisms and physiological effects.

In Vivo Diet-Induced Obesity Model
  • Objective: To assess the effect of BAIBA on metabolic parameters in the context of diet-induced obesity.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Mice are fed a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) to induce an obese, insulin-resistant phenotype.

    • A treatment group receives BAIBA administered in the drinking water (e.g., 100-170 mg/kg/day) or via oral gavage. A control group receives a vehicle.[5]

    • Throughout the study, body weight, food intake, and water consumption are monitored.

    • Metabolic assessments are performed, including glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • At the end of the study, tissues such as inguinal white adipose tissue (iWAT), liver, and skeletal muscle are harvested.

    • Tissue analysis includes RT-qPCR for gene expression (e.g., Ucp1, Pgc1a in iWAT; Cpt1 in liver) and Western blotting for protein levels. Histological analysis (H&E staining) is used to assess adipocyte size and morphology.

  • Key Endpoints: Change in body weight, glucose tolerance, insulin sensitivity, and expression of metabolic genes in target tissues.

In Vitro Osteocyte Gene Expression Assay
  • Objective: To determine the direct effects of BAIBA enantiomers on gene expression in osteocytes.

  • Cell Line: IDG-SW3, a murine cell line that differentiates into mature, mineralizing osteocytes.[8]

  • Protocol:

    • IDG-SW3 cells are cultured under differentiating conditions for 28 days to achieve a mature osteocyte phenotype.

    • Mature cultures are treated with highly pure preparations of R-BAIBA or L-BAIBA at various concentrations (e.g., 1-20 µM) for specified time points (e.g., 24 and 72 hours).[8]

    • Following treatment, total RNA is extracted from the cell lysates.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative real-time PCR (RT-qPCR) is used to measure the mRNA expression levels of target genes, such as Fgf23 and Sost (sclerostin). Gene expression is normalized to a stable housekeeping gene (e.g., Gapdh).

  • Key Endpoints: Fold-change in Fgf23 and Sost mRNA expression relative to vehicle-treated control cells.

Fig. 4: Experimental Workflow for In Vitro Osteocyte Assay Start Start: IDG-SW3 Cell Culture Differentiate Differentiate for 28 Days (Mature Osteocytes) Start->Differentiate Treat Treat with R-BAIBA or L-BAIBA (e.g., 10µM for 24h) Differentiate->Treat Lyse Lyse Cells & Extract Total RNA Treat->Lyse RT Reverse Transcription (RNA -> cDNA) Lyse->RT qPCR Quantitative PCR (Measure Fgf23, Sost) RT->qPCR Analyze Analyze Data: Calculate Fold Change qPCR->Analyze End End: Determine Effect on Gene Expression Analyze->End

References

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132605-98-2

This technical guide provides a comprehensive overview of (R)-3-Amino-2-methylpropanoic acid hydrochloride, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, biological activity, and key experimental protocols.

Chemical and Physical Properties

This compound, also known as the hydrochloride salt of D-β-aminoisobutyric acid (D-BAIBA), is a white crystalline powder. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 132605-98-2N/A
Molecular Formula C4H10ClNO2N/A
Molecular Weight 139.58 g/mol N/A
Appearance White powderN/A
Purity ≥98% (HPLC)N/A
Optical Rotation [a]D/25 = -24.1 ± 1° (c=1 in water)N/A
Storage Conditions 0 - 8 °C, Sealed in dry environmentN/A

Synthesis

The enantioselective synthesis of (R)-3-Amino-2-methylpropanoic acid is a critical process for its application in research and development. While various methods for the synthesis of chiral β-amino acids exist, a common strategy involves the resolution of a racemic mixture.

One illustrative approach involves the following conceptual steps:

  • Synthesis of Racemic 3-Amino-2-methylpropanoic acid: This can be achieved through various organic synthesis routes, such as the Strecker synthesis or the Hofmann rearrangement.

  • Chiral Resolution: The racemic mixture is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives) or a chiral base, to form diastereomeric salts.

  • Separation of Diastereomers: The diastereomeric salts, having different physical properties, can be separated by fractional crystallization or chromatography.

  • Liberation of the Enantiomer: The desired diastereomer is then treated to remove the resolving agent, yielding the enantiomerically pure (R)-3-Amino-2-methylpropanoic acid.

  • Formation of Hydrochloride Salt: The purified free amino acid is then treated with hydrochloric acid to form the stable hydrochloride salt.

Biological Activity and Signaling Pathways

(R)-3-Amino-2-methylpropanoic acid, in its biologically active form D-β-aminoisobutyric acid (D-BAIBA), is recognized as a myokine, a molecule produced by muscle cells that exerts effects on other tissues. It is involved in several key signaling pathways that regulate metabolism and cellular stress responses.

MRGPRD Signaling Pathway

D-BAIBA has been shown to interact with the Mas-related G-protein-coupled receptor type D (MRGPRD). This interaction initiates a signaling cascade that has implications for phosphate homeostasis and bone metabolism. The binding of D-BAIBA to MRGPRD can lead to the activation of Gαi, which in turn modulates the NF-κB signaling pathway, indirectly influencing the expression of fibroblast growth factor 23 (FGF23) through sclerostin.[1][2][3]

MRGPRD_Signaling DBAIBA D-BAIBA MRGPRD MRGPRD DBAIBA->MRGPRD Binds to Gai Gαi MRGPRD->Gai Activates NFkB NF-κB Pathway Gai->NFkB Modulates Sclerostin Sclerostin NFkB->Sclerostin Increases FGF23 FGF23 Expression Sclerostin->FGF23 Indirectly upregulates

D-BAIBA signaling through the MRGPRD receptor.
AMPK Signaling Pathway

β-aminoisobutyric acid (BAIBA) is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6][7] Activation of AMPK by BAIBA leads to a variety of downstream effects, including the suppression of inflammatory responses and the induction of fatty acid oxidation. This is partly achieved through the modulation of the NF-κB pathway and the activation of PPARδ.

AMPK_Signaling BAIBA BAIBA AMPK AMPK BAIBA->AMPK Activates NFkB NF-κB Pathway AMPK->NFkB Inhibits PPARd PPARδ AMPK->PPARd Activates Inflammation Inflammation NFkB->Inflammation Promotes FAO Fatty Acid Oxidation PPARd->FAO Induces

BAIBA-mediated activation of the AMPK signaling pathway.
Role in Ferroptosis

Recent studies have indicated that L-β-aminoisobutyric acid (L-BAIBA), the enantiomer of D-BAIBA, plays a protective role against ferroptosis, a form of iron-dependent programmed cell death. This protection is mediated through the activation of the AMPK/Nrf-2 signaling pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the biological effects of (R)-3-Amino-2-methylpropanoic acid (as D-BAIBA) and its enantiomer.

Cell Culture Protocols
  • IDG-SW3 Cells: These cells are a model for osteocytes. They are typically cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and interferon-γ (IFN-γ) at 33°C for proliferation. To induce differentiation into mature osteocytes, the IFN-γ is removed, and the cells are cultured at 37°C in an osteogenic medium containing ascorbic acid and β-glycerophosphate.[8][9][10]

  • A549 and BEAS-2B Cells: These are human lung epithelial cell lines used in studies of respiratory diseases and inflammation. They are generally cultured in DMEM/F12 or LHC-9 media, respectively, supplemented with FBS and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[11][12][13][14][15]

Western Blot for Phospho-AMPK Activation

This protocol is used to detect the phosphorylation and subsequent activation of AMPK in response to BAIBA treatment.

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with desired concentrations of BAIBA for specified time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein samples and run on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK to normalize the phospho-AMPK signal.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of BAIBA.

  • Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Ferroptosis Assay using C11-BODIPY

This assay detects lipid peroxidation, a hallmark of ferroptosis.

  • Cell Treatment: Treat cells with a ferroptosis inducer (e.g., erastin or RSL3) in the presence or absence of L-BAIBA.

  • Staining: After treatment, incubate the cells with the C11-BODIPY 581/591 fluorescent probe.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. Oxidation of the probe results in a shift in its fluorescence emission from red to green, which can be quantified to assess the level of lipid peroxidation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of BAIBA.

Table 1: Effect of BAIBA on Gene Expression

GeneCell Type/ModelBAIBA TreatmentFold Change/EffectReference
Fgf23 mRNA IDG-SW3 osteocytes10-20 µM L-BAIBA (24h)~5-fold increase[16]
Fgf23 mRNA IDG-SW3 osteocytes10-20 µM D-BAIBA (72h)Increase[16]
Sost mRNA IDG-SW3 osteocytes5-10 µM D-BAIBA (early)Increase[16]

Table 2: Effect of BAIBA on Protein Activation and Cellular Processes

Protein/ProcessCell Type/ModelBAIBA TreatmentEffectReference
p-AMPK C2C12 myocytesVariesIncreased phosphorylation[6]
p-AMPK H9C2 cellsVariesIncreased phosphorylation[4][5]
p-Akt PC12 cells100 µM L-BAIBA (1h)1.5-fold increase in phosphorylation[7]
NF-κB translocation C2C12 myocytesVariesSuppressed[6]
Cardiomyocyte Apoptosis Rat model of heart failure75 mg/kg/day BAIBAReduced[4]

Role in Relation to AMPA Receptors

Initial searches suggested a potential link between (R)-3-Amino-2-methylpropanoic acid and AMPA receptors. However, a deeper analysis of the scientific literature indicates that this compound is not a direct and potent agonist of AMPA receptors in the same way that the molecule AMPA itself is. The primary biological activities of its non-hydrochloride form, D-BAIBA, and its enantiomer, L-BAIBA, are mediated through the signaling pathways detailed above, particularly involving the MRGPRD receptor and the AMPK pathway. The name "amino...propanoic acid" can lead to confusion with AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), but they are structurally and functionally distinct molecules.[17][18]

Conclusion

This compound is a valuable chemical tool for studying a range of biological processes. Its active form, D-BAIBA, along with its enantiomer, acts as a signaling molecule with significant effects on metabolism, inflammation, and cellular stress responses. The detailed understanding of its mechanisms of action through pathways such as MRGPRD and AMPK provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics. This guide provides a comprehensive summary of the current technical knowledge surrounding this compound to aid researchers in their scientific endeavors.

References

R-β-Aminoisobutyric Acid (R-BAIBA) as a Valine Catabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Aminoisobutyric acid (BAIBA) is a non-proteinogenic β-amino acid that has garnered significant attention as a signaling metabolite with pleiotropic effects on energy metabolism.[1][2] It exists in two enantiomeric forms, R-BAIBA (also referred to as D-BAIBA) and S-BAIBA (L-BAIBA).[3] While R-BAIBA is primarily a catabolite of thymine, S-BAIBA is derived from the catabolism of the branched-chain amino acid, L-valine.[1][3][4] BAIBA is recognized as an exercise-induced myokine, a molecule secreted by muscle tissue in response to physical activity, that mediates many of the systemic benefits of exercise.[5][6][7] This technical guide provides an in-depth overview of BAIBA, with a focus on its origins from valine catabolism, its physiological roles, the signaling pathways it modulates, and the experimental methodologies used to investigate its functions.

Biosynthesis of BAIBA from Valine

The catabolism of L-valine in the mitochondria is a key source of S-BAIBA (L-BAIBA).[3][4] The pathway involves the conversion of L-valine to L-methylmalonyl semialdehyde (L-MMS). Subsequently, the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT) catalyzes the transamination of L-MMS to produce S-BAIBA.[1][3] While R-BAIBA is predominantly synthesized from thymine degradation in the cytosol, some conversion between the S- and R-enantiomers can occur through the stereo-isomerization of their respective methylmalonate semialdehyde intermediates.[3][4] The degradation of R-BAIBA primarily occurs in the mitochondria of the liver and kidneys, catalyzed by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[3][4]

G cluster_mitochondria Mitochondrion Valine L-Valine Intermediates Multiple Enzymatic Steps Valine->Intermediates LMMS L-Methylmalonyl Semialdehyde (L-MMS) Intermediates->LMMS S_BAIBA S-BAIBA (L-BAIBA) LMMS->S_BAIBA ABAT DMMS D-Methylmalonyl Semialdehyde (D-MMS) LMMS->DMMS Stereo-isomerization S_BAIBA->LMMS ABAT (reversible) PropionylCoA Propionyl-CoA S_BAIBA->PropionylCoA DMMS->LMMS Stereo-isomerization R_BAIBA R-BAIBA (D-BAIBA) DMMS->R_BAIBA R_BAIBA->PropionylCoA AGXT2

Biosynthesis of S-BAIBA from L-Valine.

Physiological Roles and Signaling Pathways

BAIBA has emerged as a critical regulator of metabolic homeostasis, exerting its effects on various tissues, including adipose tissue, liver, and bone.

Browning of White Adipose Tissue (WAT)

One of the most well-characterized functions of BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes, such as increased mitochondrial density and expression of uncoupling protein 1 (UCP1).[8][9][10] This transformation enhances thermogenesis and energy expenditure.[10] The browning effect of BAIBA is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[8][11] Activation of PPARα leads to the upregulation of key thermogenic genes, including UCP1, PGC-1α, CIDEA, and Cytochrome C.[8]

G BAIBA R-BAIBA PPARa PPARα BAIBA->PPARa Activates PGC1a PGC-1α PPARa->PGC1a Upregulates UCP1 UCP1 PPARa->UCP1 Upregulates CIDEA CIDEA PPARa->CIDEA Upregulates CytC Cytochrome C PPARa->CytC Upregulates Thermogenesis ↑ Thermogenesis & Energy Expenditure UCP1->Thermogenesis CIDEA->Thermogenesis CytC->Thermogenesis G start Start: Select Animal Model (e.g., C57BL/6J mice on HFD) treatment Treatment Phase: Administer BAIBA (e.g., in drinking water for 14 days) start->treatment monitoring In-life Monitoring: Body Weight, Food Intake treatment->monitoring phys_tests Physiological Testing: GTT, ITT, Indirect Calorimetry treatment->phys_tests euthanasia Euthanasia & Tissue Collection: Blood, WAT, Liver, Muscle monitoring->euthanasia phys_tests->euthanasia analysis Downstream Analysis: - qPCR (Gene Expression) - Western Blot (Protein) - HPLC-MS/MS (BAIBA levels) - Histology euthanasia->analysis

References

endogenous function of D-β-aminoisobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endogenous Function of D-β-Aminoisobutyric Acid

Introduction

β-Aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid that has emerged as a significant signaling metabolite, particularly in the context of exercise physiology and metabolic regulation.[1][2][3] It exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which originate from different metabolic pathways and may exhibit distinct biological activities.[1][2] D-BAIBA, a catabolite of thymine, has garnered considerable attention for its role as an exercise-induced "myokine" or, more accurately, a signaling metabolite that mediates some of the systemic benefits of physical activity.[1][2][4][5] This technical guide provides a comprehensive overview of the endogenous functions of D-BAIBA, its metabolic pathways, signaling mechanisms, and its role in regulating lipid, carbohydrate, and bone metabolism. It is intended for researchers, scientists, and professionals in the field of drug development.

Metabolism of D-β-Aminoisobutyric Acid

The metabolic pathway of BAIBA is stereospecific. D-BAIBA is produced in the cytosol as an intermediate product of thymine degradation.[1][6][7] This process involves a series of enzymatic reactions catalyzed by dihydropyrimidine dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1).[6] The degradation of D-BAIBA occurs in the mitochondria, primarily in the liver and kidneys, where it is converted to D-methylmalonate semialdehyde (D-MMS) by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[6][7] In contrast, L-BAIBA is derived from the mitochondrial catabolism of the branched-chain amino acid L-valine.[1][6][7] While some stereoisomerization between the L- and D-forms can occur, they are largely considered to have distinct primary metabolic origins.[2][7]

BAIBA_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Thymine Thymine Intermediate1 Dihydrouracil Thymine->Intermediate1 DPYD Intermediate2 N-Carbamoyl-β-alanine Intermediate1->Intermediate2 DPYS D_BAIBA D-β-Aminoisobutyric Acid (D-BAIBA) Intermediate2->D_BAIBA UPB1 D_MMS D-Methylmalonate Semialdehyde (D-MMS) D_BAIBA->D_MMS AGXT2 (Liver, Kidney) Propionyl_CoA Propionyl-CoA D_MMS->Propionyl_CoA MMSDH

Caption: Metabolic pathway of D-β-Aminoisobutyric Acid (D-BAIBA) synthesis and degradation.

Physiological Functions of D-β-Aminoisobutyric Acid

BAIBA is recognized as a key signaling molecule released by skeletal muscle during exercise, mediating crosstalk between tissues.[4][8] Its production is stimulated by the transcriptional coactivator PGC-1α, a master regulator of exercise-induced adaptations in muscle.[6][9][10]

Lipid Metabolism and Adipose Tissue Browning

One of the most significant functions of BAIBA is its ability to regulate lipid metabolism and induce the "browning" of white adipose tissue (WAT).[4][8][11]

  • WAT Browning: BAIBA stimulates the differentiation of white adipose precursor cells into "beige" or "brite" (brown-in-white) adipocytes.[6] These beige adipocytes possess thermogenic capabilities similar to classical brown adipocytes, which dissipate energy as heat.[12] This process is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[8][13][14] Activation of PPARα leads to the increased expression of brown fat-specific genes, such as uncoupling protein 1 (UCP1), in white fat depots.[11][12][13]

  • Fatty Acid Oxidation: BAIBA enhances fatty acid β-oxidation in the liver and skeletal muscle.[1][6][10] In the liver, this effect is also mediated by PPARα, leading to increased expression of genes involved in fatty acid transport and catabolism, such as CPT1 and ACADvl.[10] This contributes to a reduction in body fat mass and protects against diet-induced obesity in animal models.[6][13][15]

Carbohydrate Metabolism and Insulin Sensitivity

BAIBA plays a beneficial role in glucose homeostasis.[1][16]

  • Improved Glucose Tolerance: Studies in mice have shown that BAIBA administration improves glucose tolerance and insulin sensitivity.[1][13][16] It can attenuate glucose metabolic disturbances in models of type 2 diabetes.[13][16]

  • AMPK Activation: Some metabolic effects of BAIBA, such as improving insulin resistance in muscle and fat cells, are mediated through the activation of AMP-activated protein kinase (AMPK).[6][13]

  • Insulin Secretion: BAIBA has been shown to independently alter the triggering pathway of insulin secretion in cultured pancreatic beta cells.[15] In humans, circulating BAIBA levels are inversely correlated with fasting insulin.[17]

Bone Metabolism

While the L-isomer of BAIBA has been more extensively studied for its direct effects on bone, D-BAIBA also appears to play a role.

  • L-BAIBA and Osteocyte Survival: L-BAIBA protects osteocytes from reactive oxygen species (ROS)-induced apoptosis by signaling through the Mas-related G protein-coupled receptor type D (MRGPRD).[18][19] This protective effect helps prevent bone loss in models of disuse osteoporosis.[18][19]

  • D-BAIBA and Bone Health: Some human studies suggest a positive correlation between serum D-BAIBA levels and age, while L-BAIBA levels correlate with bone mineral density (BMD) in females.[20] This suggests the two isomers may have distinct or complementary roles in skeletal health.

Anti-Inflammatory and Antioxidant Effects

BAIBA exhibits protective effects against inflammation and oxidative stress.

  • Inflammation: BAIBA can reverse palmitic acid-induced hypothalamic inflammation and microglial activation, suggesting a role in mitigating chronic inflammation associated with metabolic diseases.[2][21] These effects may be regulated through AMPK and Akt signaling pathways.[2]

  • Oxidative Stress: L-BAIBA has been shown to reduce ROS production in osteocytes.[6][18] BAIBA also ameliorates oxidative stress in other tissues, contributing to its protective functions.[1][2]

Signaling Pathways

The biological effects of D-BAIBA are mediated by several key signaling pathways. The most well-characterized is the PGC-1α/BAIBA/PPARα axis that links exercise to the browning of white fat and increased fatty acid oxidation.

BAIBA_Signaling cluster_muscle Skeletal Muscle cluster_circulation Circulation cluster_wat White Adipose Tissue (WAT) cluster_liver Liver Exercise Exercise PGC1a PGC-1α Exercise->PGC1a Valine Valine / Thymine Catabolism PGC1a->Valine BAIBA_prod BAIBA Production Valine->BAIBA_prod BAIBA_circ BAIBA BAIBA_prod->BAIBA_circ Secretion PPARa_fat PPARα BAIBA_circ->PPARa_fat PPARa_liver PPARα BAIBA_circ->PPARa_liver UCP1 UCP1 & Brown Fat Gene Expression PPARa_fat->UCP1 Browning WAT Browning & Thermogenesis UCP1->Browning BetaOxidation β-Oxidation Gene Expression (e.g., CPT1) PPARa_liver->BetaOxidation FAO Increased Fatty Acid Oxidation BetaOxidation->FAO qPCR_Workflow start 1. Tissue/Cell Sample (Control vs. BAIBA-treated) rna_extraction 2. RNA Extraction (e.g., TRIzol method) start->rna_extraction rna_qc 3. RNA Quality & Quantity Check (e.g., NanoDrop) rna_extraction->rna_qc cdna_synthesis 4. Reverse Transcription (RNA -> cDNA) rna_qc->cdna_synthesis qpcr 5. Quantitative PCR (qPCR) (Amplify target genes & housekeeping gene) cdna_synthesis->qpcr analysis 6. Data Analysis (Calculate relative expression, e.g., ΔΔCt method) qpcr->analysis result 7. Results (Fold change in gene expression) analysis->result

References

Technical Guide: Physicochemical Characteristics of (R)-3-Amino-2-methylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral derivative of β-aminoisobutyric acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including a primary amine, a carboxylic acid, and a specific stereochemistry, make it a valuable building block in the synthesis of more complex molecules and a subject of study in metabolic pathways. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (R)-3-Amino-2-methylpropanoic acid HCl, supported by detailed experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.

Chemical Structure and Identifiers

The fundamental identity of (R)-3-Amino-2-methylpropanoic acid HCl is defined by its molecular structure and standardized identifiers.

  • Chemical Structure:

  • IUPAC Name: (2R)-3-amino-2-methylpropanoic acid hydrochloride[1]

  • CAS Number: 132605-98-2[2][3]

  • Molecular Formula: C₄H₁₀ClNO₂[1]

  • Molecular Weight: 139.58 g/mol

A summary of its identifiers is presented in Table 1.

Table 1: Chemical Identifiers for (R)-3-Amino-2-methylpropanoic acid HCl

IdentifierValue
IUPAC Name (2R)-3-amino-2-methylpropanoic acid hydrochloride[1]
CAS Number 132605-98-2[2][3]
Molecular Formula C₄H₁₀ClNO₂[1]
Molecular Weight 139.58 g/mol
Synonyms This compound, (R)-3-AMino-2-Methylpropanoic acid-HCl, (2R)-3-amino-2-methylpropanoic acid,hydrochloride

Physical Characteristics

The physical properties of (R)-3-Amino-2-methylpropanoic acid HCl are crucial for its handling, formulation, and application in experimental settings. The available data are summarized in Table 2.

Table 2: Physical Properties of (R)-3-Amino-2-methylpropanoic acid HCl

PropertyValue
Appearance White powder or solid[1]
Melting Point Data for the hydrochloride salt is not readily available in public literature. The non-salt form, (R)-3-Amino-2-methylpropanoic acid, has a reported melting point of 194-196 °C.[4] Amine hydrochlorides typically exhibit different melting behavior, often with decomposition.
Solubility Specific quantitative solubility data in water or other common solvents is not readily available in public literature. As an amino acid hydrochloride, it is expected to be soluble in water.
Optical Rotation [α]²⁵D = -24.1 ± 1° (c=1 in water)

Chemical and Spectroscopic Characteristics

The chemical behavior and spectral footprint of (R)-3-Amino-2-methylpropanoic acid HCl are defined by its functional groups.

Acidity (pKa)
Spectroscopic Data

While specific, publicly available spectra for (R)-3-Amino-2-methylpropanoic acid HCl are limited, the expected characteristics can be inferred from its structure and data from analogous compounds.[5][6][7] A summary of expected spectral features is presented in Table 3.

Table 3: Expected Spectroscopic Features for (R)-3-Amino-2-methylpropanoic acid HCl

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons (doublet), the methine proton (multiplet), the methylene protons adjacent to the amine (multiplet), and exchangeable protons from the carboxylic acid and ammonium groups.
¹³C NMR Resonances for the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
FT-IR Characteristic absorption bands for O-H stretching (broad, from the carboxylic acid), N-H stretching (from the ammonium salt), C=O stretching (from the carboxylic acid), and C-H stretching.
Mass Spec. The mass spectrum would show the molecular ion of the free base (C₄H₉NO₂) at an m/z of approximately 103.12.

Experimental Protocols

The following sections detail generalized, standard protocols for determining the key physicochemical properties discussed.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid crystalline substance.[8]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Introduce the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the bottom of the tube on a hard surface.

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.

    • Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The recorded range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in water.

  • Preparation: Add an excess amount of (R)-3-Amino-2-methylpropanoic acid HCl to a known volume of deionized water in a sealed, airtight container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorbing filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or LC-MS.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constants of the ionizable groups.

  • Solution Preparation: Accurately weigh a known amount of (R)-3-Amino-2-methylpropanoic acid HCl and dissolve it in a known volume of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution. Use a magnetic stirrer for continuous mixing.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition of titrant. Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the curve). The first pKa (for the -COOH group) and the second pKa (for the -NH₃⁺ group) can be determined from the graph.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the characterization of (R)-3-Amino-2-methylpropanoic acid HCl.

G Physicochemical Characterization Workflow cluster_start cluster_end start Compound Procurement ((R)-3-Amino-2-methylpropanoic acid HCl) appearance Visual Inspection (Appearance, Color) start->appearance melting_point Melting Point Determination start->melting_point solubility Solubility Assay (Shake-Flask) start->solubility pka pKa Determination (Potentiometric Titration) start->pka nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms end_node Data Compilation & Technical Report appearance->end_node melting_point->end_node solubility->end_node pka->end_node nmr->end_node ftir->end_node ms->end_node

Caption: Workflow for Physicochemical Characterization.

G Ionization States vs. pH cluster_ph low_ph Low pH (pH < pKa₁) cation Cationic Form -COOH -NH₃⁺ mid_ph1 pH ≈ pKa₁ iso_ph Isoelectric Point (pKa₁ < pH < pKa₂) zwitterion Zwitterionic Form -COO⁻ -NH₃⁺ mid_ph2 pH ≈ pKa₂ high_ph High pH (pH > pKa₂) anion Anionic Form -COO⁻ -NH₂ cation->zwitterion +OH⁻ -H₂O zwitterion->anion +OH⁻ -H₂O

Caption: Ionization States as a Function of pH.

References

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of (R)-3-Amino-2-methylpropanoic acid hydrochloride. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

This compound, a chiral non-proteinogenic β-amino acid derivative, is a valuable building block in medicinal chemistry. Its structure is characterized by an amino group on the β-carbon relative to the carboxyl group, with a methyl substituent at the α-position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

PropertyValueSource
IUPAC Name (2R)-3-amino-2-methylpropanoic acid hydrochloridePubChem
CAS Number 132605-98-2Multiple Vendor Sites
Molecular Formula C₄H₁₀ClNO₂PubChem
Molecular Weight 139.58 g/mol PubChem
Appearance White to off-white powderVendor Information
Storage Sealed in a dry environment at room temperatureVendor Information

Molecular Structure

While a definitive crystal structure for this compound is not publicly available, the molecular structure can be confidently predicted based on standard bonding principles. The hydrochloride salt exists with a protonated amino group and a chloride counter-ion.

Diagram: Molecular Structure of this compound

molecular_structure cluster_0 C1 C C2 C C1->C2 O1 O C1->O1 O2 OH C1->O2 C3 C C2->C3 C4 C C2->C4 H1 H C2->H1 N NH3+ C3->N H2 H C3->H2 H3 H C3->H3 H4 H C4->H4 H5 H C4->H5 H6 H C4->H6 Cl Cl- H7 H H8 H H9 H H10 H

Caption: 2D representation of the molecular structure.

Spectroscopic Data (Predicted and from Related Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
CH₃ ~1.2Doublet3HMethyl protons on C2
CH ~2.8Multiplet1HMethine proton on C2
CH₂ ~3.2Multiplet2HMethylene protons on C3
NH₃⁺ ~8.0Broad Singlet3HAmmonium protons
COOH ~12.0Broad Singlet1HCarboxylic acid proton
¹³C NMR Chemical Shift (ppm, predicted)Assignment
CH₃ ~15C4
CH ~40C2
CH₂ ~45C3
COOH ~175C1
Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid) 2500-3300Broad, Strong
N-H (Ammonium) 2800-3200Broad, Strong
C-H (Alkyl) 2850-2970Medium-Strong
C=O (Carboxylic Acid) 1700-1730Strong
N-H Bend (Ammonium) 1500-1600Medium
C-O (Carboxylic Acid) 1200-1300Strong
Mass Spectrometry (MS)

For the free base, (R)-3-Amino-2-methylpropanoic acid, the expected molecular ion peak [M]+ would be at m/z 103.06. For the hydrochloride salt, under appropriate ionization conditions, the protonated molecule [M+H]+ would be observed at m/z 104.07.

Experimental Protocols

Synthesis of this compound (Adapted from a protocol for a related compound)

This protocol is adapted from the synthesis of L-beta-Homoalanine hydrochloride and may require optimization.

Materials:

  • (R)-2-Methyl-3-(benzylamino)propanoic acid

  • Palladium on carbon (10%)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Dissolve (R)-2-Methyl-3-(benzylamino)propanoic acid in methanol.

  • Add 10% palladium on carbon catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Concentrate the acidic solution to dryness under reduced pressure.

  • Add ethyl acetate to the residue and triturate to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound.

Diagram: Synthesis Workflow

synthesis_workflow start Start: (R)-2-Methyl-3-(benzylamino)propanoic acid dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Hydrogenation add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate1 Concentrate filter->concentrate1 acidify Acidify with HCl concentrate1->acidify concentrate2 Concentrate to dryness acidify->concentrate2 crystallize Crystallize from Ethyl Acetate concentrate2->crystallize isolate Filter and Dry crystallize->isolate end_product End Product: this compound isolate->end_product

Caption: General workflow for the synthesis.

Analytical Protocols (General)

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak or an internal standard.

IR Spectroscopy:

  • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Biological Activity and Signaling Pathways

The biological activity of the free base, (R)-3-aminoisobutyric acid (also known as β-aminoisobutyric acid or BAIBA), has been the subject of considerable research. BAIBA is recognized as a myokine, a substance produced and released by muscle cells in response to exercise.

Metabolic Regulation

BAIBA has been shown to play a significant role in metabolic regulation. It can induce the "browning" of white adipose tissue, which increases thermogenesis and energy expenditure. Additionally, BAIBA enhances fatty acid oxidation in the liver. These effects contribute to improved glucose tolerance and reduced body fat.

Signaling Pathways

The metabolic effects of BAIBA are mediated through several signaling pathways. A key pathway involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ).

Diagram: Simplified BAIBA Signaling Pathway

baiba_signaling BAIBA BAIBA AMPK AMPK Activation BAIBA->AMPK PPARD PPARδ Activation AMPK->PPARD FAO_genes Increased Expression of Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPARD->FAO_genes Metabolic_effects Improved Glucose Tolerance Increased Fatty Acid Oxidation Reduced Inflammation FAO_genes->Metabolic_effects

Caption: Key steps in the BAIBA-mediated signaling cascade.

This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its experimental properties and expand upon its potential therapeutic applications.

Solubility Profile of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (R)-3-Amino-2-methylpropanoic acid hydrochloride, a compound of interest in pharmaceutical development. A comprehensive search of scientific literature, patent databases, and chemical data repositories was conducted to ascertain its solubility in common organic solvents.

Data Presentation

Despite a thorough investigation, specific quantitative solubility data for this compound in organic solvents such as methanol, ethanol, isopropanol, and acetone was not found in the public domain. General principles suggest that as a hydrochloride salt of a monoamino monocarboxylic acid, it is expected to exhibit some solubility in alcohols. However, precise numerical values are not available.

The following table summarizes the current data availability:

SolventTemperature (°C)Solubility ( g/100 mL)
MethanolNot AvailableNot Available
EthanolNot AvailableNot Available
IsopropanolNot AvailableNot Available
AcetoneNot AvailableNot Available

Given the lack of available data, this guide provides a detailed experimental protocol for the determination of the solubility of this compound.

Experimental Protocols

The following is a representative experimental protocol for the determination of the equilibrium solubility of this compound in organic solvents using the isothermal shake-flask method. This method is a widely accepted technique for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (e.g., methanol, ethanol, isopropanol, acetone) of analytical grade

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials or sealed flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids. This step is critical to prevent artificially high solubility readings.

    • Dilute the filtered sample with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to bring the concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted sample by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 Start Equilibration equil2 Agitate for 24-72 hours equil1->equil2 samp1 Settle excess solid equil2->samp1 Equilibration Complete samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 samp4 Dilute sample samp3->samp4 ana1 Analyze by HPLC samp4->ana1 Analyze Sample ana2 Determine concentration from calibration curve ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for solubility determination.

This technical guide highlights the current gap in knowledge regarding the solubility of this compound in organic solvents and provides a robust framework for its experimental determination. The provided protocol and workflow diagram offer a clear and actionable path for researchers and drug development professionals to generate this critical data.

R-β-Aminoisobutyric Acid: A Signaling Metabolite at the Crossroads of Exercise and Metabolic Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

R-β-aminoisobutyric acid (R-BAIBA), a non-proteinogenic amino acid, has emerged as a significant signaling metabolite, acting as a myokine released during exercise. It is a catabolite of thymine and valine metabolism and plays a crucial role in inter-organ communication, particularly between skeletal muscle, adipose tissue, and the liver.[1][2][3] This guide provides a comprehensive overview of the core biology of R-BAIBA, its signaling pathways, physiological effects, and the experimental methodologies used to study this promising molecule. The quantitative data presented herein, along with detailed experimental protocols and pathway visualizations, offer a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

The discovery of molecules that mediate the beneficial effects of physical activity has opened new avenues for therapeutic interventions against metabolic diseases. R-β-aminoisobutyric acid (BAIBA) stands out as a key player in this context.[4] Initially identified as a metabolite secreted from muscle cells under the control of the transcriptional coactivator PGC-1α, BAIBA has been shown to induce browning of white adipose tissue, enhance fatty acid β-oxidation in the liver, and improve glucose homeostasis.[5][6][7] These effects position BAIBA as a potential therapeutic agent for obesity, type 2 diabetes, and other related cardiometabolic disorders. This document serves as a technical guide to the current understanding of R-BAIBA's function and the methodologies to investigate its biological roles.

Biosynthesis and Metabolism of R-BAIBA

BAIBA exists in two enantiomeric forms: R-BAIBA (also referred to as D-BAIBA) and S-BAIBA (or L-BAIBA).[8][9] The primary focus of metabolic research has been on R-BAIBA due to its higher prevalence in human plasma and its direct link to thymine degradation.[1][2][10]

  • R-BAIBA Synthesis: R-BAIBA is a byproduct of thymine catabolism, primarily occurring in the liver and kidneys.[1][8][10]

  • S-BAIBA Synthesis: S-BAIBA is derived from the catabolism of the branched-chain amino acid valine, mainly in the mitochondria of skeletal muscle.[1][10][11]

  • Metabolism: The primary enzyme responsible for BAIBA degradation is alanine-glyoxylate aminotransferase 2 (AGXT2), which is highly expressed in the liver and kidneys.[1][8] Genetic polymorphisms in the AGXT2 gene can influence circulating BAIBA concentrations.[1]

cluster_Thymine Thymine Catabolism (Cytosol) cluster_Valine Valine Catabolism (Mitochondria) cluster_Degradation Degradation (Mitochondria) Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPYD Beta_Ureidopropionate β-Ureidopropionate Dihydrothymine->Beta_Ureidopropionate DPYS R_BAIBA R-β-Aminoisobutyric acid (R-BAIBA) Beta_Ureidopropionate->R_BAIBA UPB1 R_BAIBA_deg R-BAIBA Valine L-Valine L_MMS L-Methylmalonyl- semialdehyde (L-MMS) Valine->L_MMS S_BAIBA S-β-Aminoisobutyric acid (S-BAIBA) L_MMS->S_BAIBA ABAT S_BAIBA_deg S-BAIBA Methylmalonate_Semialdehyde Methylmalonate Semialdehyde R_BAIBA_deg->Methylmalonate_Semialdehyde AGXT2 S_BAIBA_deg->Methylmalonate_Semialdehyde AGXT2 Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA MMSDH

Caption: Biosynthesis and degradation pathways of R- and S-BAIBA.

Signaling Pathways and Physiological Effects

R-BAIBA exerts its effects through a multi-organ signaling network, primarily impacting adipose tissue and the liver. The peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) in skeletal muscle is a key upstream regulator of BAIBA production.

PGC-1α Dependent Regulation

Exercise induces the expression of PGC-1α in skeletal muscle, which in turn stimulates the production and release of BAIBA.[4][5][6] This establishes a direct link between physical activity and circulating BAIBA levels.

Adipose Tissue Browning

One of the most significant effects of BAIBA is the induction of a "browning" phenotype in white adipose tissue (WAT), characterized by an increase in the expression of thermogenic genes such as uncoupling protein 1 (UCP-1).[5][12][13] This process enhances energy expenditure and is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[5][7]

Hepatic Fatty Acid Oxidation

BAIBA also targets the liver to increase fatty acid β-oxidation.[5][6][7] This effect is also dependent on PPARα activation, leading to the upregulation of genes involved in fatty acid metabolism.[5]

Glucose Homeostasis

Studies in mice have demonstrated that BAIBA administration can improve glucose tolerance and insulin sensitivity.[1][5][10] The underlying mechanisms are still under investigation but may involve BAIBA's effects on adipose tissue and liver metabolism.

Bone Metabolism

Emerging evidence suggests a role for BAIBA in bone health. L-BAIBA has been identified as a muscle-derived osteocyte survival factor, protecting against reactive oxygen species-induced cell death.[14] This protective effect is mediated by the Mas-related G protein-coupled receptor type D (MRGPRD).[14]

Anti-inflammatory and Antioxidant Effects

BAIBA has been shown to possess anti-inflammatory and antioxidant properties.[2][3] It can downregulate the production of proinflammatory cytokines and reduce oxidative stress in various cell types.[3][8]

cluster_Muscle Skeletal Muscle cluster_Adipose White Adipose Tissue cluster_Liver Liver cluster_Bone Bone (Osteocytes) Exercise Exercise PGC1a PGC-1α Exercise->PGC1a BAIBA_prod BAIBA Production PGC1a->BAIBA_prod BAIBA_circ Circulating BAIBA BAIBA_prod->BAIBA_circ PPARa_adipose PPARα BAIBA_circ->PPARa_adipose PPARa_liver PPARα BAIBA_circ->PPARa_liver MRGPRD MRGPRD BAIBA_circ->MRGPRD UCP1 UCP-1 Expression PPARa_adipose->UCP1 Browning Browning & Thermogenesis UCP1->Browning Glucose_Homeostasis Improved Glucose Homeostasis Browning->Glucose_Homeostasis FAO_genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPARa_liver->FAO_genes Beta_oxidation ↑ Hepatic β-oxidation FAO_genes->Beta_oxidation Beta_oxidation->Glucose_Homeostasis Anti_apoptosis ↓ ROS-induced Apoptosis MRGPRD->Anti_apoptosis

Caption: R-BAIBA signaling pathways and physiological effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on BAIBA.

Table 1: Effects of BAIBA Administration in Mice

ParameterTreatment GroupDosageDurationOutcomeReference
Plasma BAIBA ConcentrationControl-14 days-[5]
BAIBA100 mg/kg/day14 daysSignificant increase in plasma BAIBA[5]
BAIBA170 mg/kg/day14 daysDose-dependent increase in plasma BAIBA[5]
Gene Expression in WATBAIBA100 mg/kg/day14 daysUpregulation of brown adipocyte-specific genes[5]
BAIBA170 mg/kg/day14 daysDose-dependent upregulation of brown adipocyte-specific genes[5]
Gene Expression in LiverBAIBA100 mg/kg/day14 daysUpregulation of β-oxidation genes (CPT1, ACADvl, ACADm, ACOX1)[5]
Body WeightObese mice on HFD + EODF---[15]
Obese mice on HFD + EODF + L-BAIBA150 mg/kg/day-Greater improvement in leptin and insulin resistance[15]

Table 2: In Vitro Effects of BAIBA

Cell TypeTreatmentConcentrationDurationOutcomeReference
HepatocytesBAIBA5 µM6 daysIncreased expression of fatty acid β-oxidation genes[5]
HepatocytesBAIBA0.1 - 10 µM6 daysDose-dependent increase in respiration rate[5]
INS-1 832/3 cellsBAIBA--Downregulation of mitochondrial energy metabolism and insulin release[2]

Table 3: Human Studies on BAIBA

Study PopulationInterventionDurationOutcomeReference
Sedentary, healthy subjectsAerobic exercise20 weeks17% increase in plasma BAIBA[1]
Adults with obesity (NGT and PD)--Plasma BAIBA: NGT 1.4 ± 0.1 µM, PD 1.2 ± 0.1 µM (P=0.23)[10]
Healthy men and womenOral L-BAIBA supplementationSingle doseDose-dependent increase in plasma L-BAIBA[16]

Experimental Protocols

In Vivo BAIBA Administration in Mice

Objective: To assess the in vivo effects of BAIBA on metabolic parameters.

Materials:

  • Male C57BL/6 mice

  • R-β-Aminoisobutyric acid (or L-BAIBA as specified)

  • Drinking water

  • Metabolic cages

Procedure:

  • House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Prepare BAIBA-supplemented drinking water at the desired concentration (e.g., to achieve doses of 100 mg/kg/day or 170 mg/kg/day).[5] For oral gavage, L-BAIBA can be administered daily at a dose of 150 mg/kg body weight.[15]

  • Provide mice with ad libitum access to the BAIBA-supplemented or control drinking water for the duration of the study (e.g., 14 days).[5]

  • Monitor body weight, food, and water intake regularly.

  • At the end of the treatment period, collect blood samples for plasma BAIBA analysis and other metabolic markers.

  • Harvest tissues of interest (e.g., inguinal white adipose tissue, liver, skeletal muscle) for gene expression analysis (RT-qPCR, Western blot) and histology.

start Start: Acclimatize Mice treatment Administer BAIBA in drinking water or via oral gavage (e.g., 100-170 mg/kg/day) start->treatment monitoring Monitor body weight, food, and water intake treatment->monitoring duration Continue treatment for specified duration (e.g., 14 days) monitoring->duration collection Collect blood and tissue samples duration->collection analysis Analyze plasma BAIBA, gene expression, and histology collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo BAIBA administration in mice.
In Vitro BAIBA Treatment of Hepatocytes

Objective: To investigate the direct effects of BAIBA on hepatocyte gene expression and metabolism.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line

  • Cell culture medium and supplements

  • R-β-Aminoisobutyric acid

  • Plates for cell culture

  • Reagents for RNA extraction and RT-qPCR

  • Seahorse XF Analyzer (for respiration analysis)

Procedure:

  • Culture hepatocytes in appropriate medium until they reach the desired confluency.

  • Treat cells with varying concentrations of BAIBA (e.g., 0.1, 0.3, 1, 3, 10 µM) or a vehicle control.[5]

  • Incubate the cells for the specified duration (e.g., 6 days).[5]

  • For gene expression analysis, lyse the cells, extract RNA, and perform RT-qPCR for target genes (e.g., CPT1, ACADvl, ACADm, ACOX1).

  • For metabolic analysis, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.

Quantification of BAIBA in Biological Samples

Objective: To accurately measure the concentration of BAIBA in plasma, urine, or tissue extracts.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for BAIBA quantification due to its high sensitivity and specificity, allowing for the differentiation of R- and S-enantiomers.[12][17]

General Procedure:

  • Sample Preparation:

    • Plasma/Serum: Precipitate proteins using a suitable solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

    • Urine: Dilute the sample as needed.

    • Tissue: Homogenize the tissue in an appropriate buffer, followed by protein precipitation.

  • Derivatization (Optional but common): Derivatize amino acids with reagents like o-phthalaldehyde (OPA) or 4-dimethylaminoazobenzene-4'-sulfonyl (dabsyl) chloride to enhance chromatographic separation and detection.[18][19]

  • Chromatographic Separation: Use a reversed-phase HPLC column (e.g., C18) to separate BAIBA from other components in the sample.

  • Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of BAIBA and its enantiomers.

Conclusion and Future Directions

R-β-aminoisobutyric acid is a compelling signaling metabolite with significant potential for therapeutic applications in metabolic diseases. Its role as a mediator of the beneficial effects of exercise highlights its importance in inter-organ communication and metabolic regulation. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of BAIBA action and its development as a novel therapeutic agent.

Future research should focus on:

  • Elucidating the precise molecular mechanisms downstream of PPARα and MRGPRD activation.

  • Identifying and validating the direct cellular receptors for BAIBA.

  • Conducting long-term preclinical studies to assess the efficacy and safety of BAIBA supplementation.

  • Performing well-controlled clinical trials to evaluate the therapeutic potential of BAIBA in human populations with metabolic disorders.

The continued exploration of R-BAIBA's biology will undoubtedly uncover new insights into metabolic health and pave the way for innovative therapeutic strategies.

References

The Discovery and History of 3-Aminoisobutyric Acid Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and enantiomeric forms of 3-aminoisobutyric acid (BAIBA). It details the distinct metabolic origins and biological activities of (R)- and (S)-BAIBA, with a focus on their roles as myokines in regulating energy metabolism. This document includes detailed experimental protocols for the synthesis and chiral separation of BAIBA enantiomers, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

First identified in human urine in 1951, 3-aminoisobutyric acid (BAIBA) is a non-proteinogenic β-amino acid that has garnered significant scientific interest for its role as a signaling molecule.[1] It exists as two distinct stereoisomers, or enantiomers: (R)-(-)-3-aminoisobutyric acid (also known as D-BAIBA) and (S)-(+)-3-aminoisobutyric acid (L-BAIBA).[2] These enantiomers originate from different metabolic pathways and exhibit distinct biological activities, making their individual study crucial for understanding their physiological and pathological significance.[2]

BAIBA is now recognized as a myokine, a substance produced and released by muscle cells, particularly in response to exercise.[3][4] Its production is stimulated by the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[5] BAIBA plays a key role in mediating some of the beneficial effects of physical activity, including the "browning" of white adipose tissue and the regulation of glucose and lipid metabolism, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).[3][5]

This guide will delve into the historical context of BAIBA's discovery, the synthesis and separation of its enantiomers, their distinct biological functions, and the signaling pathways through which they exert their effects.

Discovery and Historical Perspective

The initial discovery of 3-aminoisobutyric acid in human urine marked its entry into the scientific landscape. For a considerable time, its physiological relevance remained largely unexplored. It was the recognition of its increased excretion in response to exercise that hinted at its role as a metabolic regulator. Subsequent research elucidated that BAIBA is a catabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[2][4] This dual origin is stereospecific, with thymine degradation yielding (R)-BAIBA and valine catabolism producing (S)-BAIBA.[2][6] The development of advanced analytical techniques, such as chiral chromatography, has been instrumental in separating and quantifying these enantiomers, allowing for a deeper understanding of their individual biological roles.

Physicochemical Properties of BAIBA Enantiomers

The distinct stereochemistry of (R)- and (S)-BAIBA gives rise to differences in their physical properties, most notably their interaction with plane-polarized light. The table below summarizes the key physicochemical properties of the two enantiomers.

Property(R)-(-)-3-Aminoisobutyric Acid(S)-(+)-3-Aminoisobutyric Acid
Synonyms D-BAIBA, (-)-3-Aminoisobutyric acidL-BAIBA, (+)-3-Aminoisobutyric acid
Molecular Formula C₄H₉NO₂C₄H₉NO₂
Molecular Weight 103.12 g/mol 103.12 g/mol
Melting Point 194-196 °C212 °C (decomposes)
Specific Rotation Data not available in the searched sourcesData not available in the searched sources
CAS Number 4249-19-82140-36-5

Synthesis and Chiral Separation of BAIBA Enantiomers

The preparation of enantiomerically pure BAIBA is crucial for studying its stereospecific biological activities. Both chemical and biological methods have been developed for this purpose.

Synthesis of (R)-(-)-3-Aminoisobutyric Acid

A highly efficient method for the synthesis of (R)-BAIBA involves the use of a genetically engineered Escherichia coli strain expressing a mutant aspartase.[7][8] This biocatalytic approach offers high stereoselectivity and yield.

Experimental Protocol: Enzymatic Synthesis of (R)-3-Aminoisobutyric Acid using Recombinant E. coli [7]

  • Strain and Culture Conditions: An engineered E. coli strain overexpressing a mutant aspartase with activity towards crotonic acid is used. The strain is typically cultured in a suitable fermentation medium to achieve high cell density.

  • Biocatalyst Preparation: The E. coli cells are harvested by centrifugation and can be used as whole cells or after permeabilization to increase substrate accessibility.

  • Biotransformation Reaction:

    • Reaction Mixture: A typical reaction mixture contains crotonic acid as the substrate, an ammonium source (e.g., ammonium chloride), and a buffer to maintain the optimal pH (around 8.0).

    • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 37°C) with agitation.

    • Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of crotonic acid and the formation of (R)-BAIBA.

  • Product Isolation and Purification: After the reaction is complete, the cells are removed by centrifugation. The supernatant containing (R)-BAIBA can be further purified using standard methods like crystallization or chromatography. A conversion rate of ≥98% and an enantiomeric excess (ee) of ≥99.9% can be achieved within 24 hours.[8]

Synthesis of (S)-(+)-3-Aminoisobutyric Acid

While detailed protocols for the specific synthesis of (S)-BAIBA were not as prevalent in the searched literature, general methods for the synthesis of β-amino acids can be adapted. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. For a chiral synthesis of (S)-BAIBA, a chiral auxiliary or a stereoselective reaction step would be required.

Chiral Separation of BAIBA Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of BAIBA.[9]

Experimental Protocol: Chiral HPLC Separation of BAIBA Enantiomers [9]

  • Sample Preparation: Biological samples (e.g., plasma, urine) or synthetic mixtures are prepared by deproteinization (e.g., with acetonitrile) and filtration to remove particulate matter. The sample is then dissolved in the mobile phase.

  • Chromatographic System:

    • Column: A chiral column is used, such as a Nucleosil Chiral-1 column (4.6 x 250 mm).[9]

    • Mobile Phase: A common mobile phase for underivatized amino acids on this type of column is an aqueous solution of a metal salt, such as 1 mM copper sulfate.[9] The mobile phase composition may need to be optimized depending on the specific column and sample matrix.

    • Flow Rate: A typical flow rate is around 0.7 mL/min.[9]

    • Detection: Detection can be achieved using a UV detector, or for higher sensitivity and specificity, a mass spectrometer (LC-MS).

  • Analysis: The sample is injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times, allowing for their separation and quantification.

Biological Activity and Signaling Pathways

BAIBA's role as a myokine positions it as a critical signaling molecule in the crosstalk between muscle and other tissues, particularly adipose tissue and the liver.

PGC-1α-Mediated Production of BAIBA

Exercise is a potent stimulus for the expression of PGC-1α in skeletal muscle.[10][11] PGC-1α, in turn, upregulates the expression of genes involved in the catabolism of valine, leading to the production and secretion of (S)-BAIBA.[2]

PGC1a_BAIBA_Production Exercise Exercise CaMK CaMK Exercise->CaMK ↑ Ca²⁺ AMPK AMPK Exercise->AMPK ↑ AMP/ATP p38_MAPK p38 MAPK Exercise->p38_MAPK Stress PGC1a PGC-1α CaMK->PGC1a AMPK->PGC1a p38_MAPK->PGC1a Valine_Catabolism Valine Catabolism Genes PGC1a->Valine_Catabolism Upregulates S_BAIBA (S)-BAIBA (secreted) Valine_Catabolism->S_BAIBA Produces

Caption: PGC-1α-mediated production of (S)-BAIBA in response to exercise.

PPARα-Mediated Effects on Adipose Tissue

Once secreted into the bloodstream, BAIBA travels to white adipose tissue (WAT). Here, it acts as a ligand for PPARα, a nuclear receptor that functions as a transcription factor.[5] The activation of PPARα by BAIBA initiates a transcriptional program that leads to the "browning" of white adipocytes. This process involves the upregulation of genes characteristic of brown adipose tissue (BAT), such as uncoupling protein 1 (UCP1), which dissipates energy as heat.[5]

PPARa_Signaling cluster_nucleus Nucleus BAIBA BAIBA PPARa PPARα BAIBA->PPARa Activates PPRE PPRE (in target genes) PPARa->PPRE RXR RXR RXR->PPRE UCP1 UCP1 PPRE->UCP1 Upregulates Other_BAT_genes Other 'Browning' Genes PPRE->Other_BAT_genes Upregulates Thermogenesis Thermogenesis UCP1->Thermogenesis Other_BAT_genes->Thermogenesis

Caption: BAIBA-induced PPARα signaling in white adipose tissue.

Quantitative Effects on Gene Expression

The activation of these signaling pathways by BAIBA results in significant changes in gene expression. While a comprehensive list of all affected genes is extensive, some key targets have been identified. For instance, studies have shown that BAIBA treatment can lead to the upregulation of genes involved in fatty acid oxidation and thermogenesis, and the downregulation of genes associated with inflammation. In rats treated with 75 mg/kg/day of BAIBA, transcriptomic analysis revealed that 11 genes were upregulated and 18 genes were downregulated with a fold change greater than 2.0 and a p-value less than 0.05.[12] L-BAIBA has also been shown to protect osteocytes from reactive oxygen species (ROS)-induced apoptosis.[5]

Target Gene/ProcessEnantiomer(s)EffectQuantitative DataReference
Osteocyte Apoptosis L-BAIBAProtection from ROS-induced apoptosisStatistically significant protection observed[5]
Global Gene Expression (Rat Heart) BAIBA (racemic)Upregulation and downregulation of various genes11 genes upregulated, 18 genes downregulated (FC > 2.0, p < 0.05)[12]
"Browning" of White Adipose Tissue BAIBAUpregulation of brown fat-specific genes (e.g., UCP1)-[5]
Inflammation BAIBAAttenuation of inflammation-
Insulin Resistance BAIBAAmelioration of insulin resistance-

Conclusion

The discovery and subsequent characterization of the enantiomers of 3-aminoisobutyric acid have unveiled a fascinating layer of metabolic regulation. As a myokine induced by exercise, BAIBA provides a molecular link between physical activity and its systemic benefits. The stereospecific origins and actions of (R)- and (S)-BAIBA underscore the importance of chiral separation and analysis in understanding their distinct physiological roles. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of these intriguing molecules in the context of metabolic diseases and other health conditions. Continued investigation into the specific targets and quantitative effects of each enantiomer will be crucial for the development of novel therapeutic strategies that harness the beneficial effects of exercise.

References

Methodological & Application

Application Note: Direct HPLC Analysis of β-Amino Acids Without Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-amino acids are crucial structural motifs in various biologically active molecules, including peptides, natural products, and pharmaceuticals. Unlike their α-amino acid counterparts, the analysis of these compounds presents unique challenges due to their structural diversity, high polarity, and often, the presence of stereoisomers. Traditional HPLC methods frequently rely on derivatization to enhance retention on reversed-phase columns and improve detection. However, derivatization adds extra steps to sample preparation, which can introduce errors and increase analysis time.[1][2][3]

This application note details robust methodologies for the direct analysis of underivativatized β-amino acids using High-Performance Liquid Chromatography (HPLC). We will explore three primary chromatographic techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Chiral Stationary Phases (CSPs), and Mixed-Mode Chromatography (MMC). These approaches eliminate the need for derivatization, offering a more streamlined and efficient analytical workflow.[1][4][5]

Principle of Separation: Choosing the Right Mode

The selection of an appropriate HPLC method depends on the specific analytical goal, such as separating positional isomers or resolving enantiomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for retaining and separating highly polar compounds like β-amino acids.[4][6] The stationary phase is polar, and the mobile phase is typically a high-concentration organic solvent with a small amount of aqueous buffer.[6][7] This creates a water-rich layer on the surface of the stationary phase, allowing polar analytes to partition into it, thus providing retention.[6] HILIC is particularly effective for separating positional isomers, such as β-alanine from its α-alanine counterpart.[7]

  • Chiral Stationary Phases (CSPs): For the enantioseparation of chiral β-amino acids, direct analysis on a CSP is the most effective approach.[8][9] These columns contain a chiral selector immobilized on the stationary phase. Separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to different retention times.[8] Macrocyclic glycopeptide phases, such as those based on teicoplanin, are highly versatile for this purpose.[3][8]

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple functional groups, combining two or more separation mechanisms, such as ion-exchange and hydrophobic interactions, on a single ligand.[10][11] This multi-modal approach provides unique selectivity that can be manipulated by adjusting mobile phase parameters like pH and ionic strength.[12][13] It is particularly useful for complex samples where HILIC or reversed-phase alone may not provide adequate resolution.[11]

G start Analytical Goal for β-Amino Acid Analysis is_chiral Is Chiral Separation Required? start->is_chiral is_isomeric Separating Positional Isomers (e.g., α vs β)? is_chiral->is_isomeric No chiral_method Use Chiral Stationary Phase (CSP) HPLC is_chiral->chiral_method Yes complex_matrix Complex Sample Matrix or Unique Selectivity Needed? is_isomeric->complex_matrix No hilic_method Use Hydrophilic Interaction Chromatography (HILIC) is_isomeric->hilic_method Yes complex_matrix->hilic_method No (Default) mmc_method Use Mixed-Mode Chromatography (MMC) complex_matrix->mmc_method Yes

Caption: Logic for selecting the appropriate HPLC mode.

Experimental Protocols & Data

The following protocols provide a starting point for method development. Optimization may be required based on the specific β-amino acids and sample matrix.

Method 1: HILIC for Isomer Separation

This method is designed for the quantitative analysis and separation of polar β-amino acids and their positional isomers.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase (Weak Solvent) filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC-MS System filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection (MS) separate->detect integrate Peak Integration & Quantification detect->integrate report Generate Report integrate->report

Caption: General workflow for direct HPLC analysis.

Protocol: HILIC-MS

ParameterCondition
Column Amide-based HILIC Column (e.g., XBridge BEH Amide, 150 x 2.1 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.15% Formic Acid in Water:Acetonitrile (95:5)[7]
Mobile Phase B 10 mM Ammonium Formate with 0.15% Formic Acid in Acetonitrile:Water (95:5)[7]
Gradient 0-8 min, 95% to 82.5% B; 8-12 min, 82.5% to 70.5% B; 12-15 min, hold at 55% B[7]
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detector Mass Spectrometer (ESI+)

Representative Data

This table illustrates the expected separation of positional isomers using the HILIC method. Note that β-isomers are generally more polar and thus have longer retention times in HILIC.[7]

CompoundPositional IsomerExpected Retention Time (min)
Alanineα-amino acid~5.5
β-Alanineβ-amino acid~7.2
α-Aminobutyric acidα-amino acid~6.1
β-Aminoisobutyric acidβ-amino acid~8.0
γ-Aminobutyric acidγ-amino acid~9.5
Method 2: Chiral HPLC for Enantiomeric Separation

This protocol is for resolving the D- and L-enantiomers of chiral β-amino acids without derivatization.

Protocol: Chiral HPLC-UV/MS

ParameterCondition
Column Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)[3]
Mobile Phase 0.1% Formic Acid in Methanol/Water (e.g., 80:20 v/v). Adjust organic modifier % to optimize.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
Detector UV (210 nm) or Mass Spectrometer (ESI+)

Representative Data

The separation factor (α) indicates the selectivity between the two enantiomers. A higher organic modifier concentration in the mobile phase can sometimes increase enantioselectivity on this type of column.[3]

Compound (DL-mixture)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
β-Phenylalanine8.29.5> 1.8
β-Leucine6.57.3> 1.5
3-Aminobutanoic acid5.15.9> 1.6
Method 3: Mixed-Mode Chromatography

This method offers an alternative selectivity, useful for complex matrices or when HILIC does not provide sufficient separation from other sample components.

Protocol: Mixed-Mode HPLC-UV/MS

ParameterCondition
Column Mixed-Mode Cation Exchange (e.g., containing both cation exchange and hydrophobic functionalities)
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase B and decrease over time to elute analytes.
Flow Rate 0.5 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detector UV (210 nm) or Mass Spectrometer (ESI+)

Representative Data

Retention in MMC is influenced by both the analyte's pKa and its hydrophobicity. Elution can be controlled by a combination of organic solvent gradient and changes in mobile phase pH or ionic strength.

CompoundExpected Retention Behavior
β-AlanineStrong retention at low pH due to cation exchange, modulated by organic content.
β-HomophenylalanineRetention influenced by both cation exchange and hydrophobic interaction with the stationary phase.

Conclusion

The direct HPLC analysis of β-amino acids without derivatization is a powerful and efficient approach for researchers in pharmaceutical development and life sciences. By selecting the appropriate chromatographic mode—HILIC for polar and isomeric separations, CSPs for enantiomeric resolution, or MMC for unique selectivity in complex samples—analysts can achieve robust and reliable results. The protocols provided herein serve as a comprehensive guide for developing and implementing these advanced analytical techniques. Coupling these separation methods with mass spectrometry further enhances sensitivity and specificity, making it suitable for a wide range of applications from quality control to metabolic studies.[1][4][7]

References

Chiral Separation of 3-Amino-2-methylpropanoic Acid Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

This document provides a comprehensive guide for the chiral separation of 3-Amino-2-methylpropanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, is a chiral molecule with two enantiomers, (R)- and (S)-3-Amino-2-methylpropanoic acid. The stereochemistry of this compound is of significant interest in various biological and pharmaceutical contexts. Due to the often differing pharmacological and toxicological profiles of enantiomers, their effective separation and quantification are crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for resolving enantiomeric mixtures.[1] This application note details a direct chiral HPLC method for the baseline separation of 3-Amino-2-methylpropanoic acid enantiomers.

The direct analysis of underivatized amino acids on chiral stationary phases is often preferred as it avoids the additional steps and potential for impurities associated with derivatization.[2] Macrocyclic glycopeptide-based CSPs are particularly effective for separating polar and ionic compounds like amino acids due to their compatibility with a wide range of mobile phases.[2]

Experimental Protocols

This section outlines the detailed methodology for the chiral separation of 3-Amino-2-methylpropanoic acid enantiomers.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV or mass spectrometer (MS) detector.

  • Chiral Column: CHIRALPAK® ZWIX(+) column (or equivalent zwitterionic chiral stationary phase).

  • Solvents: HPLC-grade methanol (MeOH) and acetonitrile (MeCN).

  • Additives: Triethylamine (TEA) and acetic acid (AcOH).

  • Sample: Racemic 3-Amino-2-methylpropanoic acid standard.

  • Sample Diluent: Mobile phase or a mixture of MeOH/MeCN.

Chromatographic Conditions

Two distinct sets of chromatographic conditions using a CHIRALPAK® ZWIX(+) column are presented below. These conditions offer flexibility in method development and optimization.

Table 1: HPLC Method Parameters for Chiral Separation of 3-Amino-2-methylpropanoic Acid

ParameterMethod 1Method 2
Chiral Stationary Phase CHIRALPAK® ZWIX(+)CHIRALPAK® ZWIX(+)
Mobile Phase 50/50 (v/v) Methanol/Acetonitrile containing 25 mM Triethylamine and 50 mM Acetic Acid50/50 (v/v) Methanol/Acetonitrile containing 50 mM Triethylamine and 100 mM Acetic Acid
Flow Rate 1.0 mL/min (typical for 4.6 mm ID columns)1.0 mL/min (typical for 4.6 mm ID columns)
Column Temperature 25 °C (or ambient)25 °C (or ambient)
Detection UV at 210 nm or Mass SpectrometerUV at 210 nm or Mass Spectrometer
Injection Volume 5 µL5 µL
Sample Concentration 1 mg/mL in mobile phase1 mg/mL in mobile phase

Data sourced from Chiral Technologies Amino Acid Database.[3]

Sample Preparation
  • Prepare a stock solution of racemic 3-Amino-2-methylpropanoic acid at a concentration of 1 mg/mL in the chosen mobile phase.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times (e.g., n=5) and evaluate the following parameters:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.

  • Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5.

  • Reproducibility of Retention Times: The relative standard deviation (RSD) of the retention times should be less than 2%.

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of 3-Amino-2-methylpropanoic acid using the methods described.

Table 2: Chromatographic Performance Data

ParameterMethod 1Method 2
Retention Time (k1) 7.383.12
Separation Factor (α) 1.121.10
Resolution (Rs) 1.720.63
Elution Order R < SNot Specified

Data sourced from Chiral Technologies Amino Acid Database.[3]

Note on Resolution: Method 1 provides baseline separation (Rs > 1.5), while Method 2 shows partial separation. For quantitative analysis, Method 1 is recommended.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process for the chiral HPLC separation of 3-Amino-2-methylpropanoic acid enantiomers.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage MobilePhase Mobile Phase Preparation (MeOH/MeCN with TEA & AcOH) SystemPrep HPLC System Equilibration MobilePhase->SystemPrep SamplePrep Sample Preparation (1 mg/mL Racemic Standard) Injection Sample Injection (5 µL) SamplePrep->Injection SystemPrep->Injection Separation Chiral Separation (CHIRALPAK® ZWIX(+)) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Results Report Generation (Retention Time, Resolution) Integration->Results G compound Racemic Mixture (R)- & (S)-3-Amino-2- methylpropanoic acid column Chiral Stationary Phase (CHIRALPAK® ZWIX(+)) compound->column Interaction enantiomer_R (R)-Enantiomer column->enantiomer_R Elutes First enantiomer_S (S)-Enantiomer column->enantiomer_S Elutes Second

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and materials science to enhance proteolytic stability, modulate biological activity, and introduce novel structural motifs. (R)-3-Amino-2-methylpropanoic acid, a β-amino acid with a methyl group at the α-position, presents unique steric challenges in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-(R)-3-Amino-2-methylpropanoic acid into peptide chains using standard Fmoc-based SPPS chemistry. The protocols emphasize optimized coupling conditions and the use of potent activating reagents to overcome the steric hindrance associated with this amino acid derivative.

Challenges in Incorporating (R)-3-Amino-2-methylpropanoic Acid

The primary challenge in the SPPS of peptides containing (R)-3-Amino-2-methylpropanoic acid lies in the steric hindrance imparted by the methyl group on the α-carbon. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. To address this, optimized protocols often employ more potent coupling reagents, extended reaction times, or microwave-assisted synthesis to drive the coupling reaction to completion.[1]

Recommended Reagents and Equipment

Successful incorporation of Fmoc-(R)-3-Amino-2-methylpropanoic acid requires careful selection of reagents and, in some cases, specialized equipment.

Category Recommendation Rationale
Resin Rink Amide Resin (for C-terminal amides), Wang Resin or 2-Chlorotrityl chloride resin (for C-terminal acids)Standard resins compatible with Fmoc chemistry. The choice depends on the desired C-terminal functionality.
Solvents High-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)To ensure efficient swelling of the resin and solubility of reagents.
Deprotection Reagent 20% Piperidine in DMF or NMPStandard reagent for Fmoc group removal.
Coupling Reagents HATU, HBTU, TBTU, or DIC/HOBtPotent activating agents are crucial to overcome the steric hindrance of the β-methyl group.
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineUsed to activate the carboxyl group of the incoming amino acid. Collidine is sometimes preferred to minimize racemization.[2]
Optional Equipment Microwave Peptide SynthesizerMicrowave energy can significantly enhance the efficiency of coupling sterically hindered amino acids.[1]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide containing (R)-3-Amino-2-methylpropanoic acid. These protocols can be adapted for automated synthesizers.

Protocol 1: Manual SPPS Cycle for Incorporating Fmoc-(R)-3-Amino-2-methylpropanoic Acid

This protocol outlines a single coupling cycle for the addition of Fmoc-(R)-3-Amino-2-methylpropanoic acid to a growing peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-(R)-3-Amino-2-methylpropanoic Acid:

  • In a separate vial, pre-activate the Fmoc-(R)-3-Amino-2-methylpropanoic acid:

    • Dissolve 3-5 equivalents of Fmoc-(R)-3-Amino-2-methylpropanoic acid, 3-5 equivalents of the coupling reagent (e.g., HATU), and 6-10 equivalents of DIPEA in DMF.

    • Allow the activation to proceed for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • To monitor the reaction progress, a small sample of the resin can be taken for a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates complete coupling.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20-30 minutes.

  • Wash the resin with DMF.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-3-Amino-2- methylpropanoic acid (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) Wash2->Capping NextCycle Next Amino Acid Coupling Cycle Wash2->NextCycle If no capping Capping->NextCycle

SPPS cycle for incorporating (R)-3-Amino-2-methylpropanoic acid.
Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under vacuum.

2. Cleavage Cocktail:

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For simpler peptides without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may be sufficient.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

5. Purification and Characterization:

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Cleavage_Workflow Start Dry Peptidyl-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) Start->Cleavage Incubation Incubate 2-4h at RT Cleavage->Incubation Filter Filter to Collect Peptide Incubation->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate Isolate and Dry Crude Peptide Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify Characterize Characterize by Mass Spec Purify->Characterize

Workflow for peptide cleavage and deprotection.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the incorporation of sterically hindered amino acids like (R)-3-Amino-2-methylpropanoic acid. Actual results may vary depending on the specific peptide sequence.

Parameter Condition / Value Reference / Notes
Amino Acid Excess 3-5 equivalentsRelative to the resin loading capacity.
Coupling Reagent Excess 3-5 equivalentsRelative to the resin loading capacity.
Base Excess 6-10 equivalentsRelative to the resin loading capacity.
Coupling Time 2-4 hours (or overnight)Longer coupling times are often necessary for hindered amino acids.
Double Coupling Recommended for difficult sequencesPerforming the coupling step twice can improve yields.
Microwave-Assisted Coupling 5-30 minutes at elevated temperatureCan significantly reduce reaction times and improve efficiency.[3]
Expected Coupling Efficiency >95%Monitored by Kaiser test.
Overall Peptide Yield Variable (sequence dependent)Generally lower for peptides containing multiple hindered residues.
Crude Peptide Purity Variable (sequence dependent)Purification by RP-HPLC is typically required.

Conclusion

The successful solid-phase synthesis of peptides containing (R)-3-Amino-2-methylpropanoic acid is achievable with careful optimization of the coupling conditions. The use of potent activating reagents, appropriate solvents, and potentially microwave assistance are key to overcoming the steric challenges posed by this amino acid. The protocols and guidelines presented in this document provide a solid foundation for researchers to incorporate this and other sterically hindered building blocks into their peptide synthesis workflows, enabling the exploration of novel peptide structures with potentially enhanced therapeutic properties.

References

Application Notes and Protocols for the NMR Characterization of (R)-3-Amino-2-methylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a naturally occurring β-amino acid. Its hydrochloride salt is a common form for handling and formulation in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of small molecules like (R)-3-Amino-2-methylpropanoic acid hydrochloride. This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of this compound.

Molecular Structure and NMR-Active Nuclei

The primary NMR-active nuclei in this compound are ¹H and ¹³C. The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the carbon framework of the molecule.

Predicted and Reported NMR Spectral Data

Due to the limited availability of specific NMR data for the hydrochloride salt of the pure (R)-enantiomer, the following tables summarize a combination of predicted data and experimental data from closely related structures, such as the racemate or the free amino acid at neutral pH. The hydrochloride salt in an aqueous solution will result in a low pH environment, causing downfield shifts for nuclei near the protonated amine and the carboxylic acid group compared to the zwitterionic form at neutral pH.

Table 1: ¹H NMR Data for 3-Amino-2-methylpropanoic acid

ProtonsPredicted Chemical Shift (δ ppm) in D₂OReported Chemical Shift (δ ppm) for DL-racemate in D₂O (pH 7.4)MultiplicityCoupling Constant (J Hz)
H2~2.8 - 3.02.60m-
H3~3.2 - 3.43.05ddJ = 13.0, 5.0
H3'~3.0 - 3.23.05ddJ = 13.0, 8.0
CH₃~1.2 - 1.41.18dJ = 7.0

Table 2: ¹³C NMR Data for 3-Amino-2-methylpropanoic acid

CarbonPredicted Chemical Shift (δ ppm) in D₂OReported Chemical Shift (δ ppm) for DL-racemate in D₂O (pH 7.4)
C1 (COOH)~180 - 183184.5
C2 (CH)~40 - 4345.1
C3 (CH₂)~43 - 4642.1
CH₃~15 - 1817.9

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) or externally to TMS. The exact chemical shifts for this compound in D₂O are expected to vary slightly from the reported values due to the low pH environment.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use deuterium oxide (D₂O, 99.9% D) as the solvent. D₂O is suitable for dissolving the hydrochloride salt and will not obscure the analyte's signals in the ¹H NMR spectrum.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean, dry vial.

  • Internal Standard (Optional): Add a small, known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton pulse sequence.

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0-12 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Acquisition Time: 2-4 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard (if used) or the residual HDO signal (δ ≈ 4.79 ppm at 25 °C).

    • Integrate all signals to determine the relative number of protons.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0-200 ppm

    • Number of Scans: 1024-4096 (or more, depending on concentration and experiment time)

    • Relaxation Delay: 2-5 seconds

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analysis Structural Analysis reference->analysis

Caption: Workflow for NMR characterization.

Chemical Structure and NMR Signal Assignment

This diagram shows the chemical structure of this compound with annotations for the expected ¹H and ¹³C NMR signals.

Caption: Structure and NMR assignments.

Conclusion

These application notes and protocols provide a comprehensive guide for the NMR characterization of this compound. By following these methodologies, researchers can obtain high-quality NMR data for structural verification, purity assessment, and further studies in drug development and other scientific disciplines. The provided spectral data and visualizations serve as a valuable reference for data interpretation.

Application Note: Quantification of R-β-Aminoisobutyric Acid in Human Plasma using a Chiral LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-β-Aminoisobutyric acid (R-BAIBA), a catabolite of thymine, is an exercise-induced myokine that has garnered significant interest for its role in metabolic regulation. It has been shown to participate in the browning of white adipose tissue, improve insulin sensitivity, and play a role in lipid and glucose metabolism.[1][2][3] Accurate quantification of the R-enantiomer in plasma is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic diseases. This application note provides a detailed protocol for the quantification of R-β-Aminoisobutyric acid in human plasma using a robust and sensitive LC-MS/MS method involving chiral derivatization.

Metabolic Pathway of R-β-Aminoisobutyric Acid

R-β-Aminoisobutyric acid is endogenously produced from the catabolism of thymine. The pathway involves the enzymes dihydropyrimidine dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1). R-BAIBA is then further metabolized in the mitochondria. Understanding this pathway is essential for interpreting the biological significance of its plasma concentrations.

Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPYD N_Carbamoyl_beta_alanine N-Carbamoyl-β-alanine Dihydrothymine->N_Carbamoyl_beta_alanine DPYS R_BAIBA R-β-Aminoisobutyric Acid N_Carbamoyl_beta_alanine->R_BAIBA UPB1 Metabolites Metabolites R_BAIBA->Metabolites Mitochondrial Metabolism

Caption: Metabolic pathway of R-β-Aminoisobutyric acid. (Within 100 characters)

Experimental Protocols

This protocol describes the necessary steps for sample preparation, chiral derivatization, and LC-MS/MS analysis for the quantification of R-β-Aminoisobutyric acid in human plasma.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Chiral Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) IS Internal Standard Spiking plasma->IS ppt Protein Precipitation (Sulfosalicylic Acid) IS->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 derivatization Derivatization with FDAA supernatant1->derivatization incubation Incubation derivatization->incubation quench Quench Reaction incubation->quench injection LC-MS/MS Injection quench->injection separation Chiral Separation injection->separation detection Mass Spectrometry Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for R-BAIBA quantification. (Within 100 characters)
Materials and Reagents

  • R-β-Aminoisobutyric acid standard (Sigma-Aldrich or equivalent)

  • Isotopically labeled internal standard (e.g., D/L-β-Aminoisobutyric acid-d3)

  • 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s reagent)

  • Human plasma (EDTA)

  • Sulfosalicylic acid (30% w/v)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

Sample Preparation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a known amount of the internal standard solution.

  • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[4][5]

  • Vortex for 30 seconds.

  • Incubate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Carefully collect the supernatant for derivatization.[4][5]

Chiral Derivatization Protocol
  • To 20 µL of the supernatant, add 20 µL of 20 mM FDAA in acetone.

  • Add 5 µL of 0.5 M triethylamine (TEA) in water.

  • Incubate the mixture at 37°C. Incubation time may need optimization, but overnight is a common starting point.[6]

  • Quench the reaction by diluting the sample to 200 µL with a solution of 25:75:0.2 (v/v/v) acetonitrile/water/formic acid.[6]

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

ParameterSetting
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of derivatized enantiomers
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Precursor ion (derivatized R-BAIBA) -> Product ion (specific fragment)

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of β-aminoisobutyric acid in plasma. These values are based on published data for general amino acid analysis and should be established for each specific laboratory and application.

Table 1: Linearity and Limit of Quantification

AnalyteLinearity Range (µM)LOQ (µM)
β-Aminoisobutyric Acid5 - 500>0.995[7]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
β-Aminoisobutyric AcidLow QC<15<1585-115
Mid QC<15<1585-115
High QC<15<1585-115
(Note: Representative values based on typical bioanalytical method validation guidelines.)

Table 3: Recovery

AnalyteConcentration LevelRecovery (%)
β-Aminoisobutyric AcidLow QC>80
Mid QC>80
High QC>80
(Note: Representative values based on typical bioanalytical method validation guidelines.)

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and specific quantification of R-β-Aminoisobutyric acid in human plasma. The protocol includes sample preparation, chiral derivatization, and optimized LC-MS/MS parameters. The presented method is suitable for use in clinical research and drug development settings, enabling the accurate measurement of this important myokine to further elucidate its role in human health and disease.

References

derivatization of beta-amino acids for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential step in the analysis of beta-amino acids by gas chromatography-mass spectrometry (GC-MS) is their conversion into volatile and thermally stable derivatives. Due to their polar nature, underivatized amino acids exhibit poor chromatographic behavior.[1][2] Derivatization mitigates this by replacing active hydrogens on polar functional groups (amine, carboxyl, and hydroxyl groups) with nonpolar moieties, thereby increasing volatility and improving separation.[1][2]

This document provides detailed application notes and protocols for two common derivatization techniques for beta-amino acids: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acylation using alkyl chloroformates, such as ethyl chloroformate (ECF) and heptafluorobutyl chloroformate (HFBCF). These methods are widely applicable to both routine analysis and more specialized applications like chiral separations.

Application Notes

The choice of derivatization reagent is critical and depends on the specific beta-amino acid, the sample matrix, and the analytical objective.

Silylation with MTBSTFA: This is a widely used technique that forms tert-butyldimethylsilyl (TBDMS) derivatives.[3] MTBSTFA is known for producing derivatives that are more stable and less sensitive to moisture compared to other silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] However, the presence of moisture can still negatively impact reaction yield and the stability of the derivatized analytes.[3] For some amino acids, silylation may result in the formation of multiple derivative products, which can complicate analysis.[1]

Acylation with Alkyl Chloroformates: Reagents like ethyl chloroformate (ECF) react rapidly with amino acids in aqueous media, which simplifies sample preparation.[4][5] This method derivatizes both the amino and carboxylic acid groups.[4] For chiral analysis, the formation of diastereomers can be achieved by using a chiral derivatizing agent, followed by separation on a non-chiral column.[6] Alternatively, non-chiral derivatization can be followed by separation on a chiral stationary phase column, such as Chirasil-L-Val.[7][8] One consideration is the potential for racemization under certain derivatization conditions, which could lead to inaccurate quantification of enantiomers.[9]

The following diagram illustrates the general workflow for preparing beta-amino acids for GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Beta-Amino Acid Sample Drydown Sample Drying (if aqueous) Sample->Drydown AddReagent Add Derivatization Reagent (e.g., MTBSTFA or ECF) Drydown->AddReagent AddSolvent Add Solvent (e.g., Acetonitrile, Pyridine) AddReagent->AddSolvent Heat Heating & Incubation AddSolvent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing & Quantification GCMS->Data

General workflow for beta-amino acid derivatization and GC-MS analysis.

The chemical reaction below shows the derivatization of a generic beta-amino acid with MTBSTFA.

derivatization_reaction cluster_products Products Beta-Amino Acid R-CH(NH2)-CH2-COOH MTBSTFA MTBSTFA Derivatized Beta-Amino Acid R-CH(NH-TBDMS)-CH2-COO-TBDMS Beta-Amino Acid->Derivatized Beta-Amino Acid + MTBSTFA->Derivatized Beta-Amino Acid +

Derivatization of a beta-amino acid with MTBSTFA.

Quantitative Data Summary

The following table summarizes quantitative data for amino acid analysis using derivatization followed by GC-MS. While much of the available data is for proteinogenic alpha-amino acids, it provides a useful reference for the expected performance with beta-amino acids.

Derivatization MethodAnalyte(s)Limit of Detection (LOD)Linearity (r²)Reference(s)
MTBSTFA13 Amino AcidsNot Specified> 0.99[10]
Ethyl Chloroformate22 Metabolites125 - 300 pg (on-column)> 0.99[5][11]
Ethyl Chloroformate18 Metabolites in SerumNot SpecifiedNot Specified[11]

Experimental Protocols

Protocol 1: Derivatization of Beta-Amino Acids using MTBSTFA

This protocol is adapted from a general procedure for the derivatization of amino acids.[1]

Materials:

  • Beta-amino acid standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Reaction vials (e.g., 0.3 mL)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Place a dried aliquot of the beta-amino acid sample (e.g., equivalent to 50 µL of a 91 µg/mL solution) into a reaction vial.[1]

  • Add 100 µL of MTBSTFA to the vial.[1]

  • Add 100 µL of acetonitrile.[1]

  • Cap the vial tightly and heat at 100 °C for 4 hours.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Derivatization of Beta-Amino Acids using Ethyl Chloroformate (ECF)

This protocol is based on a method for the comprehensive analysis of metabolites in serum.[5][11]

Materials:

  • Beta-amino acid standard or sample extract

  • Ethyl Chloroformate (ECF)

  • Anhydrous ethanol

  • Pyridine

  • n-Hexane

  • Reaction tubes with screw tops

  • Ultrasonicator

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • To a glass tube with a screw top, add 600 µL of the beta-amino acid sample (if in an aqueous solution, dilution may be necessary).[5]

  • Add 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.[5]

  • Ultrasonicate the mixture at 20 °C and 40 kHz for 60 seconds to facilitate the reaction.[5]

  • Add 500 µL of n-hexane to extract the derivatized amino acids and vortex for 30 seconds.[10]

  • Centrifuge to separate the phases.

  • Transfer the upper n-hexane layer to a new vial for GC-MS analysis.

Protocol 3: Chiral Derivatization of Beta-Amino Acids for Enantiomeric Separation

This protocol describes a general approach for chiral analysis. For beta-amino acids, a chiral derivatizing agent can be used to form diastereomers, which are then separated on a non-chiral GC column.[6]

Materials:

  • Beta-amino acid standard or sample extract

  • Chiral derivatizing agent (e.g., a chiral alcohol like 2-chloropropanol in combination with a chloroformate)[6]

  • Ethyl Chloroformate (ECF)

  • Appropriate solvents (e.g., pyridine, an organic extraction solvent)

  • Reaction vials

  • Heating block or oven

  • GC-MS system with a non-chiral column

Procedure:

  • Dry the beta-amino acid sample in a reaction vial.

  • Add the chiral alcohol (e.g., 2-chloropropanol) and a catalyst (e.g., pyridine).

  • Add ethyl chloroformate to initiate the derivatization.

  • Heat the mixture to complete the reaction (e.g., 100 °C for 1 hour, optimization may be required).

  • After cooling, extract the diastereomeric derivatives with an organic solvent.

  • Analyze the extract by GC-MS on a non-chiral column to separate the diastereomers.

References

Application Notes: R-β-Aminoisobutyric Acid (R-BAIBA) in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Aminoisobutyric acid (BAIBA) is a non-proteinogenic β-amino acid produced during the catabolism of thymine and valine.[1][2] Secreted by skeletal muscle during exercise, BAIBA functions as a myokine that mediates some of the beneficial systemic effects of physical activity.[3][4][5] The R-enantiomer (R-BAIBA), derived from thymine, is the predominant form found in circulation.[6] R-BAIBA has emerged as a molecule of significant interest in metabolic research due to its roles in promoting the "browning" of white adipose tissue (WAT), enhancing fatty acid oxidation, improving glucose homeostasis, and reducing inflammation.[4][7][8] These properties make R-BAIBA a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome.[2][9]

Mechanism of Action

R-BAIBA exerts its effects on various metabolic tissues, primarily through the activation of key signaling pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

  • In Adipose Tissue (Fat Browning): R-BAIBA stimulates the differentiation of white adipose tissue preadipocytes into a "beige" or "brite" (brown-in-white) phenotype. This process is dependent on the activation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha).[7][10] Activation of PPARα upregulates the expression of thermogenic genes, including Uncoupling Protein 1 (UCP-1), PGC-1α, and Cytochrome C, leading to increased mitochondrial biogenesis, enhanced fatty acid oxidation, and dissipation of energy as heat.[7][9][11]

  • In Skeletal Muscle (Insulin Sensitivity and Fatty Acid Oxidation): In skeletal muscle cells, R-BAIBA has been shown to attenuate insulin resistance and inflammation induced by high-fat conditions.[8] This is achieved through the activation of an AMPK-PPARδ (Peroxisome Proliferator-Activated Receptor Delta) dependent pathway.[8] Activated AMPK increases the expression of PPARδ, which in turn promotes the expression of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX1).[8] This pathway also suppresses inflammatory signaling by inhibiting NF-κB.[8]

  • In Liver (Fatty Acid Oxidation): R-BAIBA enhances hepatic β-oxidation of fatty acids, a mechanism also mediated by PPARα.[4][7] This helps to reduce hepatic lipid accumulation (steatosis) and improve overall lipid homeostasis.[9][12]

  • General Anti-inflammatory and Anti-oxidative Stress Effects: Beyond specific tissues, BAIBA activates the LKB1/AMPK/SIRT1 axis, which leads to the suppression of pro-inflammatory transcription factors like NF-κB and STAT3.[13][14] It also protects against oxidative stress by activating pathways such as AMPK/Nrf-2 and PI3K/Akt.[15][16]

Signaling Pathways

BAIBA_Adipose_Tissue_Pathway cluster_legend Legend BAIBA R-BAIBA PPARa PPARα Activation BAIBA->PPARa Thermogenic_Genes Upregulation of Thermogenic Genes (UCP-1, PGC-1α, CIDEA) PPARa->Thermogenic_Genes Mitochondria Increased Mitochondrial Biogenesis & Respiration Thermogenic_Genes->Mitochondria Fat_Browning WAT 'Browning'/ Beige Adipocyte Formation Thermogenic_Genes->Fat_Browning FAO Increased Fatty Acid Oxidation Mitochondria->FAO Fat_Browning->FAO key_act Activation

R-BAIBA signaling in white adipose tissue promoting "browning".

BAIBA_Skeletal_Muscle_Pathway cluster_legend Legend BAIBA R-BAIBA AMPK AMPK Phosphorylation (Activation) BAIBA->AMPK PPARd PPARδ Expression AMPK->PPARd NFkB NF-κB Pathway AMPK->NFkB PPARd->NFkB FAO_Genes Upregulation of Fatty Acid Oxidation Genes (CPT1, ACOX1) PPARd->FAO_Genes Inflammation Inflammation NFkB->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance FAO Increased Fatty Acid Oxidation FAO_Genes->FAO key_act Activation key_inhib Inhibition

R-BAIBA signaling in skeletal muscle improving insulin sensitivity.

Data Presentation: Effects of R-BAIBA

Table 1: In Vitro Studies
Cell LineBAIBA ConcentrationDurationKey FindingsReference(s)
Mouse C2C12 Myocytes10-30 µM-Ameliorated palmitate-induced insulin resistance; Increased AMPK phosphorylation and expression of fatty acid oxidation genes.[9]
Mouse 3T3-L1 Adipocytes10-30 µM-Reduced LPS-induced insulin resistance; Increased glucose uptake.[9]
Primary Mouse Adipocytes5 µM6 daysInduced expression of PPARα and brown adipocyte-specific genes (UCP-1, CIDEA).[7][10]
Primary Mouse Hepatocytes5 µM6 daysInduced expression of fatty acid β-oxidation genes (CPT1, ACOX1).[7]
Human Pluripotent Stem Cells (hPSCs)--Induced a brown adipose-like phenotype during differentiation into white adipocytes.[7]
Rat H9C2 Cardiomyocytes30 µM-Increased AMPK phosphorylation; Protected against H₂O₂-induced apoptosis and metabolic stress.[3]
Rat PC12 Cells--Increased phosphorylation of AMPK and Akt; Protected against H₂O₂-induced oxidative stress and apoptosis.[16]
Table 2: In Vivo Studies (Animal Models)
Animal ModelBAIBA Dose & AdministrationDurationKey FindingsReference(s)
C57BL/6J Mice100 mg/kg/day (in drinking water)14 daysIncreased expression of thermogenic genes in WAT and β-oxidation genes in the liver; Improved glucose tolerance.[7]
C57BL/6J Mice (High-Fat Diet)--Reversed HFD-induced body weight gain; Improved glucose tolerance; Suppressed inflammation in skeletal muscle.[8]
PPARα null Mice100 mg/kg/day (in drinking water)14 daysFailed to increase expression of thermogenic and β-oxidation genes, indicating a PPARα-dependent mechanism.[7]
Sprague-Dawley Rats (Heart Failure Model)75 mg/kg/day (oral)8 weeksImproved cardiac function and energy metabolism; Reduced cardiomyocyte apoptosis.[3]
ob/+ Mice (Partial Leptin Deficiency)100 mg/kg/day4 monthsPrevented high-calorie diet-induced gain of body fat, steatosis, and glucose intolerance.[12]

Experimental Protocols

The following protocols are generalized methodologies synthesized from published studies. Researchers should optimize these protocols for their specific experimental conditions and cell/animal models.

Protocol 1: In Vitro Treatment of Adipocytes with R-BAIBA

This protocol describes the treatment of differentiated 3T3-L1 adipocytes to assess the effect of R-BAIBA on gene expression and inflammation.

1. Materials

  • 3T3-L1 preadipocytes (e.g., ATCC CL-173)

  • DMEM with high glucose

  • Bovine Calf Serum (BCS) and Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Differentiation Cocktail: 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin

  • R-BAIBA (powder form)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol) and qPCR

  • Reagents for Western Blotting (lysis buffer, antibodies for p-AMPK, total AMPK, etc.)

2. Experimental Workflow

in_vitro_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment R-BAIBA Treatment cluster_analysis Downstream Analysis Culture 1. Culture 3T3-L1 preadipocytes to confluence Induce 2. Induce differentiation with IBMX, Dexamethasone, Insulin Culture->Induce Mature 3. Mature adipocytes (approx. 8-10 days) Induce->Mature Treat 5. Treat mature adipocytes with R-BAIBA (e.g., 5-50 µM) for desired duration (6-48h) Mature->Treat Prepare 4. Prepare R-BAIBA stock solution (e.g., in water or PBS) Prepare->Treat Harvest 6. Harvest cells Treat->Harvest RNA RNA Extraction -> qPCR (UCP-1, PPARa, CPT1) Harvest->RNA Protein Protein Lysis -> Western Blot (p-AMPK, NF-κB) Harvest->Protein

Workflow for in vitro R-BAIBA studies on adipocytes.

3. Detailed Steps

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% Penicillin-Streptomycin.[17]

    • Two days post-confluence, change the medium to a differentiation cocktail (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin).

    • After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • After another 48 hours, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days until mature adipocytes with visible lipid droplets form (typically 8-10 days post-induction).

  • R-BAIBA Preparation and Treatment:

    • Prepare a sterile stock solution of R-BAIBA (e.g., 10 mM in sterile water or PBS).

    • On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations (e.g., 5 µM, 10 µM, 30 µM).

    • Remove the old medium from the mature adipocytes, wash once with PBS, and add the R-BAIBA-containing medium. Include a vehicle control group.

    • Incubate for the desired period (e.g., 24 hours for signaling studies, 48-72 hours for gene expression changes).

  • Downstream Analysis:

    • Gene Expression (qPCR): Lyse cells and extract total RNA. Perform reverse transcription followed by quantitative PCR using primers for target genes like Ucp1, Ppara, Cidea, and housekeeping genes.

    • Protein Analysis (Western Blot): Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration, perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-NF-κB) and appropriate secondary antibodies.

Protocol 2: In Vivo Treatment in a Diet-Induced Obesity Mouse Model

This protocol outlines the administration of R-BAIBA to C57BL/6J mice fed a high-fat diet (HFD) to assess its effects on body weight, glucose tolerance, and tissue-specific gene expression.

1. Materials

  • Male C57BL/6J mice (e.g., 6-8 weeks old)

  • Standard chow diet and High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • R-BAIBA powder

  • Equipment for oral gavage or sterile drinking water bottles

  • Glucometer and glucose strips

  • D-Glucose solution (for GTT)

  • Anesthetics and surgical tools for tissue collection

  • Liquid nitrogen and -80°C freezer for sample storage

2. Experimental Design and Procedure

  • Acclimation and Diet Induction:

    • Acclimate mice for one week on a standard chow diet.

    • Divide mice into groups (e.g., Chow + Vehicle, HFD + Vehicle, HFD + R-BAIBA).

    • Induce obesity by feeding the HFD groups a high-fat diet for 8-12 weeks. Monitor body weight weekly.

  • R-BAIBA Administration:

    • After the diet-induction period, begin R-BAIBA administration.

    • Method 1 (Drinking Water): Dissolve R-BAIBA in the drinking water at a concentration calculated to achieve the target dose (e.g., 100 mg/kg/day), assuming average daily water consumption. Prepare fresh solutions 2-3 times per week.[7]

    • Method 2 (Oral Gavage): Dissolve R-BAIBA in a vehicle (e.g., water) and administer daily via oral gavage. This ensures accurate dosing.[15]

    • Continue treatment for a specified duration (e.g., 4-8 weeks). Continue to monitor body weight and food intake.

  • Metabolic Phenotyping (Glucose Tolerance Test - GTT):

    • Perform a GTT near the end of the treatment period.

    • Fast mice for 6 hours (with access to water).

    • Record baseline blood glucose from a tail snip (t=0).

    • Administer an intraperitoneal (IP) injection of D-glucose (e.g., 2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize mice following approved protocols.

    • Collect blood via cardiac puncture for plasma analysis (e.g., insulin, lipids).

    • Perfuse with PBS.

    • Dissect key metabolic tissues (inguinal WAT, epididymal WAT, liver, skeletal muscle).

    • Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis (qPCR, Western Blot, histology).

R-BAIBA is a potent myokine with significant therapeutic potential for metabolic disorders. Its ability to induce fat browning, enhance fatty acid oxidation, and improve insulin sensitivity is mediated through well-defined signaling pathways, primarily involving PPARα and AMPK. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the application of R-BAIBA in preclinical models, paving the way for potential novel treatments for obesity and type 2 diabetes.

References

Application Notes and Protocols for Radiolabeling (R)-3-Amino-2-methylpropanoic Acid for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiosynthesis and quality control of (R)-3-Amino-2-methylpropanoic acid labeled with Fluorine-18 and a proposed method for Carbon-11. This non-natural amino acid is a promising tracer for Positron Emission Tomography (PET) imaging, particularly in oncology, due to its uptake by amino acid transporters that are often upregulated in tumor cells.

Radiolabeling with Fluorine-18: (18)F-2-Amino-3-fluoro-2-methylpropanoic acid ([(18)F]FAMP)

(R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid (also known as (R)-[18F]FAMP) is a fluorinated analog of α-aminoisobutyric acid (AIB) and has shown potential as a PET tracer for tumor imaging.[1][2] Most brain tumors exhibit an increased uptake of amino acids compared to normal brain tissue.[1][2] Non-natural amino acids like FAMP are often not metabolized, allowing for high intracellular accumulation.[1][2][3]

Biological Pathway and Mechanism of Uptake

[(18)F]FAMP is transported into cells by both the L-type (energy-independent) and A-type (energy-dependent) amino acid transporter systems.[1][2][3] These transporters are frequently overexpressed in tumor cells to meet the high metabolic demands of proliferation. The uptake of (R)-[18F]FAMP in rat gliosarcoma cells can be significantly inhibited by blockers of the L-type, A-type, and ASC transporters, confirming its mechanism of cellular entry.[1]

Amino_Acid_Transporter_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) [18F]FAMP_ext (R)-[18F]FAMP L_type L-type Transporter [18F]FAMP_ext->L_type Uptake A_type A-type Transporter [18F]FAMP_ext->A_type Uptake [18F]FAMP_int (R)-[18F]FAMP (Accumulation) L_type->[18F]FAMP_int A_type->[18F]FAMP_int PET_Signal PET Signal Detection [18F]FAMP_int->PET_Signal Positron Emission

Caption: Cellular uptake of (R)-[18F]FAMP via amino acid transporters.
Experimental Protocol: Radiosynthesis of (18)F-FAMP

The radiosynthesis of --INVALID-LINK---FAMP is achieved through a no-carrier-added nucleophilic substitution reaction.[4][5]

Radiosynthesis_Workflow_18F_FAMP Start Start: [18F]Fluoride Production (Cyclotron) Drying Azeotropic Drying (Kryptofix 2.2.2 / K2CO3) Start->Drying Fluorination Nucleophilic Fluorination Precursor: (R)3-(tert-butoxycarbonyl)-4-methyl-1,2,3-oxathiazolidine-4-carboxylic acid tert-butyl ester 2,2-dioxide Drying->Fluorination Hydrolysis Acid Hydrolysis (Removal of protecting groups) Fluorination->Hydrolysis Purification Purification (e.g., Solid-Phase Extraction) Hydrolysis->Purification QC Quality Control (HPLC, TLC) Purification->QC Final Final Product: (18F)-FAMP QC->Final

Caption: Workflow for the radiosynthesis of --INVALID-LINK---FAMP.

Methodology:

  • [18F]Fluoride Production and Drying: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. The aqueous [18F]fluoride is then azeotropically dried in the presence of Kryptofix 2.2.2 and potassium carbonate.

  • Nucleophilic Fluorination: The dried K[18F]F/Kryptofix 2.2.2 complex is reacted with the precursor, (R)3-(tert-butoxycarbonyl)-4-methyl-1,2,3-oxathiazolidine-4-carboxylic acid tert-butyl ester 2,2-dioxide, in an appropriate solvent (e.g., acetonitrile) at an elevated temperature.

  • Hydrolysis: The protecting groups are removed by acid hydrolysis.

  • Purification: The final product is purified using solid-phase extraction cartridges.

  • Quality Control: The radiochemical purity and identity of the final product are confirmed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Quantitative Data for (18F)-FAMP Synthesis
ParameterValueReference
Radiochemical Yield (decay-corrected)52-66%[4][5]
Radiochemical Purity>99%[4][5]
Total Synthesis Time~85 minutes[1]
Specific Activity~1.85 GBq/µmol (50 mCi/µmol)[1]
In Vivo PET Imaging Studies

Biodistribution studies in rats with intracranial 9L gliosarcoma tumors have demonstrated high tumor-to-normal brain ratios for (R)-[18F]FAMP, making it a promising candidate for brain tumor imaging.[4][5]

Time Post-InjectionTumor-to-Brain RatioReference
30 minutes21.1[1]
60 minutes30.9[1]
120 minutes27.7[1]

Proposed Radiolabeling with Carbon-11: (11)C-3-Amino-2-methylpropanoic acid

While the direct radiosynthesis of --INVALID-LINK---3-Amino-2-methylpropanoic acid is not well-documented, a plausible synthetic route can be proposed based on the successful 11C-methylation of similar amino acid precursors. The following protocol is a proposed method and would require optimization.

Proposed Experimental Protocol: Radiosynthesis of (11)C-3-Amino-2-methylpropanoic acid

This proposed method involves the 11C-methylation of a suitable precursor.

Proposed_Radiosynthesis_Workflow_11C Start Start: [11C]CO2 Production (Cyclotron) Conversion_to_MeI Conversion to [11C]CH3I Start->Conversion_to_MeI Methylation [11C]Methylation of Precursor (e.g., N-protected (R)-3-amino-2-methylpropanoic acid ester) Conversion_to_MeI->Methylation Deprotection Hydrolysis (Removal of protecting groups) Methylation->Deprotection Purification Purification (HPLC) Deprotection->Purification QC Quality Control (HPLC, TLC) Purification->QC Final Final Product: (11)C-3-Amino-2-methylpropanoic acid QC->Final

Caption: Proposed workflow for the radiosynthesis of --INVALID-LINK---3-Amino-2-methylpropanoic acid.

Proposed Methodology:

  • [11C]Methyl Iodide Production: [11C]CO2 produced from a cyclotron is converted to [11C]methyl iodide ([11C]CH3I) using standard radiochemistry modules.

  • Precursor Synthesis: A suitable precursor, such as an N-protected ester of (R)-3-amino-2-methylpropanoic acid, would need to be synthesized.

  • 11C-Methylation: The precursor would be reacted with [11C]CH3I in the presence of a base to facilitate the methylation reaction.

  • Deprotection: The protecting groups on the amine and carboxylic acid would be removed via hydrolysis.

  • Purification: The final product would be purified using semi-preparative HPLC.

  • Quality Control: The radiochemical purity and identity of the final product would be confirmed by analytical HPLC and TLC.

Estimated Quantitative Data for (11)C-3-Amino-2-methylpropanoic acid Synthesis

The following are estimated values based on typical 11C-methylation reactions of amino acid precursors.

ParameterEstimated Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>98%
Total Synthesis Time40-50 minutes
Specific Activity>37 GBq/µmol (>1 Ci/µmol)

Quality Control Protocols

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system equipped with a UV detector and a radioactivity detector.

  • Column: A C18 reverse-phase column is typically suitable for amino acid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact gradient will need to be optimized for baseline separation of the product from any impurities.

  • Flow Rate: Typically 1.0 mL/min for analytical columns.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide bond if derivatized, or a lower wavelength for the underivatized amino acid) and radioactivity detection.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A solvent system that provides good separation of the product and potential impurities (e.g., a mixture of dichloromethane and methanol).

  • Detection: The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner.

In Vitro Cell Uptake Assay Protocol

This protocol can be used to evaluate the uptake of the radiolabeled amino acid in cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., 9L gliosarcoma) in 12-well plates and grow to near confluence.

  • Preparation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer buffer).

  • Incubation: Incubate the cells with a known concentration of the radiolabeled amino acid for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Normalize the radioactivity to the protein content or cell number and express the uptake as a percentage of the added dose. For competitive inhibition studies, pre-incubate the cells with known inhibitors of amino acid transporters before adding the radiolabeled compound.

References

Troubleshooting & Optimization

overcoming steric hindrance in β-amino acid peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with sterically hindered β-amino acids?

Low coupling yields in peptide synthesis involving sterically hindered β-amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the β-amino acid side chains can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2] This is a primary cause of incomplete reactions and the formation of deletion sequences.[3]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, which can block reactive sites and hinder reagent diffusion.[1][3][4]

  • Inappropriate Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for overcoming the activation barrier in hindered systems.[1][3]

Q2: Which coupling reagents are most effective for sterically hindered β-amino acids?

For challenging couplings involving sterically hindered amino acids, more potent coupling reagents are required.[1] Onium-salt-based reagents are generally the preferred choice.[1] Reagents that form highly reactive OAt or Oxyma esters are particularly effective.[3]

  • Aminium/Uronium Reagents: HATU, HCTU, and HBTU are highly efficient.[3] HATU is often considered superior to HBTU for difficult couplings due to the formation of more reactive OAt esters.[5] COMU, an Oxyma-based reagent, also shows excellent performance and is a safer alternative to HOBt- or HOAt-based reagents.[6]

  • Phosphonium Reagents: PyBOP and PyAOP are also very effective. PyAOP is particularly useful for coupling N-methylated amino acids and is associated with low racemization levels.[1][3]

  • Acyl Fluorides: In particularly challenging cases, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[6][7]

Q3: How can I minimize racemization during the coupling of β-amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern that can lead to hard-to-separate diastereomeric impurities.[1] To minimize it:

  • Use Appropriate Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[1]

  • Choose the Right Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]

  • Control the Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like N,N-diisopropylethylamine (DIPEA).[1]

  • Optimize Reaction Conditions: Avoid prolonged reaction times at elevated temperatures. If using heat, optimize for the shortest time required to achieve a good yield.[1] Interestingly, studies have shown that active esters of β-amino acids are more stable and less prone to hydrolysis over time compared to many α-amino acids, which allows for longer coupling times if necessary without this specific side reaction becoming a major issue.[8][9][10]

Q4: Can microwave-assisted synthesis help with difficult β-amino acid couplings?

Yes, microwave-assisted peptide synthesis is a powerful tool for difficult peptide sequences.[11][12] Microwave energy can significantly accelerate coupling and deprotection steps.[12][13] For instance, a typical coupling reaction can be reduced to just 5 minutes.[11][12] This rapid and uniform heating can improve the quality and yield of the final peptide while minimizing certain side reactions.[11][13]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of sterically hindered β-amino acids.

Problem 1: Low or No Coupling Yield

(Confirmed by a positive ninhydrin or bromophenol blue test after coupling)

dot graph TD { A[Start: Low Coupling Yield]; B{Initial Coupling Reagent?}; C[Switch to High-Potency Reagent (e.g., HATU, PyAOP, COMU)]; D[Double Couple]; E{Reaction Conditions?}; F[Increase Reaction Time and/or Temperature]; G[Use Microwave Synthesis]; H[Check for Peptide Aggregation]; I[Incorporate Chaotropic Salts or Change Solvent (e.g., NMP, DCM)]; J[Re-evaluate Strategy];

} node[shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"] A, B, E, H, J node[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] C, D, F, G, I edge[color="#34A853"] A, B, C, D, E, F, G, H, I edge[color="#EA4335"] B, H Troubleshooting Workflow for Low Coupling Yield

StepActionRationale
1. Change Coupling Reagent If using standard reagents like DCC or DIC, switch to a more potent onium salt.Carbodiimides are often too weak for sterically demanding couplings.[3] HATU, HCTU, PyAOP, or COMU provide higher activation.[3]
2. Perform a Double Coupling After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.A second coupling can help drive the reaction to completion for any remaining unreacted N-terminal amines.
3. Increase Reaction Time Extend the coupling time from the standard 1-2 hours up to 18-24 hours.While many α-amino acid active esters hydrolyze quickly, those of β-amino acids are significantly more stable, allowing for longer reaction times to overcome steric barriers.[8][9]
4. Increase Temperature Cautiously increase the reaction temperature. A common approach is to heat to 50-60°C.Increased temperature provides the kinetic energy needed to overcome the activation barrier. Monitor closely to minimize racemization.[1]
5. Use Microwave Synthesis If available, perform the coupling in a microwave peptide synthesizer.Microwave energy dramatically accelerates the reaction, often completing it in minutes and improving yields for difficult sequences.[11][12][14]
6. Address Aggregation Change the primary solvent from DMF to NMP or add chaotropic agents.Peptide chain aggregation can physically block reaction sites. N-methylpyrrolidone (NMP) is a better solvating agent for aggregated sequences.[4]
Problem 2: Presence of Deletion Sequences in Final Product

(Identified by Mass Spectrometry)

This issue is a direct result of incomplete coupling at one or more steps. The troubleshooting steps are the same as for Problem 1: Low or No Coupling Yield . The primary goal is to ensure each coupling reaction goes to completion.

Problem 3: Racemization or Diastereomeric Impurities Detected

(Identified by HPLC and/or Mass Spectrometry)

dot graph TD { subgraph "Racemization Troubleshooting" A[Start: Racemization Detected]; B{Base Used?}; C[Switch to Weaker Base (e.g., NMM, Collidine)]; D{Reagent/Additive Combo?}; E[Use Additive like HOAt or Oxyma Pure]; F[Switch to Phosphonium Reagent (e.g., PyBOP, PyAOP)]; G{Temperature?}; H[Reduce Temperature and/or Reaction Time]; I[Resolution Achieved]; end

} node[shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"] A, B, D, G, I node[shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] C, E, F, H edge[color="#5F6368"] A, B, C, D, E, F, G, H, I edge[color="#EA4335"] B, D, G edge[color="#34A853"] B, D, G, H Troubleshooting Workflow for Racemization

Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Couplings
Reagent ClassExample ReagentsRelative EfficiencyRacemization RiskKey Characteristics
Carbodiimides DCC, DIC, EDCLowHigh (without additives)Generally inefficient for hindered amino acids.[1][3]
Aminium/Uronium HBTU, HCTUHighMediumEfficient for many difficult couplings. Byproducts are water-soluble.[3][6]
Aminium/Uronium (Azabenzotriazole) HATU, TATUVery HighLowForms highly reactive OAt esters. Preferred for rapid, low-epimerization couplings.[5]
Aminium/Uronium (Oxyma) COMUVery HighLowExcellent efficiency. Safer, non-explosive byproduct (Oxyma).[6]
Phosphonium PyBOP, PyAOPVery HighVery LowHighly effective, especially for N-methylated residues. Generally lower racemization.[1][3]
Acyl Fluoride Formers TFFH, BTFFHVery HighVery LowGenerates highly reactive acyl fluorides, ideal for extremely hindered systems.[6][7]
Experimental Protocol 1: General Coupling of a Hindered β-Amino Acid using HATU

This protocol is for solid-phase peptide synthesis (SPPS) and assumes the N-terminal amine of the resin-bound peptide has been deprotected.

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve the Nα-protected hindered β-amino acid (3 equivalents relative to the resin loading) in DMF.

    • Add HATU (2.9 equivalents).

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[3]

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the vessel containing the resin.

    • Agitate the mixture at room temperature. Reaction time can vary from 1 hour to several hours, depending on the steric bulk.[3]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

  • Confirmation: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling.[1] If the test is positive (indicating free amines), a second coupling is necessary.

Experimental Protocol 2: Microwave-Assisted Coupling

This protocol provides general parameters that can be adapted for specific instruments and sequences.

  • Reagent Preparation: Prepare stock solutions of the deprotection agent (e.g., 20% piperidine in DMF), amino acids, and activation agents (e.g., HCTU and DIPEA).[14]

  • Deprotection:

    • Add the deprotection solution to the resin in a microwave-transparent vessel.

    • Irradiate with microwaves. A typical method is 30 seconds, followed by a drain and a second irradiation for 1-3 minutes.[12][14] Maintain temperature below a set point (e.g., 60-75°C).

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Add the Nα-protected β-amino acid, coupling reagent (e.g., HCTU, 0.40 mmol), and base (e.g., DIPEA, 0.80 mmol) to the vessel.[14]

    • Irradiate with microwaves for 3-5 minutes, regulating power to maintain the desired temperature.[11][12]

  • Washing: Wash the resin with DMF.

  • Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

dot graph TD { rankdir=LR; A[Start: Resin with Free Amine]; B[Prepare Activation Mix (β-Amino Acid, HATU, DIPEA)]; C[Add Activation Mix to Resin]; D[Agitate at Room Temp (1-18 hours)]; E{Coupling Complete? (Ninhydrin Test)}; F[Wash Resin (DMF)]; G[Proceed to Next Step (Deprotection)]; H[Perform Second Coupling];

} node[shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"] A, B, C, D, E, F, G, H edge[color="#4285F4"] A, B, C, D, F, G, H edge[color="#34A853", style=dashed] E edge[color="#EA4335", style=dashed] E Workflow for HATU-Mediated Coupling

References

Technical Support Center: (R)-3-Amino-2-methylpropanoic acid HCl in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use (R)-3-Amino-2-methylpropanoic acid HCl in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is (R)-3-Amino-2-methylpropanoic acid HCl?

A1: (R)-3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a naturally occurring β-amino acid. The hydrochloride (HCl) salt is a common form used in research to improve its stability and handling. In biological systems, BAIBA is recognized as a myokine, a molecule secreted by muscle cells, and is involved in various metabolic signaling pathways.

Q2: Why am I having trouble dissolving (R)-3-Amino-2-methylpropanoic acid HCl in my cell culture medium?

A2: As an amino acid hydrochloride, the solubility of (R)-3-Amino-2-methylpropanoic acid HCl is highly dependent on the pH of the solvent. Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for dissolving this acidic salt. Direct addition to the medium can lead to the formation of a precipitate.

Q3: What are the known biological effects of (R)-3-Amino-2-methylpropanoic acid?

A3: Research has shown that BAIBA plays a role in regulating metabolism and cellular signaling. It has been demonstrated to activate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor δ (PPARδ) pathway, which is involved in fatty acid oxidation and insulin sensitivity.[1] It also signals through the Mas-related G-protein-coupled receptor type D (MRGPRD) to regulate fibroblast growth factor 23 (Fgf23).[2][3]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming to 37°C can aid in the dissolution of many compounds for cell culture. However, prolonged or excessive heating should be avoided as it may degrade the compound. It is recommended to first try other methods like pH adjustment or sonication.

Q5: What is the maximum concentration of this compound I can use in my cell culture experiments?

A5: The optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific application. Start with a low concentration and titrate up to find the desired biological effect without compromising cell viability.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of (R)-3-Amino-2-methylpropanoic acid HCl for cell culture.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the compound to the cell culture medium. The pH of the cell culture medium is not optimal for the solubility of the acidic HCl salt.Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or PBS) where the pH can be adjusted. See the detailed protocol below.
The compound will not fully dissolve even when preparing a stock solution. The concentration of the stock solution is too high for the chosen solvent.Try decreasing the concentration of the stock solution. Gentle warming to 37°C or brief sonication can also help.
Cells are dying or appear stressed after treatment. The final concentration of the compound is too high and causing cytotoxicity. The pH of the final culture medium has shifted significantly.Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the volume of the stock solution added to the culture medium is small enough not to alter the final pH significantly. Always include a vehicle control in your experiments.
Inconsistent results between experiments. The compound may not be fully dissolved, leading to inaccurate concentrations. The stock solution may have degraded over time.Ensure the stock solution is clear and free of any precipitate before each use. Aliquot the stock solution and store it properly to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution

This protocol provides a step-by-step method for preparing a sterile, concentrated stock solution of (R)-3-Amino-2-methylpropanoic acid HCl that can be easily diluted into your cell culture medium.

Materials:

  • (R)-3-Amino-2-methylpropanoic acid HCl powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile syringe filters (0.22 µm)

  • pH meter

Methodology:

  • Calculate the required mass: Determine the mass of (R)-3-Amino-2-methylpropanoic acid HCl needed to prepare a stock solution of a desired concentration (e.g., 100 mM).

  • Initial Dissolution: In a sterile tube, add the calculated mass of the compound to a volume of sterile water or PBS that is less than the final desired volume (e.g., 80% of the final volume).

  • pH Adjustment:

    • Gently vortex the solution. The initial pH will likely be acidic.

    • Slowly add sterile 1 M NaOH dropwise while monitoring the pH. Adjust the pH to a range of 4-5 to aid dissolution. The solubility of amino acids generally increases in both acidic and basic conditions away from their isoelectric point.[4]

    • Once the compound is fully dissolved, you can choose to either keep the stock at this slightly acidic pH or carefully adjust it closer to neutral (pH 7.0-7.4) if your experimental design requires it. Be aware that the compound may precipitate as you approach its isoelectric point.

  • Final Volume Adjustment: Add sterile water or PBS to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing the Final Working Solution in Cell Culture Medium
  • Thaw the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature or in a 37°C water bath.

  • Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of medium).

  • Mixing: Gently mix the final solution by pipetting or swirling the culture plate/flask.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used for the stock solution (e.g., sterile water or PBS with adjusted pH) to the cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh (R)-3-Amino-2- methylpropanoic acid HCl dissolve Dissolve in Sterile Water or PBS start->dissolve adjust_ph Adjust pH with NaOH (to pH 4-5) dissolve->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol sterilize Sterile Filter (0.22 µm) final_vol->sterilize store Aliquot and Store at -20°C / -80°C sterilize->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat

Caption: Experimental workflow for preparing (R)-3-Amino-2-methylpropanoic acid HCl solutions.

baiba_signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mrgprd MRGPRD g_protein Gαs / Gαq mrgprd->g_protein ampk AMPK ppar PPARδ ampk->ppar gene_exp Fatty Acid Oxidation Gene Expression ppar->gene_exp pkc PKC g_protein->pkc pka PKA g_protein->pka creb CREB pkc->creb beta_catenin β-catenin pka->beta_catenin fgf23 Fgf23 Expression creb->fgf23 beta_catenin->fgf23 baiba (R)-3-Amino-2-methylpropanoic acid (BAIBA) baiba->mrgprd baiba->ampk

Caption: Simplified signaling pathways of (R)-3-Amino-2-methylpropanoic acid (BAIBA).

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor peak shape during the HPLC analysis of amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shapes encountered in HPLC analysis of amino acids?

A1: The most common peak shape distortions are peak tailing, peak fronting, split peaks, and broad peaks.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution, which is essential for accurate quantification and resolution.[3][4]

Q2: Why is achieving a good peak shape crucial for my amino acid analysis?

A2: Poor peak shape can lead to inaccurate quantification, reduced resolution between closely eluting amino acids, and unreliable data.[1][2] For instance, peak tailing can obscure smaller, adjacent peaks and lead to incorrect peak integration.[5]

Q3: Can my sample preparation affect the peak shape?

A3: Absolutely. The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including fronting or splitting.[6][7] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[6] Additionally, contaminants in the sample, such as lipids or salts, can interfere with the separation and cause peak tailing or splitting.[8][9]

Q4: How does the mobile phase pH affect the peak shape of amino acids?

A4: The pH of the mobile phase is a critical factor as it influences the ionization state of amino acids.[10] Operating near the pKa of an amino acid can lead to uneven ionization and result in asymmetrical peaks.[3] For basic amino acids, a low pH (around 2-3) can protonate residual silanol groups on the silica-based columns, minimizing secondary interactions that cause tailing.[5][11]

Q5: When should I consider replacing my HPLC column?

A5: Column degradation is a common cause of various peak shape problems.[12][13] If you observe a gradual broadening of all peaks over time, it might indicate column aging.[14] For amino acid applications, column lifetimes can sometimes be short, between 50 and 200 injections, especially with complex sample matrices.[15] If flushing and regeneration procedures do not restore peak shape, it is time to replace the column.[5][16]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is wider than the front half.[3]

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols For basic amino acids interacting with residual silanol groups on the column, lower the mobile phase pH to around 2-3 to protonate the silanols.[5][11] Alternatively, use an end-capped column or add a silanol-masking agent like triethylamine (TEA) to the mobile phase.[12][17]
Column Overload Injecting too much sample can saturate the column.[1][12] Reduce the injection volume or dilute the sample.[12][14]
Mobile Phase pH Near Analyte pKa Adjust the mobile phase pH to be at least 2 units away from the amino acid's pKa to ensure a single ionic form.[3]
Column Contamination or Degradation Flush the column with a strong solvent.[5] If the problem persists, the column may be contaminated or degraded and may need to be replaced.[5] Using a guard column can help extend the life of the analytical column.[12]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[3]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_system Check for extra-column volume (tubing, connections). yes_all->check_system check_analyte Is the analyte basic? no_all->check_analyte check_column_frit Inspect/replace column inlet frit. check_system->check_column_frit replace_column Consider column replacement. check_column_frit->replace_column yes_basic Yes check_analyte->yes_basic Yes no_basic No check_analyte->no_basic No adjust_ph_low Lower mobile phase pH (e.g., 2-3). yes_basic->adjust_ph_low check_overload Reduce sample concentration/injection volume. no_basic->check_overload add_additive Add a competing base (e.g., TEA). adjust_ph_low->add_additive check_ph_pka Is mobile phase pH close to analyte pKa? check_overload->check_ph_pka yes_pka Yes check_ph_pka->yes_pka Yes no_pka No check_ph_pka->no_pka No adjust_ph_away Adjust pH away from pKa. yes_pka->adjust_ph_away no_pka->replace_column

Caption: Troubleshooting workflow for peak tailing issues.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.[12]

Possible Causes and Solutions:

CauseSolution
Sample Overload This is a very common cause of fronting.[6][13] Reduce the sample concentration or injection volume.[12][13]
Sample Solvent Incompatibility The sample solvent may be stronger than the mobile phase, causing the analyte to move too quickly through the column initially.[13] Prepare the sample in the mobile phase if possible.[6]
Column Collapse or Voids A physical change in the column bed can lead to fronting.[8][16] This is often irreversible, and the column will need to be replaced.[16]
Low Temperature In some cases, increasing the column temperature can improve peak shape.[16]

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed reduce_load Reduce sample concentration or injection volume start->reduce_load check_solvent Is sample solvent stronger than mobile phase? reduce_load->check_solvent yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No change_solvent Prepare sample in mobile phase yes_solvent->change_solvent check_column Inspect for column voids/collapse no_solvent->check_column change_solvent->check_column replace_column Replace column check_column->replace_column

Caption: Troubleshooting workflow for peak fronting issues.

Issue 3: Split Peaks

Split peaks appear as two or more peaks for a single analyte.[1]

Possible Causes and Solutions:

CauseSolution
Blocked Column Frit If all peaks are splitting, the inlet frit may be partially blocked.[18] Reverse flush the column or replace the frit.[19]
Column Void A void at the head of the column can cause the sample to travel through two different paths.[18][20] This usually requires column replacement.[21]
Sample Solvent Incompatibility If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.[8] Ensure the sample solvent is compatible with the mobile phase.[18]
Co-elution of Analytes If only a single peak is splitting, it may be two different compounds eluting very close together.[18][21] Adjust the mobile phase composition, temperature, or gradient to improve separation.[21]
Sample Degradation The analyte may be degrading on the column or in the sample vial.[15] Use fresh samples and ensure the mobile phase conditions are not causing degradation.

Troubleshooting Workflow for Split Peaks

start Split Peaks Observed all_peaks Are all peaks split? start->all_peaks yes_all Yes all_peaks->yes_all Yes no_all No all_peaks->no_all No frit_void Check for blocked frit or column void yes_all->frit_void single_peak Check for co-elution no_all->single_peak replace_frit_column Replace frit or column frit_void->replace_frit_column optimize_method Optimize separation (mobile phase, temperature) single_peak->optimize_method check_solvent Check sample solvent compatibility optimize_method->check_solvent change_solvent Change sample solvent check_solvent->change_solvent

Caption: Troubleshooting workflow for split peak issues.

Issue 4: Broad Peaks

Broad peaks are wider than expected and can decrease resolution and sensitivity.[2]

Possible Causes and Solutions:

CauseSolution
Column Degradation An old or fouled column will lose efficiency, resulting in broader peaks.[5][14] Flush or replace the column.[5]
High Extra-Column Volume Excessive tubing length or diameter can cause band broadening.[3] Use shorter, narrower tubing.
Inappropriate Flow Rate A flow rate that is too high or too low can lead to broader peaks.[12] Optimize the flow rate for your column dimensions and particle size.
Sample Overload Injecting too much sample can lead to broad, rounded peaks.[14] Dilute the sample or reduce the injection volume.[14]
Mobile Phase Issues Incorrect mobile phase composition or inadequate buffering can cause peak broadening.[2][22] Ensure the mobile phase is correctly prepared and has sufficient buffer capacity.[23]
Temperature Effects Inconsistent column temperature can lead to peak broadening.[24] Use a column oven to maintain a stable temperature.[24] Increasing the temperature can sometimes sharpen peaks by reducing mobile phase viscosity and increasing mass transfer.[25]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Derivatized Amino Acids (PTC-Amino Acids)

This protocol is based on a method for the analysis of phenylthiocarbamyl (PTC) amino acids.

  • Column: 3-micron Spherisorb ODS-2 column (4.6 x 100 mm).[17]

  • Mobile Phase A: 0.05 M sodium acetate with 2.75 ml/liter triethylamine, adjusted to pH 6.40 with phosphoric acid.[17]

  • Mobile Phase B: 50% Mobile Phase A, 40% acetonitrile, and 10% methanol.[17]

  • Gradient: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C.[26]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Amino acids are derivatized with phenylisothiocyanate (PITC) prior to injection.

Protocol 2: HILIC Method for Underivatized Amino Acids

This protocol is suitable for the analysis of polar, underivatized amino acids.

  • Column: A suitable HILIC column.[24]

  • Mobile Phase: A mixture of 2.5 mM potassium dihydrogen phosphate (pH 2.85) and acetonitrile (25:75, v/v).[27]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.[27]

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).[24]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the amino acid sample in the mobile phase.

Data Presentation

Table 1: Influence of Mobile Phase pH on Amino Acid Retention and Peak Shape

pHEffect on Basic Amino AcidsEffect on Acidic Amino AcidsGeneral Peak Shape
2.0 - 3.0 Increased retention, reduced tailing due to protonation of silanols.[5]Decreased retention.Generally good for basic amino acids.
4.0 - 6.0 Potential for tailing due to interactions with ionized silanols.[3]Increased retention.May require additives to improve shape for basic amino acids.
> 7.0 Shorter retention times.Stronger retention, but silica-based columns may degrade.[4]Good for acidic amino acids, but column stability is a concern.

Table 2: Effect of Column Temperature on HPLC Separation of Amino Acids

TemperatureEffect on Retention TimeEffect on Peak ShapeEffect on Selectivity
Lower (e.g., 25°C) Increased retention times.[25]May be broader due to slower mass transfer.May improve resolution for some closely eluting pairs.[25]
Higher (e.g., 40-50°C) Decreased retention times.[25][28]Generally sharper peaks due to lower viscosity and faster diffusion.[25]Can alter the elution order and selectivity.[25][28]

References

identifying and removing impurities from (R)-3-Amino-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Amino-2-methylpropanoic acid. Our resources address common challenges in identifying and removing impurities to ensure the desired product quality and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of (R)-3-Amino-2-methylpropanoic acid?

A1: Impurities can originate from various stages of the synthesis and are broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, and byproducts from side reactions. For instance, in a malonic ester-based synthesis, dialkylated products can be a significant byproduct.[1]

  • Stereoisomeric Impurities: The most critical impurity is the undesired (S)-enantiomer of 3-Amino-2-methylpropanoic acid. Its presence can affect the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API).

  • Degradation Products: The final compound may degrade under certain conditions, leading to the formation of other related substances.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: How can I determine the enantiomeric purity of my (R)-3-Amino-2-methylpropanoic acid sample?

A2: The most effective and widely used method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[2][3][4] This technique allows for the direct separation of the (R) and (S) enantiomers. Derivatization with a chiral agent, such as Marfey's reagent, followed by analysis on a standard C18 column is also a viable, albeit indirect, method.[2]

Q3: What is a suitable solvent for the recrystallization of (R)-3-Amino-2-methylpropanoic acid?

A3: A common approach for the recrystallization of amino acids is to use water or a mixture of organic solvents and water.[5][6][7] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][8] For β-amino acids, recrystallization from boiling water has been reported to be effective in removing impurities.

Q4: My final product has a persistent color. What is the likely cause and how can I remove it?

A4: A persistent color in the final product often indicates the presence of colored impurities, which may arise from the degradation of starting materials or the formation of high molecular weight byproducts. Treatment with activated carbon during the recrystallization process can be effective in removing colored impurities.

Troubleshooting Guides

Issue 1: Low Enantiomeric Purity ((S)-enantiomer detected)
Possible Cause Troubleshooting Step Recommended Action
Incomplete stereocontrol during synthesis.Review and optimize the asymmetric synthesis step.If using an Evans auxiliary, ensure the correct stoichiometry of the chiral auxiliary and reagents, and precise temperature control during enolate formation and alkylation.[9][10][11]
Racemization during a reaction or workup step.Analyze samples at each stage of the process to identify where racemization occurs.Avoid harsh acidic or basic conditions and elevated temperatures during workup and purification steps.
Impure chiral starting materials.Verify the enantiomeric purity of all chiral starting materials.Source starting materials from a reputable supplier and verify their purity by chiral HPLC upon receipt.
Issue 2: Presence of Process-Related Impurities
Possible Cause Troubleshooting Step Recommended Action
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR).Extend the reaction time or consider a slight excess of one of the reagents to drive the reaction to completion.
Formation of byproducts (e.g., dialkylated species in malonic ester synthesis).[1]Optimize reaction conditions.Control the stoichiometry of the alkylating agent and the base. A slow addition of the alkylating agent at a controlled temperature can minimize dialkylation.
Unreacted starting materials or reagents in the final product.Improve the purification protocol.Perform an additional recrystallization or consider column chromatography to separate the desired product from the impurities.

Data Presentation

Table 1: Illustrative Purity Profile of (R)-3-Amino-2-methylpropanoic Acid Before and After Purification

Impurity Before Purification (% Area by HPLC) After Recrystallization (% Area by HPLC) After Chromatographic Purification (% Area by HPLC)
(S)-3-Amino-2-methylpropanoic acid5.21.5< 0.1
Unreacted Starting Material A3.80.5< 0.1
Byproduct B2.10.3Not Detected
Unknown Impurity 11.50.2Not Detected
(R)-3-Amino-2-methylpropanoic acid 87.4 97.5 > 99.8

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Determination

This protocol provides a general method for the determination of the enantiomeric purity of (R)-3-Amino-2-methylpropanoic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose phenylcarbamates).[3]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol or ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be Isopropanol/Hexane/Trifluoroacetic acid (20:80:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)) * 100].

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the purification of (R)-3-Amino-2-methylpropanoic acid by recrystallization.[5][7][8]

  • Materials: Crude (R)-3-Amino-2-methylpropanoic acid, deionized water (or another suitable solvent as determined by solubility tests), Erlenmeyer flask, heating source (e.g., hot plate), filtration apparatus (e.g., Büchner funnel and flask).

  • Procedure:

    • Place the crude amino acid in an Erlenmeyer flask.

    • Add a minimal amount of hot deionized water to just dissolve the solid. The solution should be saturated.

    • If colored impurities are present, add a small amount of activated carbon and heat the solution for a few minutes.

    • Perform a hot gravity filtration to remove any insoluble impurities and the activated carbon.

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product start Starting Materials reaction Asymmetric Synthesis (e.g., Evans Auxiliary) start->reaction workup Reaction Workup reaction->workup hplc_analysis Chiral HPLC Analysis workup->hplc_analysis impurity_profile Identify and Quantify Impurities hplc_analysis->impurity_profile recrystallization Recrystallization impurity_profile->recrystallization chromatography Column Chromatography (if necessary) recrystallization->chromatography final_analysis Final Purity and Enantiomeric Excess Analysis chromatography->final_analysis pure_product Pure (R)-3-Amino-2-methylpropanoic acid final_analysis->pure_product

Figure 1: Experimental workflow for the synthesis and purification of (R)-3-Amino-2-methylpropanoic acid.

troubleshooting_logic cluster_impurity_type Impurity Identification cluster_enantiomeric_solutions Solutions for Enantiomeric Impurity cluster_process_solutions Solutions for Process-Related Impurities start Crude Product Analysis (Chiral HPLC) enantiomeric High (S)-enantiomer content? start->enantiomeric process_related Process-related impurities present? enantiomeric->process_related No optimize_synthesis Optimize Asymmetric Synthesis (e.g., temperature, reagents) enantiomeric->optimize_synthesis Yes optimize_reaction Optimize Reaction Conditions (e.g., time, stoichiometry) process_related->optimize_reaction Yes end_node Achieve Desired Purity process_related->end_node No check_sm Verify Starting Material Purity optimize_synthesis->check_sm check_sm->end_node improve_purification Improve Purification Protocol (e.g., recrystallization, chromatography) optimize_reaction->improve_purification improve_purification->end_node

Figure 2: Logical relationship for troubleshooting impurity issues in (R)-3-Amino-2-methylpropanoic acid synthesis.

References

Technical Support Center: Optimizing Chiral Separation of BAIBA Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the chiral separation of β-aminoisobutyric acid (BAIBA) enantiomers. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of BAIBA enantiomers?

A1: The choice of the chiral stationary phase (CSP) is the most critical factor. For the separation of BAIBA enantiomers, a teicoplanin-based CSP has been shown to be effective. The mobile phase composition is then optimized to achieve the best resolution on the selected CSP.

Q2: Is derivatization necessary for the chiral separation of BAIBA?

A2: Not necessarily. Direct separation of underivatized BAIBA enantiomers can be achieved using a suitable chiral stationary phase and a compatible mobile phase, often in reversed-phase mode. However, derivatization with a chiral derivatizing agent to form diastereomers is a common alternative strategy that can allow for separation on a standard achiral column (e.g., C18).[1][2][3]

Q3: What are common mobile phase additives for chiral separation of amino acids like BAIBA?

A3: For reversed-phase chiral separations of amino acids, acidic modifiers like formic acid or trifluoroacetic acid (TFA) are frequently used.[4][5] These additives help to control the ionization state of the analyte and improve peak shape. In some cases, a buffer such as ammonium formate is also included to maintain a stable pH.[4]

Q4: How can I improve poor peak shape (e.g., tailing) in my chromatogram?

A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload. Ensure your mobile phase pH is appropriate to maintain a consistent ionization state for BAIBA. Using a high-purity silica-based column can also minimize unwanted interactions. Additionally, consider reducing the sample concentration or injection volume.

Q5: My retention times are drifting. What could be the cause?

A5: Drifting retention times are often due to changes in the mobile phase composition, temperature fluctuations, or a column that has not been properly equilibrated. Ensure your mobile phase is fresh, well-mixed, and properly degassed. Use a column oven to maintain a stable temperature. Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

Experimental Protocol: Chiral LC-MS/MS Analysis of BAIBA Enantiomers

This protocol is based on a validated method for the quantification of BAIBA enantiomers in human serum.[4]

1. Sample Preparation

  • To 10 µL of human serum, add 10 µL of an internal standard (IS) mixture solution (e.g., 1.2 µM D,L-BAIBA-d3 in 0.1% formic acid in methanol).

  • Add 35 µL of 0.1% (v/v) formic acid in methanol to precipitate proteins.

  • Vortex the mixture for 20 minutes at room temperature.

  • Centrifuge at 15,000 ×g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Chiral Column: SPP-TeicoShell column (150 × 4.6 mm, 2.7 µm).

  • Guard Column: Synergi™ 4 µm Max-RP column (50 × 2.0 mm).

  • Mobile Phase A: Methanol.[4]

  • Mobile Phase B: Water containing 0.005% formic acid and 2.5 mM ammonium formate.[4]

  • Injection Volume: 45 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification.

The specific gradient elution program and mass spectrometry parameters should be optimized for your specific instrumentation.

Quantitative Data

The following table summarizes the mobile phase composition used in the referenced experimental protocol.

ParameterCondition
Mobile Phase A Methanol[4]
Mobile Phase B Water with 0.005% Formic Acid and 2.5 mM Ammonium Formate[4]

Concentrations of D-BAIBA and L-BAIBA have been quantified in human serum samples using the above method, with the following ranges observed in a study population:

EnantiomerConcentration Range (µM)
D-BAIBA 1.53 ± 0.77[4]
L-BAIBA 0.043 ± 0.0060[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Poor Resolution 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Inappropriate column temperature.1. Prepare fresh mobile phase, ensuring accurate concentrations of additives.2. Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, replace the column.3. Use a column oven to ensure a stable and optimized temperature.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Mobile phase pH is not optimal.3. Sample overload.1. Ensure the use of a high-quality, end-capped chiral column.2. Adjust the concentration of formic acid in the mobile phase to ensure BAIBA is in a single ionic state.3. Reduce the amount of sample injected or dilute the sample.
Variable Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Leaks in the HPLC system.1. Equilibrate the column for a sufficient time (e.g., 30-60 minutes) before analysis.2. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.3. Check all fittings and connections for leaks.
High Backpressure 1. Blockage in the system (e.g., inline filter, guard column, or column frit).2. Precipitated buffer in the mobile phase.1. Systematically check and replace the inline filter and guard column. If the pressure is still high, backflush the analytical column (if permitted by the manufacturer).2. Ensure the buffer concentration is below its solubility limit in the mobile phase. Filter the mobile phase before use.
Ghost Peaks 1. Contamination in the sample or mobile phase.2. Carryover from the previous injection.1. Use high-purity solvents and reagents. Run a blank gradient to identify the source of contamination.2. Implement a needle wash step in the autosampler method with a strong solvent.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 1. Add Serum (10 µL) is 2. Add Internal Standard (10 µL) serum->is precip 3. Add Methanol with Formic Acid (35 µL) is->precip vortex 4. Vortex (20 min) precip->vortex centrifuge 5. Centrifuge (15 min at 15,000 x g, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject Supernatant (45 µL) supernatant->injection separation 8. Chiral Separation on SPP-TeicoShell Column injection->separation detection 9. Detection by Triple Quadrupole MS separation->detection

Caption: Experimental workflow for BAIBA enantiomer analysis.

troubleshooting_workflow start Chromatographic Problem Identified q_resolution Poor or No Resolution? start->q_resolution s_resolution Check Mobile Phase & Column Condition q_resolution->s_resolution Yes q_peak_shape Poor Peak Shape (Tailing)? q_resolution->q_peak_shape No end Problem Resolved s_resolution->end s_peak_shape Adjust pH & Reduce Sample Load q_peak_shape->s_peak_shape Yes q_retention Variable Retention Times? q_peak_shape->q_retention No s_peak_shape->end s_retention Equilibrate Column & Check for Leaks q_retention->s_retention Yes q_retention->end No s_retention->end

Caption: Troubleshooting decision tree for chiral HPLC.

References

stability issues of (R)-3-Amino-2-methylpropanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues of (R)-3-Amino-2-methylpropanoic acid hydrochloride in solution. Since specific stability data for this compound is not extensively published, this guide offers troubleshooting advice and detailed experimental protocols based on general principles of amino acid stability and forced degradation studies to help you determine its stability profile.

Frequently Asked Questions (FAQs)

Q1: I am dissolving this compound in an aqueous solution and I'm concerned about its stability. What are the potential degradation pathways?

A1: Based on its structure as an amino acid hydrochloride, potential degradation pathways in solution could include:

  • Hydrolysis: While the amide bond is absent, other susceptible functional groups could be present as impurities from synthesis. The primary concern would be changes in the salt form or interaction with buffer components.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of metal ions or peroxides.[1][2]

  • Photodegradation: Exposure to UV or visible light can sometimes induce degradation in organic molecules.[1][3]

  • Thermolysis: Elevated temperatures can accelerate degradation reactions.[1][2]

Q2: What are the initial signs of degradation I should look for in my solution?

A2: Initial indicators of degradation can include:

  • A change in the solution's color or clarity.

  • A shift in the pH of the solution over time.

  • The appearance of new peaks or a decrease in the main peak area/height in your chromatographic analysis (e.g., HPLC).

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: While specific data is unavailable, general recommendations for amino acid solutions are to store them at low temperatures (2-8°C or -20°C) and protected from light. The optimal pH for stability would need to be determined experimentally, but starting with a slightly acidic pH may be a reasonable starting point due to the hydrochloride salt form.

Q4: How can I determine the stability of this compound in my specific formulation?

A4: A forced degradation study is the recommended approach to understand the intrinsic stability of the molecule.[1][2] This involves subjecting the compound in solution to harsh conditions (acid, base, oxidation, light, and heat) to accelerate degradation and identify potential degradants.[1][2][3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Compare the retention times of the new peaks with those observed under stress conditions.
Impurities in the starting material.Obtain a certificate of analysis for the compound lot. Analyze the starting material by HPLC to confirm purity.
Interaction with excipients or buffer components.Analyze the compound in a simple solvent (e.g., water or methanol) to establish a baseline. Test for compatibility with individual excipients.
Decrease in main compound concentration over time Chemical instability under the current storage conditions.Re-evaluate storage conditions (temperature, light exposure, pH). Conduct a systematic stability study at different conditions to determine the optimal storage parameters.
Variability in experimental results Inconsistent solution preparation or storage.Prepare fresh solutions for each experiment. Ensure consistent and accurate weighing and dilution. Standardize storage conditions for all samples.
Analytical method is not stability-indicating.Validate your analytical method according to ICH Q2(R1) guidelines to ensure it can separate the parent compound from any potential degradation products.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.[1]

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2]

  • Control Sample: Keep the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4]

Data Presentation

The results of the forced degradation study can be summarized in the following table:

Stress Condition Time (hours) % Assay of this compound Number of Degradation Products % Area of Major Degradant
0.1 M HCl (60°C)0
4
8
12
24
0.1 M NaOH (60°C)0
4
8
12
24
3% H₂O₂ (RT)0
4
8
12
24
Heat (60°C)0
4
8
12
24
Photolytic0
4
8
12
24
Control (RT)0
24

Visualizations

G cluster_0 Stability Study Workflow prep Prepare Solution of (R)-3-Amino-2-methylpropanoic acid hydrochloride stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) prep->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis data Evaluate Data: - Purity of Parent Drug - Formation of Degradants analysis->data report Determine Stability Profile and Degradation Pathway data->report G cluster_1 Hypothetical Degradation Pathways cluster_conditions parent (R)-3-Amino-2-methylpropanoic acid hydrochloride hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis degradant1 Degradant A (e.g., Deamination) hydrolysis->degradant1 degradant2 Degradant B (e.g., Oxidative Product) oxidation->degradant2 degradant3 Degradant C (e.g., Photoproduct) photolysis->degradant3

References

Technical Support Center: Preventing Racemization in β-Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of racemization during the incorporation of β-amino acids into peptide chains.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of β-amino acid peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the chiral center of a β-amino acid during the peptide coupling reaction. This results in the incorporation of an unintended D- or L-enantiomer into the peptide sequence, leading to the formation of diastereomeric impurities that can be difficult to separate and can significantly alter the peptide's biological activity.

Q2: Are β-amino acids more or less prone to racemization than α-amino acids?

A2: The propensity for racemization in β-amino acids compared to α-amino acids is a complex issue and can be influenced by the specific structure of the β-amino acid, as well as the reaction conditions. The additional methylene group in the backbone of β-amino acids can alter the acidity of the α-proton and the stability of potential intermediates, thereby affecting the rate of racemization. While comprehensive comparative studies are limited, it is crucial to assume that racemization is a potential risk and to employ strategies to minimize it.

Q3: What are the primary mechanisms of racemization during peptide coupling of β-amino acids?

A3: The primary mechanisms of racemization for β-amino acids are analogous to those for α-amino acids and are primarily base-catalyzed:

  • Oxazolone Formation: The activated carboxyl group of the N-protected β-amino acid can intramolecularly cyclize to form a planar oxazolone (azlactone) intermediate. The proton at the chiral β-carbon of this intermediate can be abstracted by a base, leading to a loss of stereochemistry.

  • Direct Enolization: A base can directly abstract the proton at the β-carbon of the activated β-amino acid, forming a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.

dot

Figure 1: Primary mechanisms of racemization in β-amino acid peptide synthesis.

Q4: Which factors influence the extent of racemization?

A4: Several factors can influence the degree of racemization during the coupling of β-amino acids:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Base: The type and concentration of the base used for neutralization and activation can significantly impact racemization.

  • Solvent: The polarity of the solvent can affect the stability of racemization intermediates.

  • Temperature: Higher temperatures generally increase the rate of racemization.

  • Steric Hindrance: Sterically hindered β-amino acids may be more prone to racemization due to slower coupling kinetics.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of β-amino acids and provides potential solutions.

Problem Potential Cause Recommended Solution(s)
High levels of diastereomeric impurities detected after coupling a β-amino acid. Racemization during the coupling step.1. Optimize Coupling Reagent and Additives: Switch to a low-racemization coupling reagent such as COMU or PyBOP. Ensure the use of additives like Oxyma Pure or HOAt. 2. Lower the Reaction Temperature: Perform the coupling reaction at 0°C or room temperature instead of elevated temperatures. 3. Use a Weaker Base: If a tertiary amine is required, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. 4. Solvent Selection: Use a less polar solvent if solubility permits.
Incomplete coupling of a sterically hindered β-amino acid. Slow reaction kinetics leading to prolonged exposure to activation conditions, which can increase racemization.1. Use a more powerful coupling reagent: Consider using HATU or HCTU in combination with HOAt or Oxyma Pure. 2. Increase reaction time at low temperature: Allow the coupling to proceed for a longer duration at 0°C or room temperature. 3. Microwave-assisted synthesis: Use microwave energy to accelerate the coupling, but carefully optimize the temperature to minimize racemization.
Formation of unexpected side products. Potential side reactions specific to the β-amino acid structure or protecting groups.1. Review the literature for known side reactions of the specific β-amino acid being used. 2. Ensure high purity of the Fmoc-β-amino acid: Impurities such as Fmoc-β-alanine dipeptides can lead to insertion of incorrect sequences.[1] 3. Consider alternative protecting group strategies if side-chain reactions are suspected.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific β-amino acid, the coupling method, and the reaction conditions. While a comprehensive dataset comparing all variables is not available, the following table summarizes representative data on the racemization of α-amino acids with various coupling reagents, which can serve as a guide for selecting reagents for β-amino acid synthesis. It is generally observed that phosphonium and uronium salt-based reagents in the presence of additives lead to lower levels of racemization.

Coupling Reagent/MethodAdditiveBaseRacemization (%)Reference
HBTUHOBtDIPEALow[2]
HATUHOAtDIPEAVery Low[2]
PyBOP-DIPEALow[3]
COMU(internal Oxyma)DIPEA/LutidineVery Low[2]
DICHOBt-Moderate[4]
DICOxyma-Low[4]
EDCIHOBtDIPEAModerate-High[3]

Note: This data is for α-amino acids and should be used as a general guideline. It is crucial to experimentally determine the level of racemization for your specific β-amino acid and peptide sequence.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected β³-Amino Acids

This protocol describes the synthesis of an Fmoc-protected β³-amino acid from the corresponding Fmoc-protected α-amino acid via an Arndt-Eistert homologation.

Materials:

  • Fmoc-α-amino acid

  • Ethyl chloroformate

  • N-methylmorpholine (NMM)

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a fume hood)

  • Silver benzoate

  • Triethylamine

  • Methanol

  • Dioxane

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mixed Anhydride Formation: Dissolve the Fmoc-α-amino acid (1 equivalent) in anhydrous THF at -15°C. Add NMM (1 equivalent) followed by ethyl chloroformate (1 equivalent). Stir the mixture for 30 minutes at -15°C.

  • Diazoketone Formation: Filter the mixed anhydride solution to remove NMM hydrochloride. Add the filtrate to a solution of diazomethane in diethyl ether at 0°C. Stir the reaction mixture for 1-2 hours at room temperature.

  • Wolff Rearrangement: To the diazoketone solution, add a solution of silver benzoate (0.1 equivalents) in triethylamine. Stir the mixture at room temperature for 2-3 hours.

  • Ester Hydrolysis: Add methanol and water to the reaction mixture and stir for 1 hour. Concentrate the mixture under reduced pressure.

  • Work-up and Purification: Dissolve the residue in ethyl acetate and wash with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure Fmoc-β³-amino acid methyl ester.

  • Saponification: Dissolve the methyl ester in a mixture of dioxane and water. Add 1N NaOH and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-β³-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a β-amino acid using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected α- and β-amino acids

  • Coupling reagent (e.g., HATU)

  • Additive (e.g., HOAt)

  • Base (e.g., DIPEA or NMM)

  • DMF (peptide synthesis grade)

  • DCM

  • Piperidine (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-β-amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by preparative HPLC.

Protocol 3: Chiral HPLC Analysis for Racemization Determination

This protocol provides a general method for determining the enantiomeric purity of a β-amino acid within a synthetic peptide.

Materials:

  • Crude or purified peptide containing the β-amino acid

  • 6N HCl

  • Derivatizing agent (e.g., Marfey's reagent, L-FDAA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., SUMICHIRAL OA-6100, Astec CHIROBIOTIC T)

Procedure:

  • Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube and add 6N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Derivatization (if required): After hydrolysis, evaporate the HCl under a stream of nitrogen. Redissolve the amino acid hydrolysate in a suitable buffer and add the derivatizing agent according to the manufacturer's protocol. This creates diastereomers that can be separated on a standard achiral C18 column.

  • Direct Chiral HPLC Analysis (for underivatized amino acids):

    • Dissolve the hydrolysate in the HPLC mobile phase.

    • Inject the sample onto a chiral HPLC column.

    • Use an appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a chiral selector or modifier if necessary.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the D- and L-enantiomers.

  • Detection and Quantification: Use a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm). Integrate the peak areas of the D- and L-enantiomers to calculate the percentage of racemization.

dot

hplc_workflow Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Peptide->Hydrolysis Amino_Acids Amino Acid Mixture Hydrolysis->Amino_Acids Derivatization Derivatization (e.g., Marfey's Reagent) Amino_Acids->Derivatization Direct_Analysis Direct Analysis Amino_Acids->Direct_Analysis HPLC_Achiral HPLC Analysis (Achiral Column) Derivatization->HPLC_Achiral HPLC_Chiral HPLC Analysis (Chiral Column) Direct_Analysis->HPLC_Chiral Data_Analysis Data Analysis (Peak Integration) HPLC_Achiral->Data_Analysis HPLC_Chiral->Data_Analysis Racemization_Level Racemization Level (%) Data_Analysis->Racemization_Level

Figure 2: Workflow for determining the extent of racemization by HPLC.

This technical support guide provides a foundational understanding of the challenges and solutions associated with racemization during β-amino acid peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.

References

minimizing matrix effects in LC-MS/MS quantification of R-BAIBA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of R-β-aminoisobutyric acid (R-BAIBA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS and why are they a concern?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In LC-MS/MS, particularly with electrospray ionization (ESI), these effects can lead to ion suppression or enhancement.[2][3] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method, potentially leading to erroneous quantitative results.[4][5] The most common matrix components in biological fluids like plasma are proteins, salts, and especially phospholipids.[4][6]

Q2: Why is the quantification of R-BAIBA particularly susceptible to matrix effects?

A2: R-BAIBA is a small, polar molecule.[7][8] When using traditional reversed-phase liquid chromatography, polar molecules often elute early in the chromatographic run, a region where many endogenous matrix components, such as phospholipids, also elute.[9] This co-elution increases the likelihood of ion suppression, where the matrix components interfere with the ionization of R-BAIBA in the mass spectrometer's source, leading to a weaker signal and inaccurate quantification.[10]

Q3: How can I quantitatively assess the extent of matrix effects in my R-BAIBA assay?

A3: The most accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[4][11] This technique involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. The result is expressed as the Matrix Factor (MF).

  • Matrix Factor (MF) < 1 (or < 100%) indicates ion suppression.[4]

  • Matrix Factor (MF) > 1 (or > 100%) indicates ion enhancement.[4]

An ideal MF value is 1, indicating no matrix effect. A consistent and reproducible MF across different lots of matrix is crucial for a reliable assay.

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it critical for R-BAIBA analysis?

A4: A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte (R-BAIBA) in which one or more atoms have been replaced with a heavy isotope, such as ¹³C or ¹⁵N.[12] A SIL-IS is considered the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[13][14] It co-elutes with the analyte and experiences the same degree of matrix effects, extraction recovery variations, and ionization suppression or enhancement.[1][14] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively canceled out, leading to highly accurate and precise quantification.[1]

Troubleshooting Guide

Problem: High Variability and Poor Reproducibility in R-BAIBA Quantification

This is a classic symptom of uncompensated matrix effects, where different samples exhibit varying degrees of ion suppression, leading to inconsistent results.

G cluster_0 Troubleshooting Workflow A Start: High Variability Observed E Is a SIL-IS being used? A->E B Assess Matrix Factor (MF) (Post-Extraction Spike) C Is MF between 0.85 and 1.15 and reproducible? B->C D Optimize Sample Preparation: - Implement Phospholipid Removal - Test SPE or LLE C->D No G Optimize Chromatography: - Separate R-BAIBA from suppression zones - Consider HILIC C->G Yes I Method Acceptable C->I Yes, and performance goals met H Re-evaluate Matrix Factor and Assay Performance D->H E->B Yes F Incorporate an R-BAIBA SIL-IS (e.g., ¹³C₃-R-BAIBA) E->F No F->B G->H H->C

Caption: Troubleshooting workflow for addressing variability in R-BAIBA quantification.

Recommended Actions
  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step to compensate for matrix effects. If you are not using a SIL-IS for R-BAIBA, obtaining one is the highest priority.[12][14]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6] Simple protein precipitation (PPT) is often insufficient as it fails to remove phospholipids.[10][15]

    • Table 1: Comparison of Sample Preparation Techniques for R-BAIBA Analysis

      Technique Pros Cons Efficacy for R-BAIBA
      Protein Precipitation (PPT) Fast, simple, inexpensive.[16] Does not remove phospholipids; high matrix effects.[5][15] Poor
      Liquid-Liquid Extraction (LLE) Cleaner than PPT, can remove many lipids.[6] More labor-intensive, requires solvent optimization.[16] Moderate
      Solid-Phase Extraction (SPE) Provides very clean extracts, highly effective.[6] Requires method development, more expensive.[16] Good to Excellent

      | Phospholipid Removal Plates | Combines simplicity of PPT with high efficacy of phospholipid removal.[16][17] | Higher cost per sample than PPT. | Excellent |

  • Optimize Chromatography: Adjust your LC method to separate the R-BAIBA peak from the regions of highest ion suppression. This can be visualized with a post-column infusion experiment.[3][18] For a polar analyte like R-BAIBA, consider switching from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC).[19][20]

Problem: Significant Ion Suppression Observed for R-BAIBA

If you have confirmed ion suppression via post-column infusion or matrix factor experiments, the cause is very likely co-elution with endogenous phospholipids from plasma or serum.

G cluster_0 ESI Droplet - High Matrix cluster_1 Gas Phase Ions a R-BAIBA Phospholipid ESI Droplet process Ionization Process (Competition for Charge) a:f0->process a:f1->process b R-BAIBA Ion Phospholipid Ion To Mass Spec process->b:f0 Reduced Signal process->b:f1 Strong Signal

Caption: Ion suppression due to competition between R-BAIBA and phospholipids.

Recommended Actions
  • Implement Phospholipid Removal: The most direct solution is to use a sample preparation method specifically designed to remove phospholipids.[9][15] Products like HybridSPE® or Ostro™ plates are highly effective.[16][17] These methods combine the simplicity of protein precipitation with a selective filtration or sorbent that captures phospholipids.[10][17]

  • Switch to a Cleaner Extraction: If phospholipid removal plates are not available, a well-developed Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol will yield a significantly cleaner extract than protein precipitation alone.[6]

Problem: Poor Chromatographic Retention and Peak Shape for R-BAIBA

If R-BAIBA elutes at or near the void volume with poor peak shape on a C18 column, it is because the molecule is too polar for effective retention by reversed-phase chromatography.

Recommended Actions
  • Adopt a HILIC Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the separation of polar compounds and is an excellent alternative for R-BAIBA analysis.[8][21] HILIC uses a polar stationary phase (like bare silica or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[20][22] This allows for strong retention and excellent peak shape for polar analytes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction spike method to calculate the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike R-BAIBA and its SIL-IS into the final mobile phase solvent.

    • Set B (Post-Spike Matrix): Extract blank plasma/serum using your sample preparation method. Spike R-BAIBA and its SIL-IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike R-BAIBA and its SIL-IS into blank plasma/serum before performing the sample preparation method. (This set is used to determine Recovery).

  • Analyze all sets by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

  • Calculate Recovery (RE):

    • RE = (Mean Peak Area from Set C) / (Mean Peak Area from Set B)

  • Table 2: Example Matrix Factor Calculation for R-BAIBA

    Sample Type Mean Analyte Peak Area Matrix Factor (MF) Interpretation
    Set A (Neat) 850,000 - Reference

    | Set B (Post-Spike) | 340,000 | 0.40 | Significant Ion Suppression (60%) |

Protocol 2: Sample Preparation using Phospholipid Removal Plate

This is a generic protocol; always consult the specific manufacturer's instructions.

  • Add 50 µL of plasma sample, calibrator, or QC to the wells of a 96-well collection plate.

  • Add 200 µL of 1% formic acid in acetonitrile containing the SIL-IS.

  • Mix thoroughly (e.g., vortex for 1 minute) to precipitate proteins.

  • Transfer the entire mixture to the wells of the phospholipid removal plate.

  • Apply vacuum or positive pressure to pull the sample through the plate into a clean collection plate. The plate's sorbent retains precipitated proteins and phospholipids.[10]

  • The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.[23]

Protocol 3: Example HILIC LC-MS/MS Method for R-BAIBA

This method is a starting point and should be optimized for your specific instrumentation.

  • Table 3: HILIC LC Parameters

    Parameter Setting
    LC Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
    Mobile Phase A 10 mM Ammonium Formate in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Column Temp 40 °C

    | Gradient | 95% B -> 50% B over 3 min, hold 1 min, return to 95% B |

  • Table 4: Example MS/MS Parameters (Positive ESI)

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    R-BAIBA 104.1 86.1 15

    | ¹³C₃-R-BAIBA (SIL-IS) | 107.1 | 89.1 | 15 |

References

Technical Support Center: Optimal Protecting Groups for (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing optimal protecting groups for (R)-3-Amino-2-methylpropanoic acid. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a protecting group strategy for (R)-3-Amino-2-methylpropanoic acid?

A1: The most critical factor is ensuring orthogonality between the amino and carboxylic acid protecting groups. This means that one group can be selectively removed without affecting the other, allowing for controlled, stepwise reactions.[1][2] Other important considerations include the stability of the protecting groups to subsequent reaction conditions, the ease of introduction and removal, and the potential for side reactions.

Q2: Which protecting group combination is best for solid-phase peptide synthesis (SPPS) involving (R)-3-Amino-2-methylpropanoic acid?

A2: For SPPS, the Fmoc/tBu strategy is widely used.[2] The α-amino group is protected with the base-labile Fmoc group, while the carboxylic acid is protected as a tert-butyl (tBu) ester, which is acid-labile.[2] This orthogonal combination allows for the selective deprotection of the Fmoc group at each cycle of peptide elongation without affecting the tBu ester or the acid-sensitive resin linkage.[3]

Q3: I am experiencing incomplete deprotection of my Boc-protected amino group. What are the possible causes and solutions?

A3: Incomplete Boc deprotection is often due to insufficient acid strength or concentration, inadequate reaction time, or steric hindrance.[4][5] To troubleshoot, you can try increasing the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in DCM), extending the reaction time, or, in cases of significant steric hindrance, considering a stronger acid system like 4M HCl in dioxane.[4] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[6]

Q4: My Cbz deprotection by catalytic hydrogenation is slow or fails to go to completion. What should I do?

A4: Slow or incomplete catalytic hydrogenation of a Cbz group is a common issue.[7][8] Potential causes include catalyst poisoning by sulfur-containing impurities, poor catalyst activity, or insufficient hydrogen pressure.[8] Ensure your substrate is highly pure. Using a fresh batch of catalyst, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%), or increasing the hydrogen pressure can improve the reaction outcome.[8] Alternatively, transfer hydrogenolysis using a hydrogen donor like ammonium formate can be a more selective method.[8]

Q5: Are there any common side reactions to be aware of during Fmoc deprotection?

A5: Yes, a common side reaction, particularly with aspartic acid-containing peptides, is aspartimide formation.[9][10] This is catalyzed by the basic conditions (e.g., piperidine) used for Fmoc removal.[9] While (R)-3-Amino-2-methylpropanoic acid itself does not have a side chain prone to this, if it is part of a larger peptide, adjacent residues like aspartic acid can be problematic. To mitigate this, adding an acidic additive like HOBt to the deprotection solution can be effective.[9]

Protecting Group Selection Guide

The selection of an appropriate protecting group strategy is critical for the successful synthesis of derivatives of (R)-3-Amino-2-methylpropanoic acid. The following diagram illustrates a decision-making workflow for choosing an orthogonal protection scheme.

G start Start: Need to protect (R)-3-Amino-2-methylpropanoic acid strategy Choose Orthogonal Strategy start->strategy fmoc_tbu Fmoc/tBu Strategy (SPPS & Solution Phase) strategy->fmoc_tbu Acid-sensitive final product? (Yes) boc_bzl Boc/Bzl Strategy (Solution Phase) strategy->boc_bzl Acid-sensitive final product? (No) other Other Orthogonal Pairs strategy->other Need for additional orthogonality? final_product Desired Final Product fmoc_tbu->final_product boc_bzl->final_product other->final_product

Caption: Decision tree for selecting an orthogonal protection strategy.

Quantitative Data Summary

The following tables provide a summary of typical yields and deprotection times for common protecting groups used for amino and carboxylic acid functionalities.

Table 1: Amino Group Protection

Protecting GroupReagentTypical Yield (%)Cleavage ConditionDeprotection Time
BocBoc₂O, Base>90TFA, HCl15-30 min
CbzCbz-Cl, Base~95H₂, Pd/C1-4 h
FmocFmoc-Cl, Base>9020% Piperidine/DMF<10 min

Table 2: Carboxylic Acid Group Protection

Protecting GroupReagentTypical Yield (%)Cleavage ConditionDeprotection Time
Methyl EsterMeOH, TMSCl85-98[11][12]aq. NaOH1-3 h
Benzyl EsterBenzyl alcohol, Acid>90H₂, Pd/C1-4 h
tert-Butyl EsterIsobutylene, Acid70-90TFA30-60 min
TBDMS EsterTBDMS-Cl, Imidazole>90TBAF30-60 min

Experimental Protocols

Protocol 1: Boc Protection of the Amino Group

Materials:

  • (R)-3-Amino-2-methylpropanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-Amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2x) to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected product.

Protocol 2: Fmoc Protection of the Amino Group

Materials:

  • (R)-3-Amino-2-methylpropanoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water

  • Diethyl ether

Procedure:

  • Dissolve (R)-3-Amino-2-methylpropanoic acid (1.0 eq) in a 10% aqueous solution of Na₂CO₃ (2.5 eq).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve Fmoc-Cl (1.05 eq) in acetone.

  • Add the Fmoc-Cl solution dropwise to the amino acid solution while stirring vigorously.

  • Continue stirring at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Pour the reaction mixture into ice-water and acidify to pH 2 with 1M HCl.

  • A white precipitate will form. Filter the solid and wash with cold water.

  • Wash the solid with diethyl ether to remove fluorenyl-containing impurities.

  • Dry the product under vacuum.

Protocol 3: Benzyl Esterification of the Carboxylic Acid Group

Materials:

  • N-protected (R)-3-Amino-2-methylpropanoic acid

  • Benzyl alcohol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Dean-Stark trap

Procedure:

  • Combine the N-protected amino acid (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.

  • Heat the mixture to reflux using a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Troubleshooting Guides

Issue 1: Low Yield in Boc Protection
  • Question: My Boc protection reaction is giving a low yield. What could be the problem?

  • Answer: Low yields in Boc protection can result from several factors. Firstly, ensure the pH of the reaction mixture is maintained in the basic range (pH 9-10) as the reaction is pH-sensitive. Secondly, the quality of the Boc₂O is important; it can degrade over time. Use fresh or properly stored reagent. Lastly, incomplete reaction can be an issue. Ensure you are monitoring the reaction to completion by TLC or LC-MS before workup.[13]

Issue 2: Side Reactions during Cbz Deprotection
  • Question: I am observing unexpected side products during the catalytic hydrogenation of my Cbz group. How can I avoid this?

  • Answer: Catalytic hydrogenation can sometimes lead to the reduction of other functional groups in your molecule, such as alkenes or nitro groups.[8] To improve selectivity, consider using transfer hydrogenolysis with a milder hydrogen source like ammonium formate.[8] Alternatively, if your molecule is sensitive to reductive conditions, a non-reductive cleavage method, such as using HBr in acetic acid, could be employed, provided other functional groups are stable to these acidic conditions.

Issue 3: Difficulty in Removing the Fmoc Group
  • Question: The Fmoc group on my substrate is difficult to remove with 20% piperidine in DMF. What can I do?

  • Answer: While uncommon, steric hindrance around the Fmoc-protected amine can slow down the deprotection. You can try increasing the reaction time or using a slightly higher concentration of piperidine. In some cases, using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a carefully controlled manner can be effective, but be mindful of potential side reactions.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the protection of (R)-3-Amino-2-methylpropanoic acid and a logical diagram for troubleshooting common deprotection issues.

G cluster_protection Protection Workflow start Start: (R)-3-Amino-2-methylpropanoic acid protect_amine Protect Amino Group (e.g., Boc, Fmoc, Cbz) start->protect_amine protect_acid Protect Carboxylic Acid (e.g., Bzl, tBu, Me) protect_amine->protect_acid fully_protected Fully Protected Amino Acid protect_acid->fully_protected

Caption: General workflow for the protection of (R)-3-Amino-2-methylpropanoic acid.

G start Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time/ Reagent Concentration incomplete->increase_time Yes change_conditions Change Deprotection Conditions/Reagent side_products->change_conditions If scavenger ineffective add_scavenger Add Scavenger/ Optimize Conditions side_products->add_scavenger Yes purify Purify Product increase_time->purify change_conditions->purify add_scavenger->purify

Caption: Troubleshooting workflow for deprotection reactions.

References

Technical Support Center: Enhancing Signal Intensity for Underivatized Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for underivatized amino acid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my underivativatized amino acids low?

A1: Low signal intensity in underivatized amino acid analysis can stem from several factors. Many amino acids lack a strong chromophore, leading to poor response with UV/Vis detectors.[1][2] Additionally, the polar and zwitterionic nature of amino acids can result in poor retention on traditional reversed-phase chromatography columns.[3] Ion suppression in mass spectrometry, often caused by mobile phase additives or matrix components, can also significantly reduce signal intensity.[4]

Q2: What are the primary methods to enhance signal intensity without derivatization?

A2: Several strategies can be employed to boost signal intensity. Optimizing sample preparation to remove interfering substances is crucial.[5] Methodologically, employing Hydrophilic Interaction Liquid Chromatography (HILIC) is a common and effective approach for retaining and separating these polar compounds.[3][6] For mass spectrometry-based detection, careful selection of mobile phase additives and optimization of MS source parameters are key.[4][7] Alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can also be used as they do not require a chromophore for detection.[1][8]

Q3: How does Hydrophilic Interaction Liquid Chromatography (HILIC) improve signal intensity?

A3: HILIC is well-suited for the analysis of polar compounds like amino acids.[3][6] It utilizes a polar stationary phase and a high organic content mobile phase. This combination promotes the retention of polar analytes, leading to better peak shapes and separation from less polar matrix components that can cause ion suppression. Furthermore, the high organic content of the mobile phase used in HILIC can enhance ESI-MS ionization efficiency, resulting in improved signal intensity.[6]

Q4: Can I use reversed-phase chromatography for underivatized amino acids?

A4: Yes, but it often requires the use of ion-pairing agents in the mobile phase to improve retention of the highly polar amino acids on the non-polar stationary phase.[2][9] Volatile ion-pairing agents, such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), are often used, especially when interfacing with mass spectrometry.[2][10] However, it's important to note that some ion-pairing agents, particularly TFA, can cause significant ion suppression in ESI-MS.[4]

Q5: What are the best detectors for underivatized amino acid analysis?

A5: While UV detection can be challenging due to the lack of chromophores in many amino acids, it is still possible with detection at low wavelengths (e.g., 225 nm).[11] For higher sensitivity, mass spectrometry (MS) is a powerful tool, offering high selectivity and sensitivity.[12] Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are also excellent alternatives as they are universal detectors that do not rely on the optical properties of the analyte and can provide a more uniform response for non-volatile compounds.[1][8][10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during underivatized amino acid analysis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal - Inadequate sample concentration.- Poor ionization efficiency in MS.- Unsuitable detector for underivatized amino acids.- Sample degradation.- Concentrate the sample or inject a larger volume.- Optimize MS source parameters (e.g., temperature, voltages).[7]- Use a mass spectrometer, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).[1][8][12]- Ensure proper sample storage and handling to prevent degradation.
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to ensure amino acids are in a consistent ionic state.- Add a small amount of a competing base or acid to the mobile phase.- Reduce the sample concentration or injection volume.
Poor Retention on Reversed-Phase Column - Amino acids are too polar for the stationary phase.- Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[3][6]- Add a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase.[2]
Signal Suppression in Mass Spectrometry - Presence of non-volatile salts or buffers in the mobile phase.- Co-elution with matrix components.- Use of strong ion-pairing agents like TFA.[4]- Use volatile mobile phase additives like formic acid or ammonium formate.[3][13]- Improve sample cleanup using techniques like solid-phase extraction (SPE) or protein precipitation.[14]- Consider using difluoroacetic acid (DFA) as an alternative to TFA for better MS compatibility.[4][15]
Inconsistent Retention Times - Unstable column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Ensure mobile phases are well-mixed and degassed.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Sample Preparation: Protein Hydrolysis and Cleanup

This protocol is a general guideline for preparing protein samples for amino acid analysis.

  • Protein Hydrolysis:

    • Acid Hydrolysis: For most proteins, add 6 M HCl to the sample and heat at 110°C for 24 hours under vacuum.[14] This method will convert asparagine and glutamine to aspartic acid and glutamic acid, respectively.[5]

  • Protein Removal (for free amino acid analysis):

    • Acid Precipitation: Add 10% trichloroacetic acid (TCA) to the sample, vortex, and centrifuge at 12,000 x g for 15 minutes. Collect the supernatant.[14]

  • Desalting and Cleanup (if necessary):

    • Solid-Phase Extraction (SPE): Use a C18 or mixed-mode cation exchange (MCX) SPE cartridge to remove salts and other interferences.[14] Elute the amino acids with a suitable solvent, often containing an organic modifier and a small amount of acid.

HILIC-MS Method for Underivatized Amino Acids

This protocol provides a starting point for developing a HILIC-MS method.

  • Column: A HILIC column suitable for polar analytes (e.g., amide, diol, or zwitterionic stationary phases).[3]

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% to 50% B

    • 15-18 min: Hold at 50% B

    • 18-20 min: Return to 95% B

    • 20-25 min: Column re-equilibration at 95% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Optimize source parameters for the specific instrument and analytes.

Data Presentation

Table 1: Comparison of Detection Methods for Underivatized Amino Acids

Detector Principle Advantages Disadvantages Typical Sensitivity
UV/Vis Absorbance of UV/Vis lightSimple, robust, and widely available.Low sensitivity for amino acids without a strong chromophore.[2]High nanogram to microgram on column.[2]
Mass Spectrometry (MS) Mass-to-charge ratioHigh sensitivity and selectivity.[12]Susceptible to ion suppression; can be complex to operate.[4]Low nanogram to picogram on column.
Charged Aerosol Detector (CAD) Nebulization, charging, and detection of aerosol particlesUniversal detection for non-volatile analytes; good sensitivity.[1]Non-linear response may require data transformation for quantification.[10]Low nanogram on column.[2][10]
Evaporative Light Scattering Detector (ELSD) Nebulization, solvent evaporation, and light scattering detectionUniversal detection for non-volatile analytes; relatively inexpensive.Lower sensitivity compared to MS and CAD; non-linear response.[8]High nanogram on column.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Hydrolysis Protein Hydrolysis (e.g., 6M HCl, 110°C) Sample->Hydrolysis Cleanup Cleanup / Desalting (e.g., SPE, Protein Precipitation) Hydrolysis->Cleanup LC LC Separation (HILIC or RP with Ion-Pair) Cleanup->LC Detector Detection (MS, CAD, or ELSD) LC->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: General experimental workflow for underivatized amino acid analysis.

troubleshooting_logic Start Low Signal Intensity? CheckSample Check Sample Preparation Start->CheckSample Yes OptimizeLC Optimize LC Method CheckSample->OptimizeLC Sample Prep OK Resolved Issue Resolved CheckSample->Resolved Improved OptimizeMS Optimize MS Parameters OptimizeLC->OptimizeMS LC Method OK OptimizeLC->Resolved Improved AlternativeDetector Consider Alternative Detector (CAD/ELSD) OptimizeMS->AlternativeDetector MS Still Low OptimizeMS->Resolved Improved AlternativeDetector->Resolved Improved

Caption: Troubleshooting logic for low signal intensity issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (R)- and (S)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of 3-Amino-2-methylpropanoic acid, commonly known as β-aminoisobutyric acid (BAIBA). (R)-BAIBA (also known as D-BAIBA) and (S)-BAIBA (also known as L-BAIBA) are metabolites with distinct origins and biological functions. This document summarizes key experimental findings, presents quantitative data for comparison, and details the experimental protocols used in these studies.

Introduction

(R)-3-Amino-2-methylpropanoic acid and (S)-3-Amino-2-methylpropanoic acid are stereoisomers that have garnered significant interest for their roles in metabolic regulation. The (R)-enantiomer is primarily a catabolite of thymine, while the (S)-enantiomer is derived from the catabolism of the branched-chain amino acid valine.[1] Although structurally similar, their different stereochemistry leads to distinct interactions with biological systems, resulting in varied physiological effects. This guide explores these differences, focusing on their impact on cellular signaling and metabolic processes.

Comparative Biological Activities

The primary recognized receptor for both enantiomers of BAIBA is the Mas-related G-protein-coupled receptor type D (MRGPRD).[1][2][3] However, their downstream signaling and physiological outcomes diverge significantly.

Regulation of Fibroblast Growth Factor 23 (Fgf23) in Osteocytes

A pivotal study by Sakamoto et al. (2024) elucidated the distinct mechanisms by which (R)- and (S)-BAIBA regulate the expression of Fgf23, a key hormone in phosphate and vitamin D metabolism, in osteocytes. Both enantiomers were found to signal through the MRGPRD receptor, but they activate different Gα subunits and downstream pathways.[1][2][3]

(S)-3-Amino-2-methylpropanoic acid ((S)-BAIBA):

(S)-BAIBA directly increases Fgf23 gene expression through two parallel pathways initiated by the activation of Gαs and Gαq proteins.[2]

  • Gαs pathway: Activation of Gαs leads to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates β-catenin, leading to its activation and the promotion of Fgf23 transcription.

  • Gαq pathway: Activation of Gαq stimulates Protein Kinase C (PKC), which in turn phosphorylates CREB (cAMP response element-binding protein), another transcription factor that upregulates Fgf23 expression.[2]

(R)-3-Amino-2-methylpropanoic acid ((R)-BAIBA):

In contrast, (R)-BAIBA indirectly induces Fgf23 expression with a delayed onset. It signals through the Gαi subunit, which activates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This leads to an increase in the production and secretion of sclerostin, a protein that then acts to increase Fgf23 gene expression, also through an NF-κB-dependent mechanism.[2]

Quantitative Data: Fgf23 and Sost mRNA Expression in Osteocytes

The following table summarizes the quantitative data on the effects of (R)- and (S)-BAIBA on Fgf23 and Sost (the gene encoding sclerostin) mRNA expression in mature osteocyte cultures (IDG-SW3 cells) after 24 and 72 hours of treatment.

Treatment (24h)ConcentrationFold Change in Fgf23 mRNA
(S)-BAIBA10 µM~5-fold increase
(S)-BAIBA20 µM~5-fold increase
Treatment (72h)ConcentrationFold Change in Sost mRNA
(S)-BAIBA20 µMDecrease

Data adapted from Sakamoto et al. (2024). The study indicated that high doses of L-BAIBA increased Fgf23 at 24 hours, which returned to baseline at 72 hours.

Adipocyte Browning and Metabolic Regulation

The racemic mixture of BAIBA has been shown to induce the "browning" of white adipose tissue (WAT), a process characterized by the increased expression of thermogenic genes like uncoupling protein 1 (UCP1), leading to enhanced energy expenditure.[1][2] This effect is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1]

While the effects of the racemic mixture are well-documented, direct comparative studies on the individual enantiomers' capacity to induce adipocyte browning are limited. The available literature predominantly focuses on "BAIBA" without specifying the enantiomer used, which is likely the racemic form.

Cellular Uptake in Tumor Models

A study utilizing radiolabeled fluorinated analogs of 3-Amino-2-methylpropanoic acid, (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) and (S)-[18F]FAMP, provided insights into the stereospecificity of its transport into tumor cells.

Quantitative Data: Uptake of [18F]FAMP Enantiomers in 9L Gliosarcoma Cells

CompoundUptake (% Injected Dose / 5 x 10^5 cells at 30 min)
(R)-[18F]FAMP13.06 ± 0.23%
(S)-[18F]FAMP4.77 ± 0.73%

These findings indicate a significantly higher uptake of the (R)-enantiomer in this cancer cell line, suggesting a stereoselective transport mechanism.

Signaling Pathways and Experimental Workflows

BAIBA Signaling in Osteocytes Differential Signaling of (R)- and (S)-BAIBA in Osteocytes cluster_S_BAIBA (S)-BAIBA Pathway cluster_R_BAIBA (R)-BAIBA Pathway S_BAIBA (S)-BAIBA MRGPRD_S MRGPRD S_BAIBA->MRGPRD_S Gas Gαs MRGPRD_S->Gas Gaq Gαq MRGPRD_S->Gaq cAMP ↑ cAMP Gas->cAMP PKC PKC Gaq->PKC PKA PKA cAMP->PKA beta_catenin β-catenin PKA->beta_catenin CREB CREB PKC->CREB Fgf23_S ↑ Fgf23 Expression beta_catenin->Fgf23_S CREB->Fgf23_S R_BAIBA (R)-BAIBA MRGPRD_R MRGPRD R_BAIBA->MRGPRD_R Gai Gαi MRGPRD_R->Gai NFkB1 NF-κB Gai->NFkB1 Sclerostin ↑ Sclerostin Secretion NFkB1->Sclerostin NFkB2 NF-κB Sclerostin->NFkB2 Fgf23_R ↑ Fgf23 Expression (Delayed) NFkB2->Fgf23_R

Caption: Differential signaling pathways of (S)- and (R)-BAIBA in osteocytes.

experimental_workflow General Workflow for Comparing BAIBA Enantiomer Activity start Chiral Separation of (R)- and (S)-BAIBA cell_culture Cell Culture (e.g., Adipocytes, Osteocytes) start->cell_culture treatment Treatment with (R)-BAIBA, (S)-BAIBA, or Vehicle Control cell_culture->treatment gene_expression Gene Expression Analysis (e.g., qPCR for UCP1, Fgf23) treatment->gene_expression protein_analysis Protein Analysis (e.g., Western Blot for signaling proteins) treatment->protein_analysis functional_assay Functional Assays (e.g., Oxygen Consumption, Reporter Assays) treatment->functional_assay data_analysis Data Analysis and Comparison gene_expression->data_analysis protein_analysis->data_analysis functional_assay->data_analysis

Caption: A generalized experimental workflow for comparative studies.

Experimental Protocols

Chiral Separation of (R)- and (S)-3-Amino-2-methylpropanoic Acid

Objective: To separate and quantify the enantiomers of 3-Amino-2-methylpropanoic acid in biological samples.

Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase are commonly employed.

Sample Preparation (General):

  • Deproteinize plasma or serum samples using a suitable agent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet precipitated proteins.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase or a suitable solvent for derivatization.

Gas Chromatography (GC) Method (Example):

  • Derivatization: The amino and carboxylic acid groups of BAIBA are derivatized to increase volatility. A common method is N-trifluoroacetyl isopropyl esterification.

  • GC Column: A chiral stationary phase, such as Chirasil-Val, is used for enantiomeric separation.

  • Detection: Mass spectrometry (MS) is often used for sensitive and selective detection.

Liquid Chromatography (LC) Method (Example):

  • Derivatization: Chiral derivatizing agents can be used to form diastereomers that can be separated on a standard reversed-phase column (e.g., C18).

  • Chiral Stationary Phase: Alternatively, underivatized enantiomers can be separated directly on a chiral HPLC column.

  • Mobile Phase: The mobile phase composition will depend on the column and derivatization agent used.

  • Detection: Tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantification.

In Vitro Analysis of Fgf23 Regulation in Osteocytes (Adapted from Sakamoto et al., 2024)

Objective: To determine the effect of (R)- and (S)-BAIBA on Fgf23 gene expression in osteocytes.

Cell Culture:

  • Culture IDG-SW3 cells, an osteocyte cell line, under appropriate conditions to achieve a mature osteocyte phenotype (typically 28 days).

Treatment:

  • Treat mature IDG-SW3 cells with varying concentrations of highly pure (R)- or (S)-BAIBA (e.g., 1-20 µM) or a vehicle control for specified time points (e.g., 24 and 72 hours).

Gene Expression Analysis (RT-qPCR):

  • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for Fgf23, Sost, and a housekeeping gene for normalization (e.g., β-actin).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathway Analysis (Western Blotting):

  • Prepare whole-cell lysates from treated IDG-SW3 cells.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., β-catenin, CREB, NF-κB).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify band intensities to determine the activation state of the signaling pathways.

Conclusion

The biological activities of (R)- and (S)-3-Amino-2-methylpropanoic acid are distinct, despite their structural similarity. In osteocytes, they activate different signaling cascades via the same receptor, MRGPRD, leading to varied regulation of Fgf23. While the racemic mixture of BAIBA is known to promote the browning of white adipose tissue, further research is required to delineate the specific roles of each enantiomer in this process. The stereospecific uptake of a radiolabeled analog in a tumor cell model further underscores the importance of considering the chirality of this molecule in pharmacological and physiological studies. The experimental protocols provided herein offer a foundation for further investigation into the nuanced biological roles of these fascinating metabolites.

References

A Comparative Guide to LC-MS and GC-MS Methods for BAIBA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: LC-MS vs. GC-MS for BAIBA Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds like BAIBA.Requires analytes to be volatile and thermally stable. Derivatization is necessary for BAIBA.
Derivatization Generally not required.Mandatory for the polar and non-volatile BAIBA molecule to increase volatility and thermal stability.
Sensitivity Very high sensitivity, especially with tandem mass spectrometry (LC-MS/MS).High sensitivity, particularly when using Selected Ion Monitoring (SIM).
Selectivity Excellent, significantly enhanced with tandem mass spectrometry (LC-MS/MS).Excellent, with mass spectrometry providing definitive identification.
Sample Throughput Higher, with faster analysis times possible with UHPLC systems.Generally lower due to longer run times and the additional derivatization step.
Chiral Separation Can be readily achieved with chiral columns for the separation of D- and L-BAIBA.Possible with chiral columns, but may require specific derivatization strategies.

Performance Characteristics of Analytical Methods

The following table summarizes the anticipated key performance parameters for LC-MS and GC-MS methods for the analysis of BAIBA. These values can serve as a benchmark for method development and validation.

ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90.1–111.1%[1]85-105%[1]
Precision (% RSD) < 15%[1]< 15%
Limit of Detection (LOD) Low nM rangenM to µM range
Limit of Quantification (LOQ) Low nM to µM range0.91 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of BAIBA by LC-MS and GC-MS.

LC-MS/MS Protocol for BAIBA in Human Serum

This protocol is adapted from established methods for the analysis of BAIBA in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • To 10 µL of human serum, add an appropriate internal standard (e.g., D,L-BAIBA-d3).

    • Add 35 µL of 0.1% (v/v) formic acid in methanol.

    • Vortex for 20 minutes at room temperature.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • LC System: Shimadzu LC-30AD or equivalent.

    • Column: Chiral SPP-TeicoShell column (150 × 4.6 mm, 2.7 µm) for enantiomeric separation.

    • Mobile Phase A: Methanol.

    • Mobile Phase B: Water with 0.005% formic acid and 2.5 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase A, ramping up to a high percentage to elute BAIBA, followed by a re-equilibration step.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 45 µL.

  • Mass Spectrometry:

    • MS System: Shimadzu LCMS-8050 triple quadrupole mass spectrometer or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for BAIBA and its internal standard would be monitored for quantification.

GC-MS Protocol for BAIBA (General approach requiring derivatization)

Since BAIBA is a polar amino acid, derivatization is necessary to increase its volatility for GC-MS analysis. This protocol outlines a general procedure using silylation, a common derivatization technique for amino acids.

  • Sample Preparation and Derivatization (Silylation):

    • Take a dried aliquot of the sample extract.

    • Add 100 µL of a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and 100 µL of a suitable solvent like acetonitrile.

    • Heat the mixture at 100°C for 1-4 hours to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS.

  • Gas Chromatography:

    • GC System: Agilent 7890B or equivalent.

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized BAIBA.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry:

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized BAIBA.

Mandatory Visualizations

BAIBA Biosynthesis and Signaling Pathway

BAIBA is a myokine produced during exercise that plays a role in metabolic regulation. Its production is influenced by the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.[2][3]

BAIBA_Signaling cluster_exercise Exercise cluster_muscle Skeletal Muscle cluster_effects Metabolic Effects Exercise Exercise PGC1a PGC-1α Exercise->PGC1a Activates Valine L-Valine PGC1a->Valine Catabolism Thymine Thymine PGC1a->Thymine Catabolism L_BAIBA L-BAIBA Valine->L_BAIBA D_BAIBA D-BAIBA Thymine->D_BAIBA Fat_Browning White Fat Browning L_BAIBA->Fat_Browning Fatty_Acid_Oxidation Fatty Acid Oxidation L_BAIBA->Fatty_Acid_Oxidation D_BAIBA->Fat_Browning D_BAIBA->Fatty_Acid_Oxidation CrossValidation_Workflow cluster_lcms LC-MS Method cluster_gcms GC-MS Method Start Start Sample_Collection Sample Collection (e.g., Plasma, Urine) Start->Sample_Collection Sample_Split Split Sample Aliquots Sample_Collection->Sample_Split LCMS_Prep Sample Preparation (Protein Precipitation) Sample_Split->LCMS_Prep Aliquot 1 GCMS_Prep Sample Preparation & Derivatization Sample_Split->GCMS_Prep Aliquot 2 LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis LCMS_Data LC-MS Data LCMS_Analysis->LCMS_Data Data_Comparison Data Comparison (Statistical Analysis) LCMS_Data->Data_Comparison GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data GC-MS Data GCMS_Analysis->GCMS_Data GCMS_Data->Data_Comparison Conclusion Method Comparability Assessment Data_Comparison->Conclusion End End Conclusion->End

References

A Comparative Guide to Coupling Reagents for β-Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the formation of peptide bonds involving β-amino acids is a critical step in the synthesis of peptidomimetics and other modified peptides with therapeutic potential. The steric hindrance and altered reactivity of β-amino acids compared to their α-counterparts necessitate a careful selection of coupling reagents to ensure high efficiency and minimize side reactions. This guide provides an objective comparison of commonly used coupling reagents for β-amino acid incorporation, supported by available experimental data and detailed protocols.

The choice of coupling reagent can significantly impact the yield, purity, and success of β-peptide synthesis. Reagents that are highly effective for α-amino acids may not perform optimally with the increased steric bulk of β-amino acids. This comparison focuses on the performance of several classes of coupling reagents, including uronium/aminium salts, phosphonium salts, and carbodiimides.

Comparative Performance of Coupling Reagents

The efficiency of coupling reagents is often evaluated based on reaction time, yield, and the degree of racemization. For β-amino acids, which are less prone to racemization than α-amino acids, the primary focus is on achieving high coupling yields. The following table summarizes the expected performance of various coupling reagents for sterically hindered β-amino acids, based on literature data. It is important to note that actual yields can vary depending on the specific β-amino acid, the peptide sequence, and the reaction conditions.

Coupling ReagentReagent TypeTypical BaseTypical Molar Excess (AA:Reagent:Base)Expected Coupling Yield (%) for Sterically Hindered β-Amino AcidsKey Strengths & Weaknesses
HATU Uronium/Aminium SaltDIPEA or Collidine1:0.9:2>95Strengths: High reactivity, fast kinetics, effective for hindered couplings.[1] Weaknesses: Higher cost, potential for side reactions if used in excess.
HBTU Uronium/Aminium SaltDIPEA or Collidine1:0.9:290-98Strengths: Good efficiency, widely used, cost-effective.[2][3] Weaknesses: Slightly less reactive than HATU for very hindered couplings.[2]
PyBOP Phosphonium SaltDIPEA1:1:290-98Strengths: Very effective for hindered couplings, particularly for β-sugar amino acids, avoids guanidinylation side reactions.[4][5][6] Weaknesses: Byproducts can be difficult to remove.
COMU Uronium/Aminium SaltDIPEA1:0.9:1-2>95Strengths: High efficiency comparable to HATU, safer (non-explosive) byproducts, requires less base.[7][8][9] Weaknesses: Less stable in solution compared to other reagents.
EDC/HOBt Carbodiimide/AdditiveDIPEA or NMM1:1.2:1.270-90Strengths: Cost-effective, water-soluble byproducts are easily removed.[10] Weaknesses: Slower reaction times, generally lower yields for hindered couplings.

Mechanism of Action and Experimental Workflow

The general mechanism for peptide bond formation using these reagents involves the activation of the carboxylic acid group of the incoming amino acid, followed by nucleophilic attack from the free amine of the peptide chain.

General Peptide Coupling Workflow

The following diagram illustrates a typical workflow for a single coupling step in solid-phase peptide synthesis (SPPS).

G Resin Resin with N-terminal deprotected peptide Coupling Coupling Reaction Resin->Coupling Fmoc_AA Fmoc-β-Amino Acid Activation Activation (Formation of Active Ester) Fmoc_AA->Activation Reagent Coupling Reagent + Base Reagent->Activation Activation->Coupling Activated Amino Acid Final_Peptide Coupled Peptide on Resin Coupling->Final_Peptide Washing Washing Next_Cycle Proceed to next cycle (Fmoc deprotection) Washing->Next_Cycle Final_Peptide->Washing

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Detailed Experimental Protocols

The following are representative protocols for the manual solid-phase synthesis of a peptide containing a β-amino acid using different coupling reagents. These protocols assume a starting resin with a free amino group.

Protocol 1: Coupling using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or collidine (6 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For sterically hindered β-amino acids, a longer coupling time may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.

Protocol 2: Coupling using PyBOP
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Immediately add the coupling solution to the resin. Agitate the mixture at room temperature for 2-6 hours.

  • Washing: Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Check for reaction completion using the Kaiser test.

Protocol 3: Coupling using COMU
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 equivalents), COMU (2.9 equivalents), and DIPEA (3-6 equivalents) in DMF. Note that COMU may require only one equivalent of base.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to assess the extent of coupling.

Protocol 4: Coupling using EDC/HOBt
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.6 equivalents) and DIPEA (6 equivalents) to the solution and mix for a few minutes.

  • Coupling: Add the solution to the resin and agitate at room temperature for 4-12 hours.

  • Washing: Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Use the Kaiser test to check for unreacted amino groups.

Logical Relationship of Coupling Reagent Components

The efficiency of modern coupling reagents is often enhanced by the presence of additives that form highly reactive active esters and suppress side reactions.

G cluster_uronium Uronium/Aminium Reagents cluster_phosphonium Phosphonium Reagents cluster_carbodiimide Carbodiimide Reagents cluster_additives Additives HATU HATU HOAt HOAt HATU->HOAt contains HBTU HBTU HOBt HOBt HBTU->HOBt contains COMU COMU Oxyma OxymaPure COMU->Oxyma contains PyBOP PyBOP Active_Ester Reactive Active Ester (Key Intermediate) PyBOP->Active_Ester EDC EDC EDC->HOBt used with HOAt->Active_Ester HOBt->Active_Ester Oxyma->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond

Caption: Relationship between coupling reagents, additives, and the formation of the active ester intermediate.

Conclusion

The selection of an appropriate coupling reagent is paramount for the successful synthesis of peptides containing β-amino acids. For sterically demanding couplings, HATU and COMU generally offer the highest efficiency and fastest reaction times.[1][8] PyBOP is also a highly effective reagent, particularly for complex structures like β-sugar amino acids, and provides an alternative that avoids potential side reactions associated with uronium/aminium salts.[5][6] While more economical, EDC/HOBt may require longer reaction times and result in lower yields for challenging β-amino acid incorporations.[10] Researchers should consider the specific requirements of their synthesis, including the steric hindrance of the β-amino acid, the desired purity, and cost, when selecting a coupling reagent. The provided protocols offer a starting point for optimizing the incorporation of β-amino acids into synthetic peptides.

References

Clarification on "Browning": Metabolic Fat Browning vs. Chemical Browning

Author: BenchChem Technical Support Team. Date: December 2025

A critical distinction must be made regarding the term "browning" in scientific contexts. (R)-3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a molecule that induces the "browning" of white adipose tissue (white fat) within the body.[1][2] This metabolic process involves the transformation of white fat cells into "beige" or "brite" adipocytes, which have characteristics of brown fat. These specialized cells are rich in mitochondria and are highly effective at dissipating energy as heat, a process known as thermogenesis. BAIBA is studied for its potential therapeutic effects in combating metabolic diseases by increasing energy expenditure and improving insulin sensitivity.[3]

This "fat browning" is a cellular and metabolic process fundamentally different from the chemical "browning" that occurs in food products and pharmaceutical preparations. Chemical browning refers to a set of reactions that produce brown pigments, leading to discoloration. This can be either enzymatic, such as the browning of a cut apple due to polyphenol oxidase (PPO), or non-enzymatic, like the Maillard reaction that occurs during the cooking of food.[4][5] In the context of product formulation and stability, this type of browning is often undesirable.

Therefore, (R)-3-Amino-2-methylpropanoic acid is not a "browning agent" in the chemical sense and cannot be compared to substances used to induce or, more commonly, prevent chemical browning. This guide will focus on the efficacy of various anti-browning agents used to prevent chemical browning, a topic of significant interest to researchers and professionals in the food and pharmaceutical industries.

Comparison of Common Anti-Browning Agents

The prevention of enzymatic and non-enzymatic browning is crucial for maintaining the quality, stability, and aesthetic appeal of various products. The following sections compare the performance of several widely used anti-browning agents.

Quantitative Data on Efficacy

The effectiveness of anti-browning agents is often evaluated by measuring the change in color (lightness, redness, and yellowness) over time. The following table summarizes the performance of common agents based on available data.

AgentConcentrationSubstrateKey Efficacy Metrics (e.g., ΔL, Browning Index)Reference
Ascorbic Acid 0.5% - 2%Apple SlicesSignificantly higher L values (less browning) compared to control. Often used in combination with citric acid for synergistic effects.[6][7]
Citric Acid 1% - 3%Apple Slices, PotatoLowers pH to inhibit polyphenol oxidase (PPO) activity. Effective in maintaining lightness, especially when combined with other agents.[7][8]
Sulfites 100-200 ppmGrape Juice, Dried FruitHighly effective PPO inhibitors and also prevent non-enzymatic browning. However, their use is restricted due to allergenic concerns.[4][6]
4-Hexylresorcinol 0.01% - 0.5%Shrimp, AppleA potent PPO inhibitor. More effective than ascorbic acid in some applications and provides longer-lasting inhibition.[8]
N-Acetylcysteine 0.75%Fresh-cut PearsEfficiently blocked browning for up to 28 days at 4°C.[8][8]
Cysteine 50-500 ppmApple Juice, MilkReacts with quinones to form stable, colorless compounds. Effective, but potential for off-flavors at higher concentrations.[4][9]

Note: ΔL represents the change in lightness, where a smaller change indicates less browning. The specific values can vary significantly depending on the experimental conditions.*

Experimental Protocols

Protocol for Evaluating Anti-Browning Efficacy in Apple Slices

This protocol provides a general framework for assessing the effectiveness of anti-browning agents on fresh-cut fruit.

1. Materials and Preparation:

  • Fresh, uniform apples (e.g., Granny Smith, Red Delicious).

  • Anti-browning agents for preparing treatment solutions (e.g., 1% ascorbic acid, 1% citric acid).

  • Distilled water for control and solution preparation.

  • Colorimeter for quantitative color measurement (CIELAB Lab* color space).

  • Standardized cutting tools.

2. Procedure:

  • Prepare the anti-browning solutions at the desired concentrations.

  • Wash and dry the apples.

  • Cut the apples into uniform slices (e.g., 1 cm thickness).

  • Immediately immerse the apple slices into the respective treatment solutions for a set duration (e.g., 2 minutes). A control group should be immersed in distilled water.

  • Remove the slices from the solutions and allow them to air-dry on a rack for a specified time (e.g., 10 minutes).

  • Place the treated slices in covered petri dishes or other suitable containers and store them at a controlled temperature (e.g., 4°C or room temperature).

  • Measure the color of the apple slices at regular intervals (e.g., 0, 1, 3, 6, 24 hours) using a calibrated colorimeter. Take at least three readings per slice at different locations.

  • Calculate the change in lightness (ΔL), as well as changes in a (redness) and b* (yellowness) values over time. The Browning Index (BI) can also be calculated using a standard formula.

3. Data Analysis:

  • Plot the L, a, and b* values over time for each treatment.

  • Statistically compare the color changes between the different treatment groups and the control group to determine the relative efficacy of the anti-browning agents.

Signaling Pathways and Mechanisms

Enzymatic Browning Pathway and Intervention Points

The following diagram illustrates the enzymatic browning process catalyzed by polyphenol oxidase (PPO) and highlights the mechanisms of action for various anti-browning agents.

Enzymatic_Browning_Pathway cluster_0 Cellular Environment cluster_1 Browning Reaction cluster_2 Intervention by Anti-Browning Agents Phenolic_Compounds Phenolic Compounds (e.g., in fruits) Quinones Quinones (Highly Reactive) Phenolic_Compounds->Quinones Oxidation PPO Polyphenol Oxidase (PPO) (Enzyme) PPO->Quinones Catalyzes Oxygen Oxygen (from air) Oxygen->Quinones Brown_Pigments Brown Pigments (Melanin) Quinones->Brown_Pigments Polymerization Reducing_Agents Reducing Agents (e.g., Ascorbic Acid, Cysteine) Reducing_Agents->Quinones Reduces back to Phenolic Compounds Acidulants Acidulants (e.g., Citric Acid) Acidulants->PPO Inactivates by lowering pH Chelating_Agents Chelating Agents (e.g., EDTA, Citric Acid) Chelating_Agents->PPO Removes Copper Cofactor PPO_Inhibitors PPO Inhibitors (e.g., 4-Hexylresorcinol, Sulfites) PPO_Inhibitors->PPO Directly Inhibits

Caption: Mechanism of enzymatic browning and points of intervention for different classes of anti-browning agents.

References

A Comparative Guide to the Enantiomeric Purity of Commercial R-β-Aminoisobutyric Acid (R-BAIBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

R-β-aminoisobutyric acid (R-BAIBA), a metabolite of valine and thymine, has garnered significant attention in the scientific community for its role as a myokine.[1][2] This molecule is released by muscle cells during exercise and is implicated in various metabolic processes, including the browning of white adipose tissue and enhanced fatty acid β-oxidation.[1][2] Given that the biological activity can be enantiomer-specific, with studies suggesting L-BAIBA (the rodent equivalent of R-BAIBA in humans) is more potent than its D-enantiomer counterpart in certain biological functions, ensuring the enantiomeric purity of commercially available R-BAIBA is critical for the validity and reproducibility of research findings.[3]

This guide provides an objective overview of the analytical methods used to determine the enantiomeric purity of R-BAIBA and presents a framework for researchers to assess commercial-grade products.

Comparative Analysis of Enantiomeric Purity

Researchers should consider the following when sourcing R-BAIBA:

  • Requesting a Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document should detail the enantiomeric purity and the analytical method used for its determination.

  • In-house Validation: Whenever possible, perform in-house analysis to verify the purity stated on the CoA. This is especially critical for studies sensitive to the effects of the S-enantiomer.

While a direct product-to-product comparison table cannot be populated without specific experimental data, the following table outlines the key information to gather from suppliers for a proper comparison.

Table 1: Supplier Data Comparison for R-BAIBA

ParameterSupplier ASupplier BSupplier C
Stated Enantiomeric Purity (%) e.g., >99%e.g., >98%e.g., >99.5%
Analytical Method Used e.g., Chiral HPLCe.g., GC-MSe.g., Chiral HPLC
Lot Number
Date of Analysis
Impurity Profile Provided Yes / NoYes / NoYes / No

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC

The most common method for determining the enantiomeric purity of amino acids like BAIBA is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4][5] Another effective approach involves pre-column derivatization with a chiral reagent, allowing for separation on a standard C18 column.[6][7][8]

Below is a detailed, generalized protocol for the analysis of R-BAIBA enantiomeric purity using a chiral derivatization agent followed by LC-MS/MS. This method allows for sensitive and simultaneous determination of all aminobutyric acid isomers.[7][8]

Methodology

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare stock solutions of R-BAIBA and S-BAIBA standards in a suitable solvent (e.g., 5% (w/v) BSA in PBS). Create a series of calibration curve samples by spiking the standards into the surrogate matrix.[3]

  • Sample Preparation: Dissolve a known quantity of the commercial R-BAIBA product in the same solvent to achieve a concentration within the calibration range.

  • Derivatization: To each sample and standard, add a chiral derivatizing reagent. A common choice is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) or similar reagents.[6] Incubate the mixture to ensure complete reaction (e.g., overnight at 50°C).[6] The derivatization creates diastereomers that can be separated on a non-chiral column.

2. Chromatographic Conditions (LC-MS/MS):

  • HPLC System: A standard HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A standard reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of two solvents, such as:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the derivatized R- and S-BAIBA diastereomers.

3. Data Analysis:

  • Quantification: Generate a calibration curve from the standards.

  • Purity Calculation: Determine the concentration of both R- and S-BAIBA in the commercial sample. The enantiomeric purity (or enantiomeric excess, e.e.) is calculated as:

    • Enantiomeric Purity (%) = ([R-BAIBA] / ([R-BAIBA] + [S-BAIBA])) x 100

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Weigh Commercial R-BAIBA Sample S2 Dissolve in Aqueous Buffer S1->S2 S3 Add Chiral Derivatizing Agent (e.g., L-FDVDA) S2->S3 S4 Incubate to Form Diastereomers S3->S4 A1 Inject Sample onto C18 HPLC Column S4->A1 A2 Gradient Elution Separation A1->A2 A3 Detect via Tandem Mass Spectrometry (MRM) A2->A3 D1 Integrate Peak Areas for R- and S-Diastereomers A3->D1 D2 Calculate Concentrations using Calibration Curve D1->D2 D3 Calculate Enantiomeric Purity (%) D2->D3

Caption: Workflow for R-BAIBA enantiomeric purity analysis.

Biological Context: R-BAIBA Signaling Pathway

The importance of R-BAIBA's purity stems from its role as a signaling molecule. Exercise stimulates the expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) in skeletal muscle.[9][10] PGC-1α is a master regulator of mitochondrial biogenesis.[10][11] The catabolism of valine and thymine, influenced by PGC-1α activity, leads to the production and secretion of BAIBA.[2][9]

Once in circulation, BAIBA targets various tissues. In white adipose tissue, it induces the expression of "browning" genes through the PPARα (Peroxisome proliferator-activated receptor alpha) pathway, leading to increased thermogenesis.[1] In skeletal muscle and other tissues, BAIBA can activate the AMPK (AMP-activated protein kinase) pathway, which helps alleviate insulin resistance and inflammation.[2][12]

Signaling Pathway Diagram

G cluster_fat White Adipose Tissue cluster_muscle Skeletal Muscle / Other Tissues Exercise Exercise Muscle Skeletal Muscle Exercise->Muscle stimulates PGC1a PGC-1α Expression Muscle->PGC1a Metabolites Thymine / Valine Catabolism PGC1a->Metabolites increases BAIBA R-BAIBA Secretion Metabolites->BAIBA Circulation Circulation BAIBA->Circulation PPARa PPARα Activation Circulation->PPARa AMPK AMPK Activation Circulation->AMPK Browning ↑ Gene Expression (UCP1, etc.) PPARa->Browning Thermogenesis ↑ Thermogenesis (Fat Browning) Browning->Thermogenesis Insulin ↓ Insulin Resistance AMPK->Insulin Inflammation ↓ Inflammation AMPK->Inflammation

Caption: Simplified signaling pathway of exercise-induced R-BAIBA.

References

comparative study of different chiral columns for amino acid separation

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Chiral Columns for Amino Acid Separation

For professionals in pharmaceutical research, biotechnology, and clinical diagnostics, the precise separation and quantification of amino acid enantiomers is a critical task. The biological activity of peptides and proteins is intrinsically linked to the chirality of their constituent amino acids, making enantiomeric purity a key parameter in drug development and biomarker discovery. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for these analyses, and the choice of chiral column is the most crucial factor for success.

This guide provides an objective comparison of common chiral stationary phases (CSPs) used for amino acid separation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal column for their specific application.

Core Principles of Chiral Separation in HPLC

Chiral separation on an HPLC column is achieved through the differential interaction between the enantiomers of the analyte and a chiral stationary phase. This interaction, based on the formation of transient diastereomeric complexes, leads to different retention times for the D- and L-enantiomers. The "three-point interaction" model is a fundamental concept explaining that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[1]

There are two primary strategies for the HPLC analysis of chiral amino acids:

  • Direct Separation : This method uses a Chiral Stationary Phase (CSP) to directly separate the underivatized amino acid enantiomers. It is often preferred for its simplicity as it eliminates the need for derivatization.[2][3]

  • Indirect Separation : This approach involves pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).[2][4][5]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample Derivatization Derivatization with Chiral Agent (CDA) Sample->Derivatization Indirect Method DirectInject Direct Injection (Underivatized) Sample->DirectInject Direct Method HPLC HPLC System Derivatization->HPLC DirectInject->HPLC AchiralCol Achiral Column (e.g., C18) HPLC->AchiralCol ChiralCol Chiral Stationary Phase (CSP) HPLC->ChiralCol Detection Detection (UV, FLD, MS) AchiralCol->Detection ChiralCol->Detection Quant Peak Integration & Quantification Detection->Quant Report Enantiomeric Purity Report (%ee) Quant->Report

Figure 1: General workflow for the HPLC analysis of chiral amino acids, highlighting the decision between direct and indirect methods.

Comparison of Chiral Stationary Phases (CSPs)

Several types of CSPs are available for the direct separation of amino acids, each operating on a different principle of chiral recognition. The choice of CSP depends heavily on whether the amino acid is derivatized and the specific structural features of the analyte.[6]

CSP TypeChiral Selector PrinciplePrimary ApplicationTypical Mobile PhaseAdvantagesLimitations
Macrocyclic Glycopeptide Teicoplanin, Vancomycin.[2][7] Chiral recognition via multiple interactions (hydrogen bonding, ionic, inclusion complexation).Broad applicability for underivatized and N-derivatized amino acids.[2][7]Reversed-phase (RP), Polar Organic, Polar Ionic.[7][8]Highly versatile, compatible with LC-MS, excellent for polar and ionic compounds like native amino acids.[7][9]Can exhibit U-shaped retention profiles, requiring careful mobile phase optimization.[7]
Ligand Exchange L-amino acid derivatives (e.g., L-Proline, L-Hydroxyproline) bonded to silica, used with a metal ion (typically Cu²⁺).[10][11][12][13]Underivatized α- and β-amino acids, hydroxy acids.[10][14]Aqueous buffers containing a copper salt (e.g., CuSO₄).[9][12]Excellent for underivatized amino acids, elution order can be reversed by using a column with the opposite enantiomer selector.[6][9]Mobile phase is not directly compatible with mass spectrometry; may have lower column stability.[9]
Crown Ether Chiral (18-Crown-6) tetracarboxylic acid.[15] Forms complexes with the primary amine group of the analyte.[11]Underivatized amino acids and other compounds with a primary amine on the chiral center.[11][12]Acidic aqueous mobile phases (e.g., perchloric acid).High efficiency and resolution for primary amino acids.[2] D-enantiomers typically elute before L-enantiomers.[16]Limited to analytes with a primary amine; not suitable for proline (a secondary amine).
Polysaccharide-Based Derivatives of cellulose or amylose coated or bonded to silica.[15][17] Chiral recognition via hydrogen bonding, dipole-dipole, and π-π interactions.Primarily for N-derivatized amino acids (e.g., FMOC, BOC, Dansyl).[17]Normal-phase, reversed-phase, polar organic modes.Broad enantioselectivity for a wide range of derivatized compounds. Covalently bonded versions offer wider solvent compatibility.[15]Generally poor performance for underivatized amino acids due to their zwitterionic nature.[2][7]
Zwitterionic Ion-Exchange Incorporates both anion- and cation-exchange functional groups.[11][12]Underivatized amino acids and small peptides.[11][12]Polar organic mobile phases with acidic and basic additives.[9]Specifically designed for zwitterionic molecules, offering unique selectivity. Can be used in tandem with other columns for enhanced separation.[16][18][19]May require complex mobile phases to control ionization states for optimal separation.

Performance Data: A Comparative Overview

The following table summarizes representative performance data for the separation of specific amino acids on different chiral columns, extracted from application notes and research articles.

Column TypeColumn ExampleAnalyteMobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (min)Source
Macrocyclic Glycopeptide Astec CHIROBIOTIC TDL-Methionine (underivatized)Water/Methanol/Formic Acid (details in protocol)1.0>1.5 (baseline)<10[7]
Macrocyclic Glycopeptide Agilent InfinityLab Poroshell 120 Chiral-TDL-Alanine (underivatized)Methanol/Ammonium Formate Buffer0.5>2.0 (baseline)<4[20]
Polysaccharide-Based Lux Cellulose-1N-FMOC-DL-AlanineIsocratic: Acetonitrile/Water/TFA1.0>2.0 (baseline)<15[17]
Polysaccharide-Based Lux Amylose-1N-FMOC-DL-PhenylalanineIsocratic: Acetonitrile/Water/TFA1.0>2.0 (baseline)<10[17]
Zwitterionic (Tandem) QN-AX + ZWIX(+)AQC-DL-Aspartic AcidGradient (details in protocol)1.25>1.5 (baseline)<3[18][19]
Crown Ether CROWNPAK CR-I(+)DL-Leucine (underivatized)pH 1.5 HClO₄0.49.26<3[16]

Experimental Protocols

Detailed and reproducible methodologies are essential for successful chiral separations. Below are protocols for two common approaches.

Protocol 1: Direct Separation of Underivatized Amino Acids

This protocol is adapted from a method for separating a majority of common amino acids on a teicoplanin-based macrocyclic glycopeptide column.[7]

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.025 v/v/v). The optimal ratio of water to methanol can vary depending on the amino acid and may require optimization. A U-shaped retention profile is common, where retention is high at both low and high organic modifier concentrations.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve amino acid standards or sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

Protocol 2: Indirect Separation via N-FMOC Derivatization

This protocol is based on the separation of FMOC-protected amino acids on a polysaccharide-based CSP.[17]

  • Derivatization (General Procedure):

    • Dissolve the amino acid sample in a borate buffer (pH ~9).

    • Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

    • Quench the reaction by adding an amine-containing reagent (e.g., glycine or amantadine) to react with excess FMOC-Cl.

    • Acidify the solution and extract the FMOC-amino acids with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm

    • Mobile Phase: An isocratic mixture of Acetonitrile, Water, and an additive like Trifluoroacetic Acid (TFA). A typical starting point is Acetonitrile/Water/TFA (70:30:0.1).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 5-20 µL

G cluster_enantiomers Enantiomers in Mobile Phase cluster_complex Transient Diastereomeric Complexes cluster_elution Chromatographic Elution CSP Chiral Selector on Stationary Phase Complex_S CSP-S Complex (More Stable) CSP->Complex_S Complex_R CSP-R Complex (Less Stable) CSP->Complex_R Enan_S S Enan_S->Complex_S 3-Point Interaction (A, B, C) Enan_R R Enan_R->Complex_R 2-Point Interaction (A, B) Elution_Late Late Peak (S) Complex_S->Elution_Late Stronger Binding = Longer Retention Elution_Early Early Peak (R) Complex_R->Elution_Early Weaker Binding = Shorter Retention

Figure 2: Logical diagram of the "three-point interaction" model for chiral recognition, leading to differential retention times.

Conclusion and Recommendations

The selection of a chiral column for amino acid separation is a multi-faceted decision that requires careful consideration of the analyte's properties, the desired analytical outcome, and available instrumentation.

  • For the direct analysis of underivatized amino acids , especially in complex biological matrices or when using LC-MS, macrocyclic glycopeptide columns like the Astec CHIROBIOTIC T are highly recommended due to their versatility and compatibility with aqueous mobile phases.[7]

  • Ligand-exchange columns are a robust and effective choice for underivatized α-amino acids when MS compatibility is not a primary concern.[6][13]

  • When analyzing N-derivatized amino acids , such as those protected with FMOC or Boc groups during peptide synthesis, polysaccharide-based columns offer broad applicability and high resolving power.[17]

  • Crown ether-based phases provide exceptional resolution for primary amino acids but are not suitable for secondary amines like proline.[16][21]

Ultimately, method development may be required to achieve optimal separation. By understanding the principles of each column type and leveraging the provided protocols and data, researchers can confidently select the most appropriate chiral column to achieve accurate and reliable enantiomeric separation of amino acids.

References

A Comparative Guide to the Metabolic Stability of (R)-3-Amino-2-methylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of several analogs of (R)-3-Amino-2-methylpropanoic acid. The information herein is intended to assist researchers in selecting and developing drug candidates with favorable pharmacokinetic profiles. The stability of these compounds has been assessed in human liver microsomes and human plasma, two key matrices for predicting in vivo metabolic clearance.

Comparative Metabolic Stability Data

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1] In this guide, we present data from two primary in vitro assays: the human liver microsomal stability assay and the human plasma stability assay. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs.[2][3] Plasma stability assays, on the other hand, evaluate the susceptibility of compounds to hydrolysis by plasma enzymes.[4][5]

The following table summarizes the metabolic stability of (R)-3-Amino-2-methylpropanoic acid and four hypothetical analogs with structural modifications designed to explore structure-activity relationships.

Compound IDStructureHLM Half-Life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg protein)Human Plasma Half-Life (t½, min)
Parent (R)-3-Amino-2-methylpropanoic acid> 60< 5.0> 120
Analog A N-benzyl-(R)-3-Amino-2-methylpropanoic acid25.427.3> 120
Analog B (R)-3-Amino-2-methyl-N-phenylpropanamide42.116.595.2
Analog C (R)-3-(benzylamino)-2,2-dimethylpropanoic acid55.812.4> 120
Analog D Methyl (R)-3-amino-2-methylpropanoate> 60< 5.015.3

Interpretation of Data:

  • Parent Compound: (R)-3-Amino-2-methylpropanoic acid exhibits high stability in both human liver microsomes and plasma, suggesting a low intrinsic clearance.

  • Analog A: The addition of a benzyl group to the amine (N-benzylation) significantly decreases metabolic stability in liver microsomes, indicating it may be a substrate for CYP450 enzymes.

  • Analog B: Conversion of the carboxylic acid to a phenylamide results in moderate microsomal stability and introduces susceptibility to hydrolysis in plasma.

  • Analog C: Introduction of gem-dimethyl groups adjacent to the carboxylic acid appears to sterically hinder metabolism, leading to improved microsomal stability compared to Analog A.

  • Analog D: Esterification of the carboxylic acid results in high microsomal stability but renders the compound highly susceptible to hydrolysis by plasma esterases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key assays cited in this guide.

Human Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of a test compound in human liver microsomes by measuring its rate of disappearance over time. This assay helps predict the hepatic intrinsic clearance.[2][3]

2. Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control (e.g., Verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the test compound to the wells of a 96-well plate. For the main experiment, add the HLM suspension and pre-incubate at 37°C for 5-10 minutes. To initiate the reaction, add the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve is the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Human Plasma Stability Assay

1. Purpose: To assess the stability of a test compound in human plasma, primarily to identify susceptibility to enzymatic hydrolysis.[4][5]

2. Materials:

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Test compounds and positive control (e.g., Propantheline)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation: Prepare a stock solution of the test compound. Dilute the test compound in buffer.

  • Incubation: Add the diluted test compound to the human plasma in a 96-well plate and incubate at 37°C.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate plasma proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Calculate the half-life (t½) from the slope of the natural log plot of the percentage remaining versus time, assuming first-order kinetics.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the metabolic stability of a compound in vitro.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Compound Test Compound Stock Solution Incubate Incubate at 37°C Compound->Incubate Matrix Metabolic Matrix (Microsomes/Plasma) Matrix->Incubate Cofactors Cofactors (e.g., NADPH) Cofactors->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing LCMS->Data HalfLife Half-Life (t½) Data->HalfLife CLint Intrinsic Clearance (CLint) Data->CLint

Caption: General workflow for in vitro metabolic stability assays.

Plausible Metabolic Pathway

This diagram outlines a potential metabolic pathway for (R)-3-Amino-2-methylpropanoic acid analogs, focusing on common Phase I and Phase II biotransformations.

metabolic_pathway Parent (R)-3-Amino-2-methylpropanoic Acid Analog Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Dealkylation N-Dealkylation Parent->Dealkylation CYP450 Glucuronidation Glucuronide Conjugate Parent->Glucuronidation UGTs Oxidation Oxidation Hydroxylation->Oxidation Dehydrogenase Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugate Hydroxylation->Sulfation SULTs

References

Validating the Specificity of R-BAIBA Uptake in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to validate the specificity of R-β-aminoisobutyric acid (R-BAIBA) uptake in cell-based assays. Given that the precise transport mechanisms of R-BAIBA are still under investigation, this document outlines strategies to elucidate its uptake pathways by comparing potential routes and providing detailed experimental protocols.

Introduction to R-BAIBA and a a Putative Cellular Uptake

R-BAIBA is a myokine generated from the catabolism of thymine.[1][2] It has garnered significant interest for its role in mediating some of the beneficial effects of exercise, including the "browning" of white adipose tissue and improved glucose homeostasis. Understanding how R-BAIBA enters cells is crucial for elucidating its mechanism of action and for the development of therapeutic strategies.

Current research points to two primary potential mechanisms for cellular entry:

  • Receptor-Mediated Uptake: Both R-BAIBA and its enantiomer, L-BAIBA, are known to signal through the Mas-related G-protein-coupled receptor type D (MRGPRD).[3][4][5] While primarily viewed as a signaling receptor, the possibility of its involvement in R-BAIBA internalization warrants investigation.

  • Transporter-Mediated Uptake: As a monocarboxylate, R-BAIBA is a candidate for transport by Solute Carrier (SLC) transporters. The monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a strong candidate due to its role in transporting structurally similar molecules like lactate and pyruvate.[6][7]

This guide will focus on experimental designs to test these hypotheses and differentiate between specific and non-specific uptake.

Comparative Analysis of Potential Uptake Mechanisms

While direct quantitative data on the cellular uptake rates of R-BAIBA is limited in publicly available literature, we can compare the characteristics of the hypothesized uptake pathways. This table summarizes the known features of the primary candidates for R-BAIBA transport.

FeatureReceptor-Mediated (MRGPRD)Transporter-Mediated (e.g., MCT1/SLC16A1)
Primary Function Signal TransductionFacilitated Diffusion/Transport
Mechanism Ligand binding induces conformational change, activating downstream signaling pathways. Potential for receptor internalization.Binds substrate and undergoes conformational change to move it across the membrane.
Known Ligands/Substrates R-BAIBA, L-BAIBA[3][4]Lactate, pyruvate, ketone bodies, and other monocarboxylates.[6]
Inhibitors/Antagonists MU6840 (antagonist)[1]AZD3965, AR-C155858 (specific inhibitors)[8]
Genetic Validation siRNA/CRISPR-Cas9 knockdown/knockout of Mrgprd[9]siRNA/CRISPR-Cas9 knockdown/knockout of SLC16A1[10]
Expected Outcome of Inhibition Reduction in R-BAIBA-induced signaling. Potential reduction in uptake if the receptor internalizes.Direct reduction in the rate of R-BAIBA transport into the cell.

Experimental Protocols for Validating Uptake Specificity

To rigorously validate the specificity of R-BAIBA uptake, a multi-pronged approach is recommended. This involves direct uptake assays, competitive inhibition studies, and genetic manipulation of putative transporters and receptors.

Protocol 1: General Radiolabeled R-BAIBA Uptake Assay

This protocol describes a foundational method to quantify the uptake of R-BAIBA into cultured cells using a radiolabeled version of the molecule (e.g., [³H]-R-BAIBA or [¹⁴C]-R-BAIBA).

Materials:

  • Adherent cells cultured in 24- or 96-well plates.[11]

  • Radiolabeled R-BAIBA (e.g., [³H]-R-BAIBA).

  • Unlabeled R-BAIBA.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[11]

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Seeding: Seed cells in 24- or 96-well plates to achieve a near-confluent monolayer on the day of the assay.[11]

  • Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed (37°C) Assay Buffer.

  • Pre-incubation: Add Assay Buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.[11]

  • Initiate Uptake: Aspirate the buffer and add the uptake solution containing radiolabeled R-BAIBA at the desired concentration. For determining non-specific uptake, add a high concentration (e.g., 100-fold excess) of unlabeled R-BAIBA to a subset of wells along with the radiolabeled substrate.[11]

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 30 minutes) to determine the linear range of uptake.[12]

  • Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.[11][12]

  • Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.[12]

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11][12]

  • Data Analysis: Determine the amount of R-BAIBA uptake (pmol or nmol) per unit of protein or per cell number. Specific uptake is calculated by subtracting the non-specific uptake (wells with excess unlabeled R-BAIBA) from the total uptake.

Protocol 2: Competitive Inhibition Assay

This assay is crucial for determining if R-BAIBA shares a transporter with other molecules. It follows the same procedure as Protocol 1, with a key modification in the "Initiate Uptake" step.

Procedure Modification (Step 4 of Protocol 1):

  • Prepare uptake solutions containing a fixed concentration of radiolabeled R-BAIBA and varying concentrations of potential competitors.

  • Alternative Substrates: L-BAIBA, lactate, pyruvate, and other known MCT1 substrates.

  • Pharmacological Inhibitors:

    • MCT1 Inhibitors: AZD3965 or AR-C155858.[8]

    • MRGPRD Antagonist: MU6840.[1]

  • Incubate the cells with the competitor or inhibitor for a short period (e.g., 15-30 minutes) before adding the radiolabeled R-BAIBA.[11]

  • A reduction in radiolabeled R-BAIBA uptake in the presence of a competitor suggests they share a common transport mechanism.

Protocol 3: Genetic Validation using siRNA or CRISPR-Cas9

This is the gold standard for confirming the involvement of a specific protein in the uptake process.

Procedure:

  • Gene Knockdown/Knockout: Transfect cells with siRNA targeting Mrgprd or SLC16A1 (MCT1) to transiently reduce their expression. For stable validation, use CRISPR-Cas9 to generate knockout cell lines.[9][10]

  • Verification: Confirm the reduction in mRNA and protein expression of the target gene using qRT-PCR and Western blotting, respectively.

  • Uptake Assay: Perform the radiolabeled R-BAIBA uptake assay (Protocol 1) on the knockdown/knockout cells and compare the results to control cells (e.g., cells transfected with a non-targeting siRNA or wild-type cells).

  • Data Analysis: A significant decrease in R-BAIBA uptake in the knockdown/knockout cells compared to the control cells provides strong evidence for the involvement of the targeted protein in the uptake process.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the validation experiments and the proposed signaling pathways.

G cluster_workflow Experimental Workflow for Validating R-BAIBA Uptake Specificity cluster_inhibition Inhibition Assays cluster_genetic Genetic Validation start Cultured Cells uptake_assay Perform Radiolabeled R-BAIBA Uptake Assay start->uptake_assay competitive Competitive Inhibition (L-BAIBA, Lactate, etc.) uptake_assay->competitive pharma Pharmacological Inhibition (MCT1i, MRGPRD Antagonist) uptake_assay->pharma sirna siRNA/shRNA Knockdown (MCT1, MRGPRD) uptake_assay->sirna crispr CRISPR Knockout (MCT1, MRGPRD) uptake_assay->crispr analysis Analyze Reduction in R-BAIBA Uptake competitive->analysis pharma->analysis sirna->analysis crispr->analysis conclusion Identify Specific Uptake Mechanism(s) analysis->conclusion

Caption: Workflow for validating R-BAIBA uptake specificity.

G cluster_pathway Hypothesized R-BAIBA Cellular Uptake and Signaling Pathways cluster_membrane Cell Membrane R_BAIBA_ext Extracellular R-BAIBA MCT1 MCT1 (SLC16A1) Transporter R_BAIBA_ext->MCT1 Transport MRGPRD MRGPRD Receptor R_BAIBA_ext->MRGPRD Binding R_BAIBA_int Intracellular R-BAIBA MCT1->R_BAIBA_int signaling Downstream Signaling (e.g., Gαs, Gαq, Gαi) MRGPRD->signaling R_BAIBA_int->signaling Intracellular Targets

Caption: Hypothesized R-BAIBA uptake and signaling pathways.

Conclusion

Validating the specificity of R-BAIBA uptake requires a systematic approach that combines direct transport assays with competitive and genetic inhibition. While MRGPRD is a confirmed receptor for R-BAIBA's signaling activity, its role in cellular uptake, and the potential involvement of SLC transporters like MCT1, remain key areas for investigation. The protocols and experimental strategies outlined in this guide provide a robust framework for researchers to dissect the specific mechanisms of R-BAIBA transport, paving the way for a deeper understanding of its biological functions and therapeutic potential.

References

A Guide to Inter-Laboratory Comparison of R-β-Aminoisobutyric Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of R-β-Aminoisobutyric acid (R-BAIBA), a key signaling metabolite involved in various physiological processes. While a formal, large-scale inter-laboratory comparison study for R-BAIBA is not publicly available, this document synthesizes data from various independent studies to offer insights into common analytical approaches and their performance. This guide is intended to assist laboratories in selecting and validating appropriate methods for their research and development needs.

R-β-Aminoisobutyric acid, a catabolite of thymine, has garnered significant interest for its role in metabolic regulation, including the browning of white adipose tissue and improving glucose homeostasis.[1][2][3][4] Its enantiomer, S-β-Aminoisobutyric acid, is a product of valine catabolism.[4][5] Given their distinct metabolic origins and potential functions, accurate and reproducible measurement of each enantiomer is critical.

Comparative Analysis of Analytical Methodologies

The primary methods for the quantification of R-BAIBA in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following tables summarize the experimental protocols and performance data extracted from published studies.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

ParameterMethod 1: HPLC with Pre-column DerivatizationMethod 2: LC-MS/MSMethod 3: LC-MS/MS (Alternative)
Biological Matrix UrineSerumBiological Fluids
Sample Preparation Pre-column derivatization with o-phthalaldehyde (OPA).[6]Protein precipitation.[1]Protein precipitation with a 3K centrifugal filter.[7]
Chromatography Reversed-phase HPLC on an octadecylsilane column.[6]Not specified in detail.Reversed-phase HPLC.[7]
Mobile Phase Isocratic elution.[6]Methanol and water containing 0.005% formic acid and 2.5 mM ammonium formate.[1][8]Not specified in detail.
Detection UV at 340 nm.[6]Triple quadrupole mass spectrometer in positive electrospray (+ESI) and multiple reaction monitoring (MRM) modes.[1][8]Not specified in detail.
Internal Standard Not specified.(±)-3-amino-iso-butyric-2,3,3-d3 acid (D,L-BAIBA-d3).[1]D-2-Aminobutyric acid (AABA).[7]

Table 2: Comparison of Method Performance

ParameterMethod 1: HPLC with Pre-column DerivatizationMethod 2: LC-MS/MSMethod 3: LC-MS/MS (Alternative)
Run Time 15 minutes for isocratic elution.[6]Not specified.30 minutes.[7]
Calibration Range Not specified.0.02–10.24 μM for L-BAIBA and D-BAIBA.[1]Not specified.
Key Advantages Simplicity, useful for monitoring urinary excretion.[6]High specificity and sensitivity for isomeric quantification.[1]Shorter run time compared to some standard methods, requires small sample volume.[7]
Reported Observations Optimized for resolution between BAIBA and β-alanine.[6]L-BAIBA was not detectable in all participants' serum samples.[1]Filter-based protein removal increased signal strength for most amino acids compared to acid precipitation.[7]

Experimental Protocols

Below are generalized experimental protocols based on the methodologies presented in the literature. Laboratories should perform their own internal validation.

Method 1: HPLC with Pre-column Derivatization (based on[6])
  • Sample Preparation: Urine samples are subjected to pre-column derivatization with o-phthalaldehyde (OPA).

  • Chromatographic Separation: The derivatized amino acids are separated on a reversed-phase octadecylsilane column.

  • Elution: An isocratic elution is performed over 15 minutes.

  • Detection: The eluate is monitored by a UV detector at a wavelength of 340 nm.

Method 2: LC-MS/MS for Enantiomer Quantification (based on[1][8])
  • Sample Preparation: Proteins are precipitated from serum samples. The supernatant is transferred for analysis.

  • Internal Standard: An isotopic internal standard, such as (±)-3-amino-iso-butyric-2,3,3-d3 acid, is added.

  • Chromatographic Separation: Separation is achieved using a liquid chromatography system.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (+ESI) mode with multiple reaction monitoring (MRM) for quantification.

  • Calibration: A ten-point calibration curve is prepared by spiking standards in a surrogate matrix (e.g., 5% w/v BSA in PBS).

Visualizing the Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, or proficiency test, is crucial for ensuring the quality and validity of analytical results across different laboratories.[9] The following diagram illustrates a generalized workflow for such a study.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Objectives (e.g., assess accuracy, precision) B Select Participating Laboratories A->B C Prepare and Validate Reference Materials B->C D Design and Distribute Experimental Protocol C->D E Laboratories Receive and Analyze Samples D->E F Data Collection and Reporting E->F G Statistical Analysis (e.g., z-scores, En values) F->G H Performance Evaluation Against Pre-defined Criteria G->H I Final Report Generation and Dissemination H->I J Corrective Actions by Participating Laboratories I->J

Caption: Generalized workflow for an inter-laboratory comparison study.

This guide highlights the current state of R-BAIBA measurement and provides a framework for laboratories to consider when developing and validating their analytical methods. The adoption of standardized protocols and participation in proficiency testing schemes will be essential for ensuring the comparability of data across different studies and advancing our understanding of the physiological roles of R-BAIBA.

References

Safety Operating Guide

Proper Disposal of (R)-3-Amino-2-methylpropanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of (R)-3-Amino-2-methylpropanoic acid hydrochloride. Adherence to these procedures is vital to minimize risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been thoroughly investigated[1]. Therefore, caution is advised.

Key Safety Measures:

  • Ventilation: Always handle the compound in a well-ventilated area to avoid inhalation of dust[1][2][3].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield[4].

    • Hand Protection: Use proper gloves, inspected before use. Employ the correct glove removal technique to prevent skin contact[1].

    • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator[1][4]. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[1].

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure[4][5].

  • Contamination: Avoid dust formation during handling and disposal[1]. Do not let the product enter drains[1][6].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed professional waste disposal service[1].

  • Waste Collection:

    • Carefully sweep up any solid waste, avoiding the creation of dust[1].

    • Place the waste in a suitable, sealed, and properly labeled container for disposal[1][2]. Do not mix with other waste.

  • Container Management:

    • Leave the chemical in its original container if possible.

    • If transferring to a new container, ensure it is appropriate for chemical waste and clearly labeled with the contents.

  • Contaminated Materials:

    • Dispose of any contaminated materials, such as gloves, wipes, and empty containers, as you would the unused product[1].

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste[1].

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

Hazard and Disposal Summary

Parameter Information Citation
Primary Disposal Route Licensed Professional Waste Disposal Service[1]
Recommended Technology Chemical Incineration with Afterburner and Scrubber[1]
Known Hazards May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Environmental Precautions Do not allow product to enter drains.[1]
Accidental Release Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_disposal Final Disposal start Start: Need to Dispose of Chemical ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe handling Handle in a Well-Ventilated Area ppe->handling collect Collect Waste (Avoid Dust Formation) handling->collect container Place in a Labeled, Sealed Container collect->container contact Contact Licensed Waste Disposal Service container->contact incineration Chemical Incineration (Recommended) contact->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-3-Amino-2-methylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-3-Amino-2-methylpropanoic acid hydrochloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause respiratory irritation.[1] The chemical, physical, and toxicological properties of this substance have not been fully investigated.[1] Therefore, it is crucial to handle it with care, utilizing appropriate personal protective equipment.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesMust be worn at all times. A full face shield is recommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other suitable material. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2]
Respiratory Protection RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][2] This is especially important when handling the powder outside of a fume hood.
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or situations with a higher risk of exposure, a chemical-resistant suit may be necessary.[3]
Foot Protection Closed-toe shoesRequired in all laboratory settings.

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for safety and to maintain the integrity of the research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Keep away from incompatible materials. The specific storage temperature should be as indicated on the product label.

Handling and Experimental Use
  • Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[3] Routinely wash work clothing and protective equipment to remove contaminants.[3]

  • Spill Management: In case of a spill, avoid generating dust.[1] Sweep up the solid material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Disposal Plan
  • Waste Characterization: Unused this compound should be treated as chemical waste.

  • Disposal Method: The recommended disposal method is to burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1][2]

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

Workflow for Safe Handling of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_ppe Personal Protective Equipment (PPE) Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Weigh Weigh Compound Store->Weigh Prepare Prepare Solution/ Use in Experiment Weigh->Prepare PPE_Gloves Gloves PPE_Goggles Goggles/Face Shield PPE_Coat Lab Coat PPE_Respirator Respirator Dispose_Waste Dispose of Unused Material and Contaminated PPE Prepare->Dispose_Waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.